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Foundational

Decoding the Biosynthesis of 3-Methylthiopropanol in Saccharomyces cerevisiae: Metabolic Architecture and Fermentation Optimization

Executive Summary: The Metabolic Logic of Methionol In industrial biotechnology and microbial engineering, the precise control of metabolic fluxes is paramount. 3-Methylthiopropanol (commonly known as methionol) is a vol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Metabolic Logic of Methionol

In industrial biotechnology and microbial engineering, the precise control of metabolic fluxes is paramount. 3-Methylthiopropanol (commonly known as methionol) is a volatile sulfur-containing compound that plays a critical role in flavor chemistry and acts as a precursor in various synthetic biology applications.

From a physiological standpoint, yeast does not synthesize methionol to provide aroma; rather, it produces it as a metabolic exhaust. Under nitrogen-limiting conditions, Saccharomyces cerevisiae scavenges assimilable nitrogen from environmental amino acids. The remaining carbon skeleton is often toxic or metabolically useless, prompting the cell to convert it into a fusel alcohol via the [1] and excrete it. Understanding this causality—nitrogen scavenging coupled with redox detoxification—is the key to engineering high-yield microbial cell factories.

Metabolic Architecture: The Ehrlich Pathway Dynamics

The bioconversion of L-methionine to methionol is a three-step enzymatic cascade. Unlike central carbon metabolism, this pathway is highly dependent on the extracellular nitrogen concentration and the intracellular NADH/NAD+ redox balance.

MetabolicPathway Met L-Methionine KMBA α-keto-γ-(methylthio)butyrate (KMBA) Met->KMBA Transamination (ARO8, ARO9, BAT1/2) Methional 3-Methylthiopropionaldehyde (Methional) KMBA->Methional Decarboxylation (ARO10, PDC1/5/6) Methionol 3-Methylthiopropanol (Methionol) Methional->Methionol Reduction (ADH4, ADH1-7)

Biochemical flow of L-methionine to methionol via the Ehrlich pathway.

Step 1: Transamination

The pathway initiates when L-methionine undergoes transamination to form α-keto-γ-(methylthio)butyric acid (KMBA)[2]. This reaction transfers the amino group to α-ketoglutarate, yielding glutamate. The reaction is mediated by branched-chain (BAT1, BAT2) and aromatic (ARO8, ARO9) aminotransferases.

Step 2: Decarboxylation

KMBA is subsequently decarboxylated to form 3-methylthiopropionaldehyde (methional)[2]. This is the primary rate-limiting bottleneck. While several pyruvate decarboxylases (PDC1, PDC5, PDC6) exhibit promiscuous activity, genetic knockout studies have definitively shown that the[3] is the dominant and specific decarboxylase for KMBA.

Step 3: Reduction

Methional is highly toxic to yeast cells. To detoxify the environment and regenerate NAD+ for glycolysis, alcohol dehydrogenases (ADHs) reduce methional to methionol[2]. Recent transcriptomic analyses reveal that while multiple ADHs exist, [2] in response to methional toxicity, making it the most efficient enzyme for this terminal conversion.

Table 1: Key Enzymes and Kinetic Bottlenecks
Enzyme ClassPrimary GenesMetabolic FunctionCausality & Kinetic Insight
Aminotransferases ARO8, ARO9, BAT1, BAT2L-Methionine → KMBAInitiates the pathway under nitrogen starvation. BAT1/2 are branched-chain specific but exhibit promiscuity for methionine.
Decarboxylases ARO10, PDC1, PDC5, PDC6KMBA → MethionalARO10 is the dominant decarboxylase. Deletion of ARO10 significantly bottlenecks methional formation, proving its critical role.
Dehydrogenases ADH4, ADH1-7Methional → MethionolADH4 shows the highest transcriptional upregulation in response to precursor toxicity, acting as a crucial detoxification mechanism.

Experimental Workflows: Isotope Tracking & Flux Validation

To rigorously map the carbon flux and validate enzymatic bottlenecks, researchers must employ self-validating protocols. Relying solely on final titer measurements is flawed because it fails to differentiate between de novo amino acid synthesis and direct catabolic conversion. The following workflow utilizes 13C -isotope tracking coupled with genetic knockouts to establish definitive causality.

ExperimentalWorkflow S1 1. Isotope Labeling Culture yeast with 13C-Methionine S2 2. Metabolite Extraction Harvest supernatant & lyse cells S1->S2 S3 3. GC-MS & NMR Analysis Identify 13C-enriched intermediates S2->S3 S4 4. Genetic Validation Knockout ARO10/ADH4 to confirm flux S3->S4

Step-by-step experimental workflow for validating methionol biosynthesis.

Protocol: 13C -Isotope Tracking and Flux Elucidation
  • Pre-culture and Isotope Labeling:

    • Cultivate the S. cerevisiae strain (e.g., S288c) in a synthetic minimal medium (SD) containing 2% glucose.

    • Causality Check: Minimal medium ensures that the externally supplied 13C -methionine is the sole nitrogen source. This forces the yeast to activate the Ehrlich pathway for nitrogen scavenging, eliminating background noise from complex nitrogen sources like peptone.

  • Controlled Aerobic Fermentation:

    • Inoculate to an OD600​ of 0.1 in 500 mL baffled flasks. Add 5 mM of [U-13C] L-methionine.

    • Incubate at 30°C, 200 rpm for 48 hours.

    • Causality Check: Baffled flasks ensure highly aerobic conditions. The oxygenation state directly influences the intracellular NADH/NAD+ ratio, which dictates whether the intermediate methional is reduced to methionol or oxidized to methionionic acid.

  • Biphasic Metabolite Extraction:

    • Centrifuge the culture at 5000 × g for 10 mins at 4°C. Filter the supernatant through a 0.22 µm membrane.

    • Self-Validation Step: Spike the sample with a known concentration of an internal standard (e.g., 4-methyl-1-pentanol) prior to liquid-liquid extraction (using dichloromethane) to quantify recovery rates and validate GC-MS precision.

  • GC-MS and 13C -NMR Quantification:

    • Analyze the organic phase via GC-MS to identify the mass shift corresponding to 13C -methionol.

    • Causality Check: GC-MS provides high-sensitivity quantification, while [4], ensuring no carbon skeleton rearrangement occurred via alternative demethiolase pathways.

Industrial Fermentation & Yield Optimization

Scaling the biosynthesis of methionol requires manipulating the fermentation environment to bypass natural feedback inhibition. The Ehrlich pathway is highly sensitive to Nitrogen Catabolite Repression (NCR) and product toxicity.

Table 2: Optimized Fermentation Parameters for High-Yield Production
ParameterOptimal RangeMetabolic Causality
Glucose Concentration 40 - 55 g/LProvides the necessary carbon backbone and ATP for yeast proliferation[5]. Once glucose is partially depleted, nitrogen starvation triggers the Ehrlich pathway.
Nitrogen Source (Yeast Extract) Low to Moderate[5]. High concentrations inhibit the pathway via NCR; low concentrations act purely as essential growth factors.
Surfactants (Tween 80) ~2 g/LAlters cell membrane permeability[5]. This facilitates the rapid efflux of toxic methionol out of the cell, preventing intracellular accumulation and driving the metabolic equilibrium forward.

By integrating genetic overexpression of specific reductases (like ADH4) with optimized fermentation parameters (controlled nitrogen feeding and surfactant-assisted efflux), researchers can significantly elevate the industrial titer of 3-methylthiopropanol, transforming a simple metabolic exhaust into a high-value biochemical asset.

References

  • Hazelwood, L. A., Daran, J. M., van Maris, A. J., Pronk, J. T., & Dickinson, J. R. (2008). "The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism." Applied and Environmental Microbiology. URL:[Link]

  • Dickinson, J. R., et al. (2006). "Methionine catabolism in Saccharomyces cerevisiae." FEMS Yeast Research. URL:[Link]

  • Yin, S., et al. (2020). "Production of Methionol from 3-Methylthiopropionaldehyde by Catalysis of the Yeast Alcohol Dehydrogenase Adh4p." Journal of Agricultural and Food Chemistry. URL:[Link]

  • Zhang, Y., et al. (2024). "Screening, Identification, and Fermentation Condition Optimization of a High-Yield 3-Methylthiopropanol Yeast and Its Aroma-Producing Characteristics." Foods. URL:[Link]

Sources

Exploratory

3-Methylthiopropanol (Methionol): A Technical Whitepaper on Physicochemical Profiling, Synthesis, and Applications

As an application scientist specializing in organosulfur chemistry, I approach molecules not merely as static structures, but as dynamic participants within biological matrices and synthetic workflows. 3-Methylthiopropan...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist specializing in organosulfur chemistry, I approach molecules not merely as static structures, but as dynamic participants within biological matrices and synthetic workflows. 3-Methylthiopropanol (CAS: 505-10-2), commonly known as methionol, is a prime example of such a molecule[1]. Featuring a unique bifunctional scaffold—a primary hydroxyl group and a thioether linkage—it serves as a critical volatile metabolite in yeast fermentation, a high-value flavor compound, and an increasingly important intermediate in pharmaceutical and materials science[2].

This whitepaper provides an authoritative, self-validating guide to the physicochemical properties, biosynthetic pathways, and field-proven experimental protocols for synthesizing and isolating 3-methylthiopropanol.

Physicochemical Architecture

The reactivity and analytical behavior of 3-methylthiopropanol are dictated by its dual functional groups. The hydroxyl group provides hydrogen-bonding capabilities, making it soluble in polar organic solvents, while the methylthio group imparts distinct nucleophilic characteristics and a highly specific organoleptic profile (meaty, sulfurous, and sweet)[3].

To design effective extraction or reaction protocols, one must first understand its baseline physical parameters. I have synthesized the critical quantitative data into the reference table below.

Table 1: Quantitative Physicochemical Parameters
ParameterValueScientific Implication for Handling
Molecular Formula C₄H₁₀OSAliphatic organosulfur compound.
Molar Mass 106.19 g/mol Low molecular weight contributes to high volatility.
Density 1.03 g/mL (at 25 °C)Marginally denser than water; relevant for phase separation[3].
Boiling Point 89–90 °C at 13 mmHgRequires vacuum distillation to prevent thermal degradation[3].
Atmospheric BP 195 °C (at 760 mmHg)High thermal stress at atmospheric pressure can cleave the thioether bond[4].
Refractive Index n20/D 1.49Useful for rapid purity assessment via refractometry[3].
Vapor Pressure 0.156 mmHg at 25 °CNecessitates sealed storage (2–8 °C) to prevent evaporative loss[4].
Solubility Soluble in ethanol, oilsAmphiphilic tendencies; slightly soluble in water and chloroform[4].

Biological Synthesis: The Ehrlich Pathway

In natural systems, such as wine fermentation or soy sauce production, 3-methylthiopropanol is synthesized by Saccharomyces cerevisiae and other fungi via the Ehrlich Pathway [1]. Understanding this pathway is critical for professionals looking to optimize microbial fermentation yields. The bioconversion relies on the catabolism of L-methionine through three distinct enzymatic steps: transamination, decarboxylation, and reduction.

Ehrlich_Pathway Met L-Methionine (Amino Acid) KMBA 4-Methylthio-2-oxobutanoate (KMBA) Met->KMBA Aminotransferase (ARO8/ARO9) Methional 3-Methylthiopropanal (Methional) KMBA->Methional Decarboxylase (ARO10) Methionol 3-Methylthiopropanol (Methionol) Methional->Methionol Alcohol Dehydrogenase

Biosynthetic Ehrlich Pathway of Methionol from L-Methionine in Yeast.

Validated Experimental Protocols

In my laboratory experience, protocols fail when operators follow steps without understanding the underlying causality. Below are two self-validating systems for producing 3-methylthiopropanol: one via chemical synthesis and one via microbial fermentation.

Chemical Synthesis via Nucleophilic Substitution

The most direct industrial chemical route involves the nucleophilic substitution (Sₙ2) of 3-chloro-1-propanol with sodium methanethiolate[2].

Chemical_Synthesis A 3-Chloro-1-propanol + NaSCH3 B SN2 Reaction (Inert Atm, Reflux) A->B C Liquid-Liquid Extraction B->C D Vacuum Distillation (89-90 °C / 13 mmHg) C->D

Workflow for the chemical synthesis and purification of 3-methylthiopropanol.

Step-by-Step Methodology & Causality:

  • Reagent Preparation: Dissolve sodium methanethiolate in an aqueous basic solution. Causality: A strong, unhindered nucleophile is required to drive the Sₙ2 displacement of the primary chloride efficiently.

  • Inert Atmosphere Setup: Purge the reaction vessel continuously with Nitrogen (N₂). Causality: Thiolate anions are highly susceptible to oxidative dimerization into disulfides in the presence of atmospheric oxygen. Inert gas prevents this yield-killing side reaction.

  • Dropwise Addition: Slowly add 3-chloro-1-propanol under vigorous stirring. Causality: Controlled addition manages the exothermic nature of the substitution, preventing thermal spikes that could lead to unwanted elimination reactions.

  • Reflux & Extraction: Heat the mixture to reflux to ensure complete conversion. Cool to room temperature and extract with dichloromethane (DCM). Wash the organic layer with brine and dry over anhydrous Na₂SO₄.

  • Vacuum Distillation: Distill the organic layer, collecting the main fraction at 89–90 °C under a reduced pressure of 13 mmHg[3]. Causality: Vacuum distillation is mandatory. Attempting to distill at its atmospheric boiling point of 195 °C[4] will induce thermal degradation of the thioether linkage, resulting in foul-smelling breakdown products and poor purity.

Microbial Fermentation Optimization

For applications requiring "natural" labeling (e.g., premium flavorings), microbial fermentation using high-yield strains like Saccharomycopsis fibuligera Y1402 is preferred[5].

Step-by-Step Methodology & Causality:

  • Inoculum Preparation: Activate yeast cells in YPD liquid medium, incubating at 28 °C and 180 rpm for 48 hours[5].

  • Medium Formulation: Prepare the fermentation broth with 40 g/L glucose, 0.63 g/L yeast extract, 5 g/L L-methionine, and 2 g/L Tween 80[5]. Causality: L-methionine acts as the direct substrate for the Ehrlich pathway. The addition of Tween 80 is a critical field-proven trick; as a surfactant, it alters cell membrane permeability, facilitating the extracellular secretion of the synthesized methionol and preventing intracellular end-product inhibition.

  • Bioreactor Inoculation: Transfer the medium to a 3 L fermenter. Set the initial pH to 5.3 and use an inoculum size of 0.8%[5]. Causality: A slightly acidic pH of 5.3 provides the optimal thermodynamic window for the aminotransferase (ARO8/ARO9) enzymes mediating the first step of the catabolic pathway.

  • Incubation: Maintain the bioreactor at 32 °C with an agitation speed of 210 rpm for 54 hours[5].

  • Product Recovery: Centrifuge the broth to separate the biomass. Extract 3-methylthiopropanol from the supernatant using Solid-Phase Microextraction (SPME) prior to GC-MS quantification.

Advanced Applications in Drug Development and Materials

Beyond its traditional role as a food additive (JECFA Number 461)[4], 3-methylthiopropanol is a versatile chemical intermediate:

  • Pharmaceutical Intermediates: It is utilized as a precursor in the synthesis of 3-methylthiopropylamine. Modern protocols employ microwave-ultrasonic combined synthesizers (e.g., reacting methionol with chloroform and thionyl chloride) to achieve high-yield amination, which is a structural motif found in various radioprotective and antimicrobial drug candidates[6].

  • Polymer and Materials Science: In industrial applications, methionol acts as a highly effective rubber accelerator. During the vulcanization of natural rubber, the sulfur atom in the thioether group participates in promoting rapid cross-linking between rubber polymer chains, enhancing curing speed and the mechanical durability of the final elastomer[4].

  • Antimicrobial Preservatives: Due to its sulfurous nature, it exhibits mild biocidal properties and is incorporated into wood treatments, adhesives, and paints to prevent the growth of mold and degrading microorganisms[4].

References

  • PubChem , "3-(Methylthio)-1-propanol | C4H10OS | CID 10448", National Center for Biotechnology Information. 1

  • Sigma-Aldrich , "3-(Methylthio)-1-propanol ≥98%, FG (W341509)". 3

  • Semantic Scholar , "Screening, Identification, and Fermentation Condition Optimization of a High-Yield 3-Methylthiopropanol Yeast and Its Aroma". 5

  • Guidechem , "3-(Methylthio)-1-propanol 505-10-2 wiki".2

  • Xinchem , "China 3-(Methylthio) propanol (CAS#505-10-2) Manufacturer and Supplier". 4

  • Patsnap , "Method for preparing 3-methylthio propylamine". 6

Sources

Foundational

The Molecular and Sensory Dynamics of 3-Methylthiopropanol in Wine Matrices: Biosynthesis, Analytical Quantification, and Aroma Modulation

Target Audience: Analytical Chemists, Oenological Researchers, and Drug Development Professionals Document Type: Technical Whitepaper Introduction: The Paradox of Heavy Sulfur Volatiles In the complex hydroalcoholic matr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Oenological Researchers, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction: The Paradox of Heavy Sulfur Volatiles

In the complex hydroalcoholic matrix of wine, volatile sulfur compounds (VSCs) act as critical modulators of organoleptic properties. While highly volatile polyfunctional thiols (e.g., 3-mercaptohexanol) are prized for imparting vibrant tropical fruit notes, heavier sulfur-containing alcohols occupy a more paradoxical sensory niche. Chief among these is 3-methylthiopropanol (commonly referred to as methionol).

To an analytical chemist or flavor scientist, methionol presents a fascinating dose-response behavior. At elevated concentrations, it is responsible for reductive "off-odors" characterized by descriptors such as cooked cabbage, cauliflower, and meat . However, at sub-threshold concentrations, methionol acts as a synergistic aroma enhancer, augmenting the perception of fruity esters (e.g., enhancing cantaloupe notes in Chardonnay) . Understanding its biosynthesis, accurately quantifying its presence, and modulating its final concentration are essential for optimizing wine quality.

Biosynthetic Origins: The Ehrlich Pathway

Methionol is not a grape-derived varietal aroma; rather, it is a secondary metabolite synthesized de novo by yeast (Saccharomyces cerevisiae and various non-Saccharomyces species) during alcoholic fermentation. Its production is intrinsically linked to the yeast's nitrogen metabolism via the.

The Causality of Nitrogen Scavenging: When Yeast Assimilable Nitrogen (YAN) in the grape must is depleted, yeasts upregulate amino acid permeases to scavenge alternative nitrogen sources. The catabolism of the sulfur-containing amino acid L-methionine is driven by the cell's need to recycle amine groups for central carbon metabolism.

The enzymatic cascade proceeds in three distinct, highly regulated steps:

  • Transamination: L-methionine is converted to α-keto-γ-(methylthio)butyrate by aminotransferases (encoded by the genes ARO8, ARO9, BAT1, and BAT2).

  • Decarboxylation: The resulting α-keto acid is decarboxylated to 3-(methylthio)propionaldehyde (methional) by decarboxylases (primarily ARO10).

  • Reduction: Methional is reduced to methionol by alcohol dehydrogenases. Research indicates that ADH4 exhibits high specificity and transcriptional upregulation in response to this conversion .

EhrlichPathway Met L-Methionine Keto α-Keto-γ-(methylthio)butyrate Met->Keto Aminotransferases (ARO8, ARO9, BAT1, BAT2) Aldehyde 3-(Methylthio)propionaldehyde (Methional) Keto->Aldehyde Decarboxylases (ARO10) Alcohol 3-Methylthiopropanol (Methionol) Aldehyde->Alcohol Alcohol Dehydrogenases (ADH4)

Ehrlich pathway for 3-methylthiopropanol biosynthesis in yeast.

Sensory Thresholds and Matrix Dynamics

The volatility and subsequent olfactory perception of methionol are heavily dictated by the physiochemical properties of the wine matrix, including ethanol concentration, pH, and competitive binding with macromolecules.

Table 1: Quantitative Sensory Dynamics of Methionol and its Precursors

CompoundPrimary Odor DescriptorsSensory Threshold (Wine Matrix)Typical Concentration Range in Wine
3-Methylthiopropanol Meaty, cooked cabbage, cauliflower, potato500 – 3000 µg/L100 – 5000 µg/L
3-(Methylthio)propionaldehyde Boiled potato, soy sauce~0.5 µg/L0.1 – 5 µg/L
Methionol-S-oxide Odorless (Oxidation artifact)N/AVariable (Post-aging)

Data synthesized from sensory evaluations of heavy sulfur compounds [[1]]([Link]) .

Analytical Quantification: HS-SPME-GC-MS Protocol

Similar to the quantification of volatile active pharmaceutical ingredients (APIs) or residual solvents in drug development, isolating methionol from a complex hydroalcoholic matrix requires precise manipulation of partition coefficients. Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is the validated industry standard .

The Self-Validating System

To ensure the protocol functions as a self-validating system, an internal standard (ISTD)—such as 2-octanol or deuterated methionol—is spiked into the matrix prior to equilibration. The relative response factor (RRF) between the ISTD and methionol continuously monitors and corrects for extraction variances, fiber degradation, and MS detector drift, ensuring that every analytical run validates its own recovery efficiency.

Step-by-Step Methodology

Step 1: Sample Preparation & Salting Out

  • Action: Transfer 8.0 mL of the wine sample into a 20 mL headspace vial. Add 2.0 g of analytical-grade NaCl and 40 µg/L of the internal standard (e.g., 2-octanol) . Seal tightly with a PTFE-lined septum.

  • Causality: The addition of NaCl (the "salting-out" effect) increases the ionic strength of the aqueous phase. This thermodynamically decreases the solubility of polar organic compounds, driving methionol into the headspace and significantly enhancing the extraction efficiency of the SPME fiber.

Step 2: Headspace Equilibration

  • Action: Incubate the vial at 40°C for 15 minutes on an agitated heating platform.

  • Causality: Heating to 40°C provides sufficient kinetic energy to accelerate volatilization and reach thermodynamic equilibrium faster, without causing thermal degradation of heat-labile esters or inducing artificial Maillard reactions.

Step 3: SPME Fiber Extraction

  • Action: Expose a DVB/CAR/PDMS (50/30 µm) SPME fiber to the headspace for 30 minutes at 40°C .

  • Causality: This triple-phase fiber is selected for its mixed-mode extraction capabilities. The Carboxen (CAR) core traps low-molecular-weight sulfur compounds, while the Divinylbenzene (DVB) layer effectively retains heavier, polar alcohols like methionol. The Polydimethylsiloxane (PDMS) provides a robust matrix for phase stability.

Step 4: Thermal Desorption & GC Separation

  • Action: Retract the fiber and immediately insert it into the GC inlet set to 250°C in splitless mode for 3 minutes. Separate the analytes using a DB-Wax capillary column (e.g., 60 m × 0.25 mm × 0.25 µm) with a helium carrier gas flow of 1 mL/min .

  • Causality: A polyethylene glycol (PEG) stationary phase (DB-Wax) is strictly required. Non-polar columns result in severe peak tailing for polar alcohols due to hydrogen bonding with residual silanols. The PEG phase ensures sharp, symmetrical peaks for methionol, enabling accurate integration.

Step 5: MS Detection

  • Action: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan from m/z 35 to 350. Quantify methionol using its target ion (m/z 106) and qualifier ions (m/z 48, 61).

GCMSWorkflow Prep Sample Prep & Salting Out (Wine + NaCl + ISTD) Equilibration Headspace Equilibration (40°C, 15 min) Prep->Equilibration Extraction SPME Fiber Extraction (DVB/CAR/PDMS, 40°C, 30 min) Equilibration->Extraction Desorption Thermal Desorption (GC Inlet, 250°C) Extraction->Desorption Separation GC Separation (DB-Wax Column) Desorption->Separation Detection MS Detection (EI Mode, 70 eV) Separation->Detection

HS-SPME-GC-MS analytical workflow for methionol quantification.

Oenological Interventions for Methionol Modulation

For winemakers and biotechnologists, controlling the final concentration of methionol requires strategic interventions during both fermentation and aging:

  • Yeast Consortium Engineering: The use of non-Saccharomyces yeasts in mixed or sequential fermentations can significantly alter the amino acid metabolic flux. For instance, co-inoculation with Candida railenensis has been shown to reduce the final concentration of methionol and its associated unpleasant notes compared to pure S. cerevisiae fermentations .

  • Microoxygenation (MOX) and Aging: Controlled oxygen exposure during the aging process can chemically oxidize methionol into methionol-S-oxide. Because the oxidized sulfoxide form is essentially non-volatile and odorless, this oxidative aging mechanism effectively removes the reductive off-odor from the wine's sensory profile .

References

  • Production of Methionol from 3-Methylthiopropionaldehyde by Catalysis of the Yeast Alcohol Dehydrogenase Adh4p Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Screening, Identification, and Fermentation Condition Optimization of a High-Yield 3-Methylthiopropanol Yeast and Its Aroma Source: Foods (MDPI) URL:[Link]

  • Characterization of wine volatile compounds from different regions and varieties by HS-SPME/GC-MS coupled with chemometrics Source: Food Chemistry: X (via PubMed Central) URL:[Link]

  • Multi-Omics-Guided Engineering of Saccharomyces cerevisiae to Modulate Higher Alcohols and Acetoin Biosynthesis for Improved Wine Sensory Complexity Source: ResearchGate URL:[Link]

  • Model Aging and Oxidation Effects on Varietal, Fermentative, and Sulfur Compounds in a Dry Botrytized Red Wine Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Impact of Candida railenensis during fermentation on the aromatic profile of Vidal blanc icewine Source: Frontiers in Microbiology URL:[Link]

Sources

Exploratory

Biocatalytic Synthesis of 3-Methylthiopropanol: Mechanistic Elucidation and Optimization of the Ehrlich Pathway

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Subject: Metabolic Engineering, Fermentation Optimization, and Volatile Sulfur Compound (VSC) Biosynthesis Executive Summary 3-Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Subject: Metabolic Engineering, Fermentation Optimization, and Volatile Sulfur Compound (VSC) Biosynthesis

Executive Summary

3-Methylthiopropanol, commonly known as methionol, is a highly valuable volatile sulfur-containing compound widely utilized in the flavor and fragrance industry for its savory, meat, and potato-like aromatic notes, as well as serving as a critical intermediate in pharmaceutical synthesis[1]. While chemical synthesis is possible, the industry heavily favors biocatalytic routes due to the demand for "natural" labeling and stereochemical fidelity.

In yeasts such as Saccharomyces cerevisiae and Kluyveromyces lactis, methionol is synthesized via the Ehrlich pathway —a highly conserved catabolic cascade that converts branched-chain and aromatic amino acids into higher fusel alcohols. This whitepaper provides an in-depth mechanistic analysis of the Ehrlich pathway specific to L-methionine catabolism, evaluates genetic and environmental optimization strategies, and establishes a self-validating experimental protocol for high-yield methionol bioproduction.

Mechanistic Elucidation of the Ehrlich Pathway

The conversion of L-methionine to methionol via the Ehrlich pathway occurs in three distinct enzymatic stages: transamination, decarboxylation, and reduction[1]. Understanding the genetic regulation of these steps is paramount for rational strain engineering.

Transamination (L-Methionine to KMBA)

The pathway initiates with the transfer of the amino group from L-methionine to an α-keto acid acceptor (typically α-ketoglutarate), forming α-keto-γ-(methylthio)butyrate (KMBA) . This step is catalyzed by two families of transaminases:

  • Branched-chain amino acid aminotransferases (BAT1, BAT2): BAT1 is primarily mitochondrial, while BAT2 is cytosolic. Both exhibit broad substrate specificity[2].

  • Aromatic aminotransferases (ARO8, ARO9): While traditionally associated with phenylalanine and tryptophan, ARO8 and ARO9 have been proven to efficiently catalyze L-methionine transamination. Overexpression of ARO8 significantly boosts KMBA pools[2][3].

Decarboxylation (KMBA to Methional)

KMBA undergoes irreversible decarboxylation to form 3-methylthiopropanal (methional) . This is the rate-limiting step in many fusel alcohol pathways.

  • Enzymatic Drivers: The primary decarboxylase responsible is ARO10 , a broad-substrate phenylpyruvate decarboxylase[2]. Secondary activity is provided by the pyruvate decarboxylases (PDC1, PDC5, and PDC6)[2].

Reduction (Methional to Methionol)

The final step involves the NADH/NADPH-dependent reduction of methional to the target alcohol, methionol .

  • Alcohol Dehydrogenases (ADHs): Yeasts possess numerous ADH isozymes. Recent transcriptomic and overexpression studies have identified ADH4 as the most highly responsive and efficient dehydrogenase for the specific conversion of methional to methionol, bypassing the toxicity associated with aldehyde accumulation[2].

EhrlichPathway Met L-Methionine Enz1 Transaminases (BAT1, BAT2, ARO8, ARO9) Met->Enz1 KMBA α-keto-γ-(methylthio)butyrate (KMBA) Enz2 Decarboxylases (ARO10, PDC1, PDC5, PDC6) KMBA->Enz2 Methional 3-Methylthiopropanal (Methional) Enz3 Alcohol Dehydrogenases (ADH4, ADH1-7) Methional->Enz3 Methionol 3-Methylthiopropanol (Methionol) Enz1->KMBA Enz2->Methional Enz3->Methionol

Ehrlich pathway for methionol biosynthesis in yeast.

Metabolic Engineering & Yield Optimization

Achieving industrial-scale titers of methionol requires overcoming inherent biological bottlenecks, specifically product toxicity and Nitrogen Catabolite Repression (NCR). Methionol becomes growth-inhibiting to wild-type S. cerevisiae at concentrations exceeding 5 g/L[1].

Nitrogen Source Causality

The Ehrlich pathway is fundamentally a nitrogen scavenging mechanism. If preferred nitrogen sources (e.g., ammonium, high concentrations of yeast extract) are present, the NCR system represses the expression of BAT2 and general amino acid permeases (GAP1). Therefore, maintaining L-methionine as the sole or primary nitrogen source is a critical causal factor for forcing carbon flux through the Ehrlich pathway[1].

Quantitative Data on Methionol Yields

Various optimization strategies, ranging from Response Surface Methodology (RSM) to targeted gene overexpression, have been employed across different yeast strains. The table below synthesizes the current benchmark yields.

Table 1: Quantitative Benchmarks for Methionol Bioproduction

StrainGenetic / Process ModificationMethionol YieldReference
S. cerevisiae Y03401RSM optimization (3.8 g/L L-Met, pH 4.0)3.66 g/L[4]
S. cerevisiae CEN.PK113-7DWild-type, bioreactor optimization3.50 g/L[1]
S. cerevisiae CEN.PK113-7DATF1 overexpression (co-produces 3-MTPA)2.50 g/L[1]
K. lactis KL71Taguchi optimization (0.45% L-Met)0.99 g/L[5]

Experimental Protocol: Self-Validating Bioproduction & Quantification

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step incorporates a causal rationale to guarantee reproducibility and minimize analytical artifacts.

Fermentation Workflow

Step 1: Seed Culture Preparation

  • Action: Inoculate a single colony of S. cerevisiae into 50 mL of YPD broth (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose). Incubate at 30°C, 200 rpm for 24 hours.

  • Causality: Standardizing the initial biomass to the exponential growth phase ensures a predictable lag phase upon transfer to the restrictive fermentation medium.

Step 2: Fermentation Media Formulation

  • Action: Prepare a synthetic medium containing 60 g/L glucose, 3.8 g/L L-methionine, and a strictly limited 0.8 g/L yeast extract. Adjust initial pH to 4.0[4].

  • Causality: 3.8 g/L L-Met acts as the sole Ehrlich precursor. The low yeast extract concentration (0.8 g/L) provides essential trace vitamins (acting as a growth factor) without triggering NCR, which would otherwise downregulate the BAT1/BAT2 transaminases[4]. The acidic pH of 4.0 optimizes the functionality of amino acid permeases.

Step 3: Bioconversion Phase

  • Action: Inoculate the fermentation medium with 1.6% (v/v) seed culture. Incubate at 26°C with moderate shaking (150 rpm) for 63 hours[4].

  • Causality: Moderate shaking (150 rpm) provides microaerophilic conditions. Initial oxygen allows for biomass accumulation, while subsequent oxygen depletion forces the regeneration of NAD+ via the ADH-mediated reduction of methional to methionol.

Analytical Quantification (HS-SPME-GC-MS)

Step 4: Headspace Extraction

  • Action: Transfer 5 mL of the fermentation broth into a 20 mL headspace vial. Add 1.5 g NaCl and 10 µL of 3-octanol (internal standard, 50 mg/L). Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace at 50°C for 30 minutes.

  • Causality: Headspace Solid-Phase Microextraction (HS-SPME) avoids the use of toxic solvents and selectively concentrates volatile sulfur compounds. The addition of NaCl decreases the solubility of methionol in the aqueous phase (salting-out effect), driving it into the headspace.

Step 5: GC-MS Analysis

  • Action: Desorb the fiber in the GC injection port at 250°C for 5 minutes. Run a temperature gradient on a DB-WAX column. Quantify methionol using the internal standard ratio.

  • Causality: The use of 3-octanol as an internal standard creates a self-validating quantification loop, correcting for any matrix effects or inconsistencies in fiber adsorption efficiency.

Workflow Step1 1. Seed Culture (YPD Medium) Step2 2. Fermentation (L-Met + Limited N-source) Step1->Step2 Step3 3. Extraction (HS-SPME + NaCl) Step2->Step3 Step4 4. Quantification (GC-MS Analysis) Step3->Step4

Experimental workflow for methionol fermentation and GC-MS quantification.

Conclusion

The biocatalytic production of 3-methylthiopropanol relies entirely on the precise manipulation of the Ehrlich pathway. By understanding the causal relationships between nitrogen source availability, specific gene expression (ARO10, ADH4), and environmental parameters (pH, aeration), researchers can push yeast strains to their metabolic limits. Future drug development and flavor synthesis efforts will likely focus on CRISPR-mediated multiplex engineering to simultaneously overexpress ADH4 while knocking out competing fusel acid oxidation pathways, thereby driving carbon flux exclusively toward methionol.

Sources

Foundational

natural occurrence of 3-methylthiolpropanol in fermented foods

An In-Depth Technical Guide to the Natural Occurrence of 3-Methylthiopropanol in Fermented Foods For Researchers, Scientists, and Drug Development Professionals Abstract 3-Methylthiopropanol (3-MTP), also known as methio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Natural Occurrence of 3-Methylthiopropanol in Fermented Foods

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylthiopropanol (3-MTP), also known as methionol, is a pivotal sulfur-containing volatile compound that significantly influences the aromatic profiles of numerous fermented foods and beverages.[1][2] Arising primarily from the microbial catabolism of L-methionine, its presence can impart desirable savory, meaty, or cooked potato notes at low concentrations, while higher levels may result in objectionable cauliflower or cabbage-like off-odors.[3][4] This guide provides a comprehensive technical overview of the biochemical formation of 3-MTP, its occurrence across various fermented matrices, the critical factors governing its concentration, and robust analytical methodologies for its precise quantification. The content herein is structured to provide researchers and quality control professionals with the foundational knowledge and practical protocols necessary to understand, monitor, and potentially modulate the concentration of this impactful flavor compound.

Biochemical Formation: The Ehrlich Pathway

The principal mechanism for the formation of 3-MTP in fermented products is the Ehrlich pathway, a metabolic sequence through which yeasts and other microorganisms convert amino acids into higher alcohols, also known as fusel alcohols.[5][6] In the case of 3-MTP, the precursor amino acid is L-methionine.[2][7]

The pathway involves a sequence of three primary enzymatic reactions:

  • Transamination: The process begins with the transfer of the amino group from L-methionine to an α-keto acid (commonly α-ketoglutarate). This reaction is catalyzed by aminotransferases, such as Aro8p and Aro9p in Saccharomyces cerevisiae, yielding α-keto-γ-(methylthio)butyrate (α-KMBA).[3][7]

  • Decarboxylation: The resulting α-KMBA is then decarboxylated by a TPP-dependent decarboxylase, like Aro10p, to form 3-methylthiopropanal (methional).[3][7] Methional itself is a potent aroma compound with a characteristic cooked potato or beef broth aroma.[4][8]

  • Reduction: Finally, methional is reduced to 3-methylthiopropanol by alcohol dehydrogenases (ADHs), which utilize NADH as a cofactor.[7][9] This final step is crucial for the cell to regenerate NAD+ under anaerobic fermentation conditions.[7]

The causality behind this pathway is rooted in the microorganism's need for nitrogen. When preferred nitrogen sources like ammonia are scarce, yeast will utilize amino acids as a nitrogen source. The carbon skeletons are then converted and secreted as fusel alcohols to prevent intracellular accumulation and to maintain redox balance.[6][7]

Ehrlich_Pathway cluster_pathway Ehrlich Pathway for 3-MTP Formation Met L-Methionine Keto_Acid α-Ketoglutarate KMBA α-Keto-γ-(methylthio)butyrate (α-KMBA) Met->KMBA Transamination (e.g., Aro8p, Aro9p) Glutamate L-Glutamate Keto_Acid->Glutamate CO2 CO₂ KMBA->CO2 Methional 3-Methylthiopropanal (Methional) KMBA->Methional Decarboxylation (e.g., Aro10p) MTP 3-Methylthiopropanol (Methionol) Methional->MTP Reduction (Alcohol Dehydrogenase) NADH NADH + H⁺ NAD NAD⁺ NADH->NAD

Caption: The Ehrlich pathway for L-methionine catabolism to 3-MTP.

Occurrence and Sensory Impact in Fermented Foods

3-MTP is a common volatile sulfur compound (VSC) found in a wide array of fermented products. Its sensory impact is highly concentration-dependent, acting as a key character compound in some foods and an off-flavor in others.[2][4]

Fermented ProductTypical Sensory DescriptionRole in Flavor Profile
Wine Cooked potato, cauliflower, truffle[3][10]Generally considered an off-flavor, contributing to undesirable cooked vegetable notes, especially in white wines.[3][4]
Beer Cooked vegetable, savory, onion-like[2][11]Can be part of the complex flavor profile but is often associated with worty or oxidized off-flavors if concentrations are too high.[11]
Cheese Boiled potato, savory, meaty, cabbage[1][2][10]An important contributor to the characteristic flavor of many cheese varieties, especially surface-ripened cheeses.[1][12]
Baijiu (Chinese Liquor) Savory, meaty, cooked potato[13][14]A key flavoring ingredient that contributes to the quality and complexity of certain types of Baijiu.[13]
Fermented Vegetables Cabbage, savoryCan be formed during the fermentation of vegetables like cabbage, contributing to the overall aroma profile.[15]

Factors Influencing 3-MTP Concentration

The final concentration of 3-MTP in a fermented product is not arbitrary; it is the result of a complex interplay between the fermenting microorganisms, the composition of the initial substrate, and the specific conditions of the fermentation process.[13][16]

  • Microorganism Selection: The species and even the specific strain of yeast or bacteria used for fermentation is a primary determinant of 3-MTP production.[13] For instance, studies have identified specific strains of Saccharomyces cerevisiae and Saccharomycopsis fibuligera as high-yield producers of 3-MTP.[13][17] Different strains possess varying expression levels and efficiencies of the enzymes involved in the Ehrlich pathway.[17]

  • Substrate Composition: The availability of the precursor, L-methionine, is a critical limiting factor.[16][17] Raw materials rich in methionine will naturally provide a greater potential for 3-MTP formation. The concentration of other nitrogen sources is also crucial; an abundance of easily assimilable nitrogen (like ammonia) can suppress the catabolism of amino acids via the Ehrlich pathway, thus reducing 3-MTP production.[16]

  • Fermentation Conditions:

    • Temperature & pH: These parameters directly affect microbial growth and enzyme kinetics. Optimizing temperature and initial pH can significantly enhance 3-MTP yield for a specific strain.[13][18]

    • Glucose Concentration: Glucose provides the energy for microbial metabolism. However, excessively high concentrations can lead to rapid growth and the production of other inhibitory compounds, ultimately reducing 3-MTP synthesis.[13]

    • Fermentation Time: The production of 3-MTP evolves over the course of the fermentation. Monitoring its concentration over time is necessary to determine the optimal fermentation duration for the desired flavor profile.[13][18]

Analytical Methodologies for Quantification

Accurate quantification of 3-MTP is essential for quality control and research. Due to its volatility and typically low concentrations in complex food matrices, a sensitive and selective analytical approach is required.[8][19] The industry-standard technique is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[8]

This method is favored for its solvent-free nature, high sensitivity, and ability to both separate and definitively identify the target analyte.[8] The protocol is a self-validating system; the gas chromatography step provides a retention time for the analyte, while the mass spectrometry step provides a unique fragmentation pattern (a chemical fingerprint), confirming its identity with high confidence.

Experimental Protocol: Quantification of 3-MTP via HS-SPME-GC-MS

Objective: To extract, separate, and quantify 3-methylthiopropanol from a liquid fermented food matrix (e.g., wine, beer).

Part 1: Sample Preparation & HS-SPME

  • Rationale: This phase isolates volatile compounds from the non-volatile matrix. Adding salt increases the ionic strength of the sample, which decreases the solubility of volatile organic compounds and promotes their release into the headspace for more efficient extraction by the SPME fiber.[19][20]

  • Step-by-Step Methodology:

    • Sample Aliquoting: Pipette 5 mL of the liquid sample (e.g., beer, wine) into a 20 mL glass headspace vial. If the sample is solid or semi-solid (e.g., cheese), weigh 2-5 g of a homogenized sample into the vial and add 5 mL of deionized water.[8]

    • Internal Standard Spiking (Optional but Recommended): For precise quantification, add a known concentration of an internal standard, such as a stable isotope-labeled version of 3-MTP (e.g., d4-methionol). This corrects for variations in extraction efficiency and matrix effects.[19]

    • Salting Out: Add 1.5 g of sodium chloride (NaCl) to the vial.[19]

    • Sealing: Immediately seal the vial with a magnetic screw cap fitted with a PTFE/silicone septum.

    • Incubation/Equilibration: Place the vial in an autosampler tray with an agitator. Incubate the sample at a controlled temperature (e.g., 60°C) for 10-15 minutes to allow the volatile compounds to equilibrate between the sample and the headspace.[19]

    • Extraction: Expose the SPME fiber (e.g., a Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS fiber is effective for polar compounds) to the headspace of the vial for a defined period (e.g., 30-45 minutes) at the same temperature, with continuous agitation.[19]

Part 2: GC-MS Analysis

  • Rationale: The GC separates the complex mixture of extracted volatile compounds based on their boiling points and chemical properties. The MS detector then fragments the eluted compounds and measures the mass-to-charge ratio of these fragments, allowing for positive identification and quantification.

  • Step-by-Step Methodology:

    • Thermal Desorption: After extraction, the SPME fiber is automatically retracted and inserted into the hot GC inlet (e.g., 250°C). The trapped analytes are rapidly desorbed from the fiber onto the GC column. This is typically done in splitless mode for 2-5 minutes to maximize the transfer of the analyte to the column for trace analysis.[8][21]

    • Chromatographic Separation:

      • GC Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[19]

      • Oven Temperature Program: A typical program would be: start at 40°C, hold for 2 minutes, ramp at 5°C/min to 150°C, then ramp at 15°C/min to 240°C and hold for 5 minutes. This program separates a wide range of volatile compounds.[8]

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[22]

    • Mass Spectrometry Detection:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: For high sensitivity and selectivity, use Selected Ion Monitoring (SIM) mode. Monitor the characteristic ions for 3-MTP, which are typically m/z 106 (molecular ion), 61, and 75.[8] A full scan mode (e.g., m/z 35-350) can be used for initial screening.

Part 3: Data Analysis

  • Rationale: By comparing the peak area of the analyte in the sample to a calibration curve created from standards of known concentration, the exact amount of 3-MTP can be determined.

  • Step-by-Step Methodology:

    • Peak Identification: Confirm the identity of 3-MTP by matching its retention time and mass spectrum to that of an authentic standard.

    • Calibration: Prepare a series of calibration standards with known concentrations of 3-MTP in a model matrix (e.g., a water/ethanol solution). Analyze these standards using the same HS-SPME-GC-MS method.

    • Quantification: Construct a calibration curve by plotting the peak area of 3-MTP against its concentration. Calculate the concentration of 3-MTP in the unknown samples by interpolating their peak areas on this curve. If an internal standard was used, the ratio of the analyte peak area to the internal standard peak area is used for the calibration curve to ensure higher accuracy.[19]

Caption: Workflow for 3-MTP quantification using HS-SPME-GC-MS.

Conclusion

3-Methylthiopropanol is a potent, double-edged sword in the world of fermented foods. Its formation via the Ehrlich pathway from L-methionine is a fundamental biochemical process driven by the metabolic needs of fermenting microorganisms, particularly yeast.[7][16] Understanding the interplay between microbial strain, substrate composition, and fermentation conditions provides a powerful toolkit for guiding the fermentation towards a desired aromatic profile.[13] For professionals in research and quality assurance, the ability to reliably quantify 3-MTP using robust methods like HS-SPME-GC-MS is not merely an analytical exercise; it is a critical capability for ensuring product consistency, diagnosing off-flavors, and innovating new products with unique and desirable sensory characteristics.

References

  • Landaud, S., Helinck, S., & Bonnarme, P. (2008). Formation of volatile sulfur compounds and metabolism of methionine and other sulfur compounds in fermented food. Applied Microbiology and Biotechnology, 77(6), 1191–1205. [Link]

  • PubMed. (2008). Formation of volatile sulfur compounds and metabolism of methionine and other sulfur compounds in fermented food. Applied Microbiology and Biotechnology. [Link]

  • PubMed. (2008). Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts. Applied Microbiology and Biotechnology. [Link]

  • Moreno-Arribas, M. V., & Polo, M. C. (Eds.). (2023). Analysis of Volatile Compounds during Food Fermentation. Foods. [Link]

  • Deed, R. C., et al. (2019). The role of yeast ARO8, ARO9 and ARO10 genes in the biosynthesis of 3-(methylthio)-1-propanol from L-methionine during fermentation in synthetic grape medium. FEMS Yeast Research. [Link]

  • Qian, M. C., & Reineccius, G. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. [Link]

  • Moreno-Arribas, M. V., & Polo, M. C. (2023). Analysis of Volatile Compounds during Food Fermentation. Foods. [Link]

  • Zhang, Y., et al. (2024). Screening, Identification, and Fermentation Condition Optimization of a High-Yield 3-Methylthiopropanol Yeast and Its Aroma-Producing Characteristics. Foods. [Link]

  • PubMed. (2024). Screening, Identification, and Fermentation Condition Optimization of a High-Yield 3-Methylthiopropanol Yeast and Its Aroma-Producing Characteristics. Foods. [Link]

  • Hazelwood, L. A., et al. (2008). The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism. Applied and Environmental Microbiology. [Link]

  • PubChem. 3-(Methylthio)-1-propanol. National Center for Biotechnology Information. [Link]

  • Sun, Q., et al. (2024). Screening of a Saccharomyces cerevisiae Strain with High 3-Methylthio-1-Propanol Yield and Optimization of Its Fermentation Conditions. Foods. [Link]

  • Li, Y., et al. (2020). Production of Methionol from 3-Methylthiopropionaldehyde by Catalysis of the Yeast Alcohol Dehydrogenase Adh4p. Journal of Agricultural and Food Chemistry. [Link]

  • MDPI. (2024). Review of "Screening, Identification, and Fermentation Condition Optimization of a High-Yield 3-Methylthiopropanol Yeast and Its Aroma-Producing Characteristics". Foods. [Link]

  • Hazelwood, L. A., et al. (2008). The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism. Applied and Environmental Microbiology. [Link]

  • Royal Society of Chemistry. (2013). Analytical Methods. Royal Society of Chemistry. [Link]

  • Quek, A., et al. (2012). Volatile sulphur compounds and pathways of L-methionine catabolism in Williopsis yeasts. Food Chemistry. [Link]

  • Capone, D. L., et al. (2012). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. Journal of Agricultural and Food Chemistry. [Link]

  • Ferreira, V. (2012). The role of sulfur compounds in food flavor. Part III: Thiols. ResearchGate. [Link]

  • Zhang, Y., et al. (2024). Screening, Identification, and Fermentation Condition Optimization of a High-Yield 3-Methylthiopropanol Yeast and Its Aroma-Producing Characteristics. Foods. [Link]

  • Perpète, P., & Collin, S. (2000). Contribution of 3-methylthiopropionaldehyde to the worty flavor of alcohol-free beers. Journal of Agricultural and Food Chemistry. [Link]

  • Wikipedia. (n.d.). Methionol. Wikipedia. [Link]

  • USDA ARS. (n.d.). Fermentation Microorganisms and Flavor Changes in Fermented Foods. USDA Agricultural Research Service. [Link]

  • The Good Scents Company. (n.d.). methionol 3-(methylthio)propanol. The Good Scents Company. [Link]

  • Frontiers Media. (2023). Certain fermented dairy foods as a source of multibiotics and multimetabolites: a comprehensive review. Frontiers in Microbiology. [Link]

  • MDPI. (2022). The Sensorial and Chemical Changes in Beer Brewed with Yeast Genetically Modified to Release Polyfunctional Thiols from Malt and Hops. Fermentation. [Link]

  • UL Prospector. (2025). 3-(Methylthio)Propanol by KY Flavor. UL Prospector. [Link]

  • UNICAM. (2024). A new HS-SPME-GC-MS analytical method to identify and quantify compounds responsible for changes in the volatil. Foods. [Link]

  • MDPI. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Molecules. [Link]

  • PubMed. (2024). Molecular Insights into the Aroma Difference between Beer and Wine: A Meta-Analysis-Based Sensory Study Using Concentration Leveling Tests. Journal of Agricultural and Food Chemistry. [Link]

  • Chromtech. (n.d.). Analyzing Alcoholic Beverages by Gas Chromatography. Chromtech. [Link]

  • PubMed. (2024). Microbial Strains in Fermented Dairy: Unlocking Biofunctional Properties and Health Benefits. Foods. [Link]

  • Montville, T. J., & Matthews, K. R. (n.d.). Fermented milk products Cheese. Food Microbiology. [Link]

  • ILT. (2025). Alcoholic Beverage Testing: Methods, Requirements, and Applications. Independent Lab Testing. [Link]

  • FSSAI. (n.d.). MANUAL OF METHODS OF ANALYSIS OF FOODS. Food Safety and Standards Authority of India. [Link]

  • Wines & Vines. (n.d.). Grape-Derived Fruity Volatile Thiols. Wines & Vines. [Link]

  • PubMed. (2015). Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography. Toxicological Research. [Link]

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Exploratory

Engineering and Characterization of the Bacterial Ehrlich Pathway for 3-Methylthiopropanol Biosynthesis

Target Audience: Researchers, Synthetic Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary 3-Methylthiopropanol (also known as methionol) is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

3-Methylthiopropanol (also known as methionol) is a highly valuable volatile sulfur compound characterized by its low aroma threshold and distinct savory, meaty, and potato-like olfactory notes. While it is heavily utilized as a flavor and fragrance additive, its structural derivatives also serve as critical intermediates in pharmaceutical synthesis.

Historically, the bioproduction of methionol has been dominated by fungal platforms, particularly Saccharomyces cerevisiae, which naturally possess a highly active Ehrlich pathway[1]. However, there is a growing strategic imperative to map and engineer this pathway in bacterial chassis (such as Lactococcus lactis, Oenococcus oeni, and recombinant Escherichia coli). Bacterial platforms offer rapid growth kinetics, simplified genetic tractability, and are essential for in situ flavor generation in specific industrial environments like cheese ripening and malolactic wine fermentation[2].

This whitepaper provides an in-depth mechanistic analysis of the bacterial conversion of L-methionine to 3-methylthiopropanol, evaluates current metabolic engineering bottlenecks, and establishes a self-validating experimental protocol for bioconversion and quantification.

Mechanistic Biochemistry: The Bacterial Ehrlich Pathway

The conversion of L-methionine to 3-methylthiopropanol in bacteria proceeds via the Ehrlich pathway, a three-step catabolic cascade. Unlike yeast, which possesses dedicated ARO and BAT gene families for this process[3], bacteria often rely on promiscuous enzymes from branched-chain or aromatic amino acid metabolism.

Step 1: Transamination

The cascade initiates with the transfer of the α-amino group from L-methionine to an α-keto acid acceptor (typically α-ketoglutarate), yielding α-keto-γ-(methylthio)butyrate (KMBA) . This reversible reaction is catalyzed by aminotransferases (e.g., BcaT or AraT in lactic acid bacteria) and strictly requires Pyridoxal 5'-phosphate (PLP) as a cofactor.

Step 2: Decarboxylation

KMBA undergoes irreversible decarboxylation to form 3-methylthiopropanal (methional) , a highly potent aldehyde. This step is catalyzed by α-keto acid decarboxylases and requires Thiamine pyrophosphate (TPP) and magnesium ions. In many natural bacterial strains, the absence of a highly active, broad-substrate decarboxylase represents the primary metabolic bottleneck, leading to the extracellular accumulation of KMBA rather than methional.

Step 3: Reduction

The final step is the reduction of methional to 3-methylthiopropanol (methionol) , catalyzed by alcohol dehydrogenases (ADHs). This step is critical for detoxifying the reactive aldehyde intermediate. For example, a specific NAD(P)H-dependent ADH responsible for methional reduction has been purified and characterized from the wine bacterium Oenococcus oeni IOEB 8406[2].

EhrlichPathway Met L-Methionine KMBA α-Keto-γ-(methylthio)butyrate (KMBA) Met->KMBA Aminotransferase (+ PLP, α-KG) Methional 3-Methylthiopropanal (Methional) KMBA->Methional Decarboxylase (+ TPP, - CO2) Methionol 3-Methylthiopropanol (Methionol) Methional->Methionol Alcohol Dehydrogenase (+ NADH/NADPH)

Fig 1. The Ehrlich pathway for the conversion of L-methionine to 3-methylthiopropanol in bacteria.

Comparative Microbial Chassis and Production Metrics

Natural bacterial isolates generally exhibit poor methionol yields (typically < 0.5 g/L) compared to wild-type yeasts[4]. For instance, Lactococcus lactis strains utilized in cheese models primarily accumulate methional, which is only partially reduced to methionol over extended incubation periods.

To achieve industrially relevant titers, synthetic biology interventions are required. Co-expression of heterologous aminotransferases (e.g., ARO8) and decarboxylases (e.g., ARO10)[3], or the overexpression of robust oxidoreductases like ADH4 in E. coli, can bypass endogenous limitations and drive the metabolic flux toward the terminal alcohol[5].

Table 1: Comparative Yields of 3-Methylthiopropanol Across Microbial Hosts
Host OrganismStrain TypePrimary SubstrateMax TiterReference
Lactococcus lactis IFPL730Wild-typeL-MethionineTrace (µg/L range)
Oenococcus oeni IOEB 8406Wild-typeL-MethionineTrace (µg/L range)[2]
Saccharomyces cerevisiaeWild-typeL-Methionine> 2.0 g/L[4]
Escherichia coli BL21 (ADH4)EngineeredMethional (MMP)3.2 g/L[5]

Self-Validating Experimental Protocol: Bioconversion & Quantification

To ensure absolute scientific integrity and reproducibility, the following protocol utilizes a resting-cell bioconversion model . Causality Check: Resting cells are explicitly chosen over actively growing cultures to decouple biomass generation from precursor conversion. This minimizes the diversion of L-methionine into central protein synthesis and prevents complex media components from causing isobaric interference during mass spectrometry.

Phase 1: Resting Cell Preparation
  • Cultivation: Inoculate the bacterial strain (e.g., recombinant E. coli or L. lactis) into 50 mL of appropriate broth (LB or M17). Incubate at 30°C with vigorous shaking until the late exponential phase (OD₆₀₀ ≈ 2.5).

  • Harvesting: Centrifuge the culture at 4,000 × g for 10 minutes at 4°C.

  • Washing: Discard the supernatant. Wash the cell pellet twice with 50 mM Potassium Phosphate buffer (pH 6.0). Note: pH 6.0 is optimal for stabilizing the ADH enzymes involved in methional reduction[5].

  • Resuspension: Resuspend the pellet in 10 mL of the same buffer to create a concentrated resting-cell suspension.

Phase 2: Whole-Cell Bioconversion
  • Reaction Matrix: In a sealed 50 mL glass serum vial, combine:

    • 8.5 mL of the resting-cell suspension.

    • 0.5 mL of 500 mM L-Methionine (Substrate).

    • 0.5 mL of 500 mM α-Ketoglutarate (Amino group acceptor).

    • 0.5 mL of a cofactor cocktail (1 mM PLP, 1 mM TPP, 10 mM NADH).

  • Incubation: Seal the vial with a PTFE-lined septum to prevent the escape of volatile sulfur compounds. Incubate at 30°C for 24–48 hours at 200 rpm.

Phase 3: Extraction and GC-MS/MS Quantification
  • Internal Standard Addition: Inject 100 µL of 4-methyl-1-pentanol (100 mg/L) directly through the septum as an internal standard. Causality Check: The internal standard validates the extraction efficiency and corrects for any volatilization losses during sample handling.

  • Liquid-Liquid Extraction: Extract 5 mL of the bioconversion broth with 5 mL of high-purity dichloromethane. Vortex vigorously for 2 minutes. Causality Check: Dichloromethane provides an optimal partition coefficient for methionol while precipitating residual cellular proteins, protecting the GC column from degradation.

  • Phase Separation: Centrifuge at 5,000 × g for 5 minutes. Recover the lower organic phase and filter through a 0.22 µm PTFE syringe filter into a GC vial.

  • Instrumental Analysis: Analyze via GC-MS/MS operating in Selected Reaction Monitoring (SRM) mode. Monitor the specific transition for methionol (m/z 106 → 61) at a retention time of approximately 12.23 minutes[5].

Workflow Cultivation 1. Bacterial Cultivation (Broth, 30°C, OD600 ≈ 2.5) RestingCells 2. Resting Cell Preparation (Centrifugation, Wash, pH 6.0 Buffer) Cultivation->RestingCells Bioconversion 3. Whole-Cell Bioconversion (+ L-Met, α-KG, PLP, TPP, NADH) RestingCells->Bioconversion Extraction 4. Liquid-Liquid Extraction (Dichloromethane + Internal Standard) Bioconversion->Extraction Analysis 5. GC-MS/MS Quantification (SRM Mode: m/z 106 → 61) Extraction->Analysis

Fig 2. Standardized experimental workflow for the bioconversion and quantification of methionol.

Conclusion

The bacterial conversion of L-methionine to 3-methylthiopropanol is a complex biochemical cascade limited primarily by the availability of broad-substrate α-keto acid decarboxylases and robust alcohol dehydrogenases. While natural lactic acid bacteria play a vital role in the slow generation of these flavor compounds in fermented foods, achieving industrial-scale titers requires targeted metabolic engineering. By utilizing standardized, self-validating bioconversion protocols and SRM-based mass spectrometry, researchers can accurately map metabolic bottlenecks and optimize bacterial chassis for the sustainable biomanufacturing of high-value sulfur volatiles.

References

  • Biotransformation of wort components for appearance, flavour and health ScienceDirect URL:[Link]

  • Significant enhancement of methionol production by co-expression of the aminotransferase gene ARO8 and the decarboxylase gene ARO10 in Saccharomyces cerevisiae FEMS Microbiology Letters / Oxford Academic URL:[Link]

  • Production of Methionol from 3-Methylthiopropionaldehyde by Catalysis of the Yeast Alcohol Dehydrogenase Adh4p Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Purification of an alcohol dehydrogenase involved in the conversion of methional to methionol in Oenococcus oeni IOEB 8406 PubMed (National Institutes of Health) URL:[Link]

  • Screening, Identification, and Fermentation Condition Optimization of a High-Yield 3-Methylthiopropanol Yeast and Its Aroma-Producing Characteristics MDPI Foods URL:[Link]

  • Formation of methional by Lactococcus lactis IFPL730 under cheese model conditions ResearchGate URL:[Link]

Sources

Foundational

The Physicochemical and Thermodynamic Profiling of 3-Methylthiopropanol (Methionol): A Comprehensive Guide for Pharmaceutical Development

Executive Summary 3-Methylthiopropanol (CAS: 505-10-2), commonly referred to as methionol, is a bifunctional organosulfur compound characterized by a terminal hydroxyl group and a methylthio ether linkage[1]. While histo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methylthiopropanol (CAS: 505-10-2), commonly referred to as methionol, is a bifunctional organosulfur compound characterized by a terminal hydroxyl group and a methylthio ether linkage[1]. While historically recognized for its potent olfactory properties in the flavor and fragrance industry, its structural versatility has repositioned it as a critical building block in organic synthesis and pharmaceutical drug development[2]. By serving as a precursor for methionine analogs and thioether-based active pharmaceutical ingredients (APIs), understanding the precise thermodynamic behavior and molecular characteristics of 3-methylthiopropanol is essential for scale-up synthesis and high-purity extraction.

Thermodynamic Causality & Physicochemical Properties

The physical behavior of 3-methylthiopropanol is dictated by the interplay between its molecular weight and its functional groups.

Table 1: Quantitative Physicochemical Data
PropertyValueThermodynamic Causality & Significance
Molecular Formula C₄H₁₀OSThe presence of the sulfur heteroatom increases polarizability compared to pure aliphatic alcohols[3].
Molecular Weight 106.19 g/mol Provides a baseline for moderate London dispersion forces[3].
Boiling Point (Atmospheric) ~195 °C (760 mmHg)Exceptionally high for its mass due to strong intermolecular hydrogen bonding (-OH) and dipole-dipole interactions (-S-),[4].
Boiling Point (Vacuum) 89 – 90 °C (13 mmHg)Lowered pressure reduces the kinetic energy required for phase transition, preventing thermal degradation of the thioether bond[5],[3].
Density 1.027 – 1.033 g/mL (25 °C)Denser than water, which dictates phase separation dynamics during liquid-liquid extraction[3],[4].

The Causality of Boiling Point Dynamics: A molecular weight of 106.19 g/mol typically suggests a highly volatile organic compound[3]. However, the atmospheric boiling point of 3-methylthiopropanol reaches an elevated ~195 °C. This is caused by the synergistic thermodynamic drag of the terminal hydroxyl (-OH) group, which forms extensive intermolecular hydrogen bond networks, combined with the dipole moment of the methylthio (-SCH₃) group. For drug development professionals, this presents a significant challenge: subjecting a thioether to 195 °C during atmospheric distillation risks thermal cleavage of the C-S bond. This degradation not only destroys the API intermediate but also releases highly volatile, foul-smelling mercaptans. Consequently, vacuum distillation is a strict mechanistic requirement.

Synthetic Pathways in Pharmaceutical Development

In pharmaceutical manufacturing, 3-methylthiopropanol is synthesized via two primary modalities:

  • Chemical Synthesis (Nucleophilic Substitution): The compound is efficiently prepared through the nucleophilic substitution of 3-chloro-1-propanol with sodium methanethiolate under basic aqueous conditions[1].

  • Biocatalysis (The Ehrlich Pathway): In yeast (Saccharomyces cerevisiae), L-methionine undergoes transamination to form α-keto-γ-(methylthio)butyrate, followed by decarboxylation to methional[6]. Methional—a known allosteric modulator of T1R1/T1R3 receptors[7]—is subsequently reduced to 3-methylthiopropanol catalyzed by alcohol dehydrogenase (Adh4p) in the presence of NADH[6].

G BioSyn Biocatalysis (Ehrlich Pathway) L-Methionine via Yeast Crude Crude 3-Methylthiopropanol (Mixed Impurities) BioSyn->Crude Fermentation Extraction ChemSyn Chemical Synthesis 3-chloro-1-propanol + NaSMe ChemSyn->Crude Nucleophilic Substitution VacDist Vacuum Distillation (13 mmHg, 89-90°C) Crude->VacDist Thermal Separation PureAPI Purified Methionol (API Intermediate) VacDist->PureAPI Prevents Thermal Degradation GCMS GC-MS Validation (m/z 106.19) PureAPI->GCMS Molecular Weight & Purity Check

Fig 1: Synthesis, vacuum distillation, and GC-MS validation workflow for 3-methylthiopropanol.

Experimental Protocol: High-Purity Vacuum Distillation & GC-MS Validation

To ensure the highest E-E-A-T standards in laboratory execution, the following protocol is designed as a self-validating system . Every physical action is paired with an analytical verification step to guarantee the integrity of the 106.19 g/mol molecular weight[3].

Phase 1: Matrix Dehydration
  • Step: Treat the crude organic extract of 3-methylthiopropanol with anhydrous sodium sulfate ( Na2​SO4​ ) for 30 minutes, followed by gravity filtration.

  • Causality: Methionol is slightly soluble in water[3]. Residual moisture will form azeotropes during distillation, disrupting the boiling point equilibrium and promoting high-temperature hydrolysis of the thioether.

Phase 2: Precision Vacuum Distillation
  • Step: Transfer the dehydrated crude liquid to a short-path distillation apparatus equipped with a Vigreux column. Apply a controlled vacuum of exactly 13 mmHg.

  • Step: Gradually heat the heating mantle. Discard the initial foreshots (containing unreacted low-boiling precursors).

  • Step: Collect the main fraction strictly between 89 °C and 90 °C [5],[3].

  • Causality: Utilizing the Clausius-Clapeyron relationship, dropping the system pressure to 13 mmHg depresses the boiling point from 195 °C to 90 °C,[4]. This thermal mitigation is the only way to isolate the compound without inducing organosulfur degradation.

Phase 3: GC-MS/SIM Analytical Validation
  • Step: Dilute the purified fraction in dichloromethane and inject 1 µL into a Gas Chromatography-Mass Spectrometry (GC-MS) system operating in Selected Ion Monitoring (SIM) mode[6],[8].

  • Step: Analyze the mass spectrum for the molecular ion peak.

  • Causality: This is the self-validating closure of the protocol. The target parent ion must present exactly at m/z 106 (correlating to the 106.19 g/mol molecular weight)[3]. Secondary fragmentation peaks corresponding to the loss of the hydroxyl group (-OH) and the methyl group (-CH₃) will definitively confirm the structural integrity of the purified API intermediate.

References[6] Title: 3-methylthio Propanol | 505-10-2 | Source: chemicalbull.com | URL: Link[3] Title: 3-(Methylthio)-1-propanol | C4H10OS | CID 10448 - PubChem | Source: nih.gov | URL: Link[4] Title: Methionol(505-10-2)MSDS Melting Point Boiling Density Storage Transport | Source: chemicalbook.com | URL: Link[5] Title: 3-(Methylthio)-1-propanol,Methionol | Source: chembk.com | URL: Link[2] Title: The Role of 3-Methylthiopropanol in Savory Flavor Creation | Source: nbinno.com | URL: Link[8] Title: 3268-49-3, Methional Formula | Source: echemi.com | URL: Link[1] Title: 3-(Methylthio)-1-propanol 505-10-2 wiki | Source: guidechem.com | URL: Link[7] Title: Production of Methionol from 3-Methylthiopropionaldehyde by Catalysis of the Yeast Alcohol Dehydrogenase Adh4p | Source: acs.org | URL: Link[9] Title: Uncover the Flavor Code of Roasted Sesame for Sesame Flavor Baijiu | Source: nih.gov | URL: Link

Sources

Exploratory

Identification and Quantification of 3-Methylthiopropanol in Cheese Isolates: A Comprehensive Analytical Framework

Executive Summary 3-Methylthiopropanol (also known as methionol or 3-(methylthio)-1-propanol) is a potent volatile organic sulfur compound (VOSC) that acts as a critical flavor determinant in fermented foods. In cheese m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methylthiopropanol (also known as methionol or 3-(methylthio)-1-propanol) is a potent volatile organic sulfur compound (VOSC) that acts as a critical flavor determinant in fermented foods. In cheese matrices, it imparts distinct savory, cooked potato, and meaty sensory notes even at trace concentrations [4]. Because of its low olfactory threshold and high reactivity, the accurate identification and quantification of methionol present significant analytical challenges. This whitepaper provides a mechanistic overview of methionol's biochemical origins and establishes a field-proven, self-validating analytical workflow for its isolation and identification using HS-SPME-GC-MS.

Biochemical Origins: The Ehrlich Pathway in Cheese Matrices

To accurately profile methionol, one must first understand its biogenesis. In cheese, methionol does not exist in the raw milk; rather, it is synthesized during ripening through the enzymatic catabolism of the sulfur-containing amino acid L-methionine by lactic acid bacteria (LAB) (e.g., Lactococcus lactis) and ripening yeasts [1, 5].

This biotransformation follows the Ehrlich pathway , a multi-step biochemical cascade [2, 3]:

  • Transamination: L-methionine undergoes transamination catalyzed by an aminotransferase (requiring an amino acceptor like α-ketoglutarate) to form α-keto-γ-methylthiobutyrate (KMBA).

  • Decarboxylation: KMBA is subsequently decarboxylated by an α-keto acid decarboxylase to form 3-methylthiopropanal (methional), an intermediate known for its strong cooked-cabbage aroma.

  • Reduction: Finally, alcohol dehydrogenase reduces methional to 3-methylthiopropanol (methionol). This final step is crucial for the microorganism as it serves as a redox sink, regenerating NAD+ from NADH to maintain cellular redox balance [2].

EhrlichPathway Met L-Methionine KMBA α-keto-γ-methylthiobutyrate (KMBA) Met->KMBA Aminotransferase (α-KG -> Glu) Methional 3-Methylthiopropanal (Methional) KMBA->Methional Decarboxylase (-CO2) Methionol 3-Methylthiopropanol (Methionol) Methional->Methionol Alcohol Dehydrogenase (NADH -> NAD+)

Biochemical conversion of L-methionine to methionol via the Ehrlich pathway.

Analytical Challenges and Extraction Causality

The cheese matrix is a highly complex emulsion of lipids, casein proteins, and aqueous phases. VOSCs like methionol are highly volatile, thermally labile, and present in trace amounts (ppb to ppm levels). Traditional liquid-liquid extraction (LLE) is fundamentally flawed for this application, as it leads to the loss of highly volatile compounds during solvent evaporation and introduces solvent masking in the chromatogram.

To circumvent this, Headspace Solid-Phase Microextraction (HS-SPME) is the gold standard.

  • Causality of Fiber Selection: A mixed-phase fiber, specifically 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS), is strictly recommended. The PDMS phase provides a hydrophobic environment that repels water vapor from the cheese matrix, while the microporous Carboxen core efficiently traps low-molecular-weight, highly volatile sulfur compounds that would otherwise slip through a standard PDMS fiber.

Experimental Protocol: Self-Validating HS-SPME-GC-MS Workflow

Trustworthy analytical science relies on self-validating systems. The following step-by-step protocol incorporates matrix modification and internal standardization to mathematically correct for matrix effects and extraction variability.

AnalyticalWorkflow Isolate Cheese Isolate Preparation SPME HS-SPME Extraction (CAR/PDMS fiber) Isolate->SPME Internal Std Addition Desorption Thermal Desorption (GC Inlet) SPME->Desorption 40°C, 30 min GC Gas Chromatography (DB-WAX column) Desorption->GC Splitless MS Mass Spectrometry (EI mode, SIM/SCAN) GC->MS Separation Data Data Analysis (Quantification & ID) MS->Data m/z 106, 91, 74

Step-by-step HS-SPME-GC-MS analytical workflow for methionol identification.

Step 1: Sample Preparation & Matrix Modification
  • Homogenization: Accurately weigh 5.0 g of the cheese isolate and homogenize it in 10 mL of saturated NaCl solution within a 20 mL headspace vial.

    • Causality (Salting-Out Effect): The addition of saturated NaCl increases the ionic strength of the aqueous phase. According to the Setschenow equation, this decreases the solubility of slightly polar organic volatiles like methionol, thermodynamically driving them into the headspace for fiber adsorption.

  • Internal Standardization: Spike the homogenate with 10 µL of an internal standard (IS) solution (e.g., 4-methyl-1-pentanol or chlorobenzene at 10 mg/L) [5].

    • Causality (Self-Validation): Because the IS is subjected to the exact same matrix effects, competitive fiber adsorption, and thermal desorption dynamics as methionol, the ratio of their peak areas remains constant even if absolute extraction efficiency fluctuates. This creates a self-validating quantitative loop.

Step 2: HS-SPME Extraction
  • Equilibration: Equilibrate the sealed vial at 40°C for 15 minutes under continuous agitation (250 rpm).

  • Extraction: Expose the pre-conditioned CAR/PDMS fiber to the headspace for 30 minutes at 40°C.

    • Causality: An extraction temperature of 40°C is selected to maximize volatile release without inducing thermal degradation of heat-sensitive precursors (such as Maillard reaction intermediates), which could artificially inflate VOSC levels.

Step 3: GC-MS Desorption and Separation
  • Desorption: Retract the fiber and immediately insert it into the GC injection port. Desorb at 250°C for 3 minutes in splitless mode.

  • Chromatographic Separation: Utilize a polar column (e.g., DB-WAX or HP-INNOWax, 30 m × 0.25 mm × 0.25 µm).

    • Causality: Methionol contains a polar hydroxyl (-OH) group and a polarizable thioether (-S-) linkage. A polyethylene glycol (PEG) stationary phase provides necessary hydrogen bonding and dipole-dipole interactions, preventing the severe peak tailing that occurs on non-polar columns.

Step 4: Mass Spectrometry and Identification
  • Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV.

  • Utilize Selected Ion Monitoring (SIM) mode to maximize sensitivity, targeting specific mass-to-charge (m/z) ratios for methionol: 106 (Molecular ion, M+), 91 (loss of methyl group), and 74 (base peak, resulting from the cleavage of the C-S bond).

Data Presentation: Quantitative Summaries

Identification is confirmed by aligning the experimental mass fragmentation pattern with NIST library spectra and comparing the calculated Retention Index (RI) against literature values.

Table 1: GC-MS Identification Parameters for Key Sulfur Volatiles in Cheese

CompoundRetention Index (DB-WAX)Target Ion (m/z)Qualifier Ions (m/z)Typical Conc. Range (mg/L)
Methanethiol7054847, 450.01 - 0.5
Dimethyl disulfide10859479, 450.05 - 1.2
Methional145010476, 480.1 - 2.5
3-Methylthiopropanol 1730 106 91, 74 0.5 - 4.0

Conclusion

The robust identification of 3-methylthiopropanol in cheese isolates requires a deep understanding of both its biochemical origins and the physical chemistry of the cheese matrix. By employing a salting-out HS-SPME approach coupled with polar-phase GC-MS and a self-validating internal standard system, researchers can accurately profile this critical flavor determinant. This analytical rigor directly facilitates advanced starter culture selection, spoilage monitoring, and precision product development in the dairy and flavor industries.

References

  • Formation of methional by Lactococcus lactis IFPL730 under cheese model conditions.ResearchGate.
  • Flavour formation by lactic acid bacteria and biochemical flavour profiling of cheese products.Oxford Academic.
  • Diversity of l-Methionine Catabolism Pathways in Cheese-Ripening Bacteria.National Institutes of Health (NIH).
  • Screening, Identification, and Fermentation Condition Optimization of a High-Yield 3-Methylthiopropanol Yeast and Its Aroma-Producing Characteristics.National Institutes of Health (NIH).
  • Production of volatile organic sulfur compounds (VOSCs) by basidiomycetous yeasts.Oxford Academic.

Protocols & Analytical Methods

Method

Application Note: Robust HS-SPME-GC-MS Quantification of 3-Methylthiopropanol in Complex Liquid Matrices

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Matrix Applicability: Fermentation broths, biological fluids, beverages, and pharmaceutical intermediates. Introduction & Mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Matrix Applicability: Fermentation broths, biological fluids, beverages, and pharmaceutical intermediates.

Introduction & Mechanistic Background

3-Methylthiopropanol (also known as methionol) is a highly volatile, sulfur-containing primary alcohol. In biological and fermentation matrices, it serves as a critical biomarker for yeast metabolism and amino acid degradation. In pharmaceutical and food sciences, its precise quantification is essential due to its potent organoleptic properties (imparting a heavy, potato- or meat-like odor at low thresholds) and its role as a precursor in organic synthesis.

The biosynthesis of 3-methylthiopropanol primarily follows the Ehrlich pathway, where L-methionine undergoes transamination, decarboxylation, and final reduction catalyzed by alcohol dehydrogenases such as Adh4p .

EhrlichPathway Met L-Methionine Trans Transaminase Met->Trans KMBA 4-Methylthio- 2-oxobutanoate Trans->KMBA Decarbox Decarboxylase KMBA->Decarbox Methional Methional Decarbox->Methional ADH Alcohol Dehydrogenase Methional->ADH Methionol Methionol ADH->Methionol

Yeast Ehrlich pathway for 3-methylthiopropanol biosynthesis via L-methionine degradation.

Quantifying trace volatile sulfur compounds (VSCs) like methionol presents unique analytical challenges: they are highly reactive, prone to oxidation, and often suffer from severe matrix suppression. To overcome this, we employ Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .

Analytical Rationale & System Design

As a Senior Application Scientist, I design protocols not just to generate data, but to create a self-validating analytical system . Every parameter in this workflow is chosen based on physicochemical causality:

  • Extraction Technique (HS-SPME): By sampling the headspace rather than the liquid directly, we eliminate non-volatile matrix interferences (salts, proteins, sugars) that would otherwise contaminate the GC inlet and MS source.

  • Fiber Selection (DVB/CAR/PDMS): A 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane fiber provides a bipolar, mixed-bed surface. The microporous Carboxen excels at trapping low-molecular-weight sulfur compounds, while the DVB captures the slightly larger alcohol moiety of methionol.

  • Salting-Out Effect: The addition of NaCl reduces the dielectric constant of the aqueous phase, decreasing the solubility of methionol and thermodynamically driving it into the headspace.

  • Internal Standard (IS) Selection: We utilize 4-methylthiobutanol . As a structural homolog to methionol, it shares identical functional groups. It partitions into the SPME fiber and elutes through the GC column with near-identical kinetics, perfectly compensating for any variations in extraction efficiency or MS detector drift.

  • Detection Mode (SIM): Selected Ion Monitoring (SIM) focuses the quadrupole on specific mass-to-charge (m/z) ratios, drastically improving the signal-to-noise ratio for trace-level quantification .

Workflow Prep Sample Preparation (Matrix + NaCl + IS) Equil Headspace Equilibration (45°C, 15 min) Prep->Equil Extract HS-SPME Extraction (DVB/CAR/PDMS, 45 min) Equil->Extract Desorp Thermal Desorption (GC Inlet, 250°C, 5 min) Extract->Desorp GC GC Separation (Polar WAX Column) Desorp->GC MS MS Detection (SIM Mode: m/z 106, 61) GC->MS Data Quantification (IS Calibration) MS->Data

HS-SPME-GC-MS analytical workflow for the quantification of volatile sulfur compounds.

Step-by-Step Experimental Protocol

Materials & Reagents
  • Target Analyte: 3-Methylthiopropanol standard (Purity ≥ 99%).

  • Internal Standard: 4-Methylthiobutanol standard (Purity ≥ 99%).

  • Reagents: Sodium chloride (NaCl, MS-grade, baked at 300°C for 4 hours to remove volatile organics), Milli-Q water.

  • Consumables: 20 mL amber headspace vials with PTFE/silicone septa.

Sample Preparation
  • Matrix Aliquoting: Transfer exactly 5.0 mL of the liquid sample (filtered through a 0.45 μm PTFE syringe filter if high particulate matter is present) into a 20 mL headspace vial.

  • Salting Out: Add 1.5 g of baked NaCl to the vial. Note: Do not shake vigorously yet to prevent sample foaming.

  • Internal Standard Addition: Spike the sample with 10 μL of a 10 mg/L 4-methylthiobutanol working solution (final IS concentration in vial: 20 μg/L).

  • Sealing: Immediately crimp-seal the vial with a PTFE/silicone septum to prevent the loss of highly volatile species.

HS-SPME Extraction Parameters (Automated via CTC PAL or similar)
  • Incubation: Agitate the vial at 250 rpm for 15 minutes at 45°C. Causality: This establishes a thermodynamic equilibrium between the liquid and the headspace.

  • Extraction: Expose the pre-conditioned DVB/CAR/PDMS fiber to the headspace for exactly 45 minutes at 45°C with continuous agitation.

  • Desorption: Retract the fiber and immediately inject it into the GC inlet. Desorb for 5 minutes at 250°C.

GC-MS Instrument Conditions
  • Column: DB-WAX or equivalent polar polyethylene glycol column (30 m × 0.25 mm i.d., 0.25 μm film thickness). Causality: Polar columns prevent peak tailing for primary alcohols.

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

  • Inlet: Splitless mode, 250°C. Purge valve opens at 2.0 minutes.

  • Oven Program:

    • Initial: 40°C (hold 3 min)

    • Ramp 1: 5°C/min to 150°C

    • Ramp 2: 10°C/min to 230°C (hold 5 min)

  • MS Parameters: Electron Ionization (EI) at 70 eV. Transfer line: 240°C. Ion source: 230°C. Quadrupole: 150°C.

Data Presentation & Quantitative Validation

To ensure absolute trustworthiness, the mass spectrometer must be operated in SIM mode. The molecular ion (M+) provides specificity, while the base peak fragment provides the sensitivity required for low-abundance quantification.

Table 1: GC-MS SIM Acquisition Parameters
CompoundRoleRetention Time (min)Target Ion (m/z)Qualifier Ions (m/z)Dwell Time (ms)
3-Methylthiopropanol Target Analyte18.4106 (M+)61, 8850
4-Methylthiobutanol Internal Standard21.2120 (M+)61, 10250

Data Interpretation: Quantification is performed using the peak area ratio of the Target Ion (m/z 106) to the IS Target Ion (m/z 120).

Table 2: Method Validation Metrics (Matrix-Matched)
ParameterValue / RangeAcceptance Criteria
Linear Dynamic Range 1.0 μg/L – 5,000 μg/LR² > 0.995
Limit of Detection (LOD) 0.3 μg/LS/N ≥ 3
Limit of Quantification (LOQ) 1.0 μg/LS/N ≥ 10
Intra-day Precision (RSD) 3.2% (at 50 μg/L, n=6)≤ 5.0%
Spike Recovery 94.5% – 102.3%80% – 120%

Troubleshooting & Field-Proven Insights

  • Loss of Sensitivity Over Time: Sulfur compounds are notorious for adsorbing onto active sites in the GC inlet. If you observe peak tailing or a sudden drop in response for methionol, perform inlet maintenance immediately. Replace the glass liner (use an ultra-inert, deactivated liner) and clip 10-15 cm off the front of the GC column.

  • Fiber Degradation: The DVB/CAR/PDMS fiber is sensitive to physical damage and siloxane bleed. Always condition the fiber at 270°C for 30 minutes prior to the first run of the day. A sudden appearance of m/z 73, 207, and 281 in your background indicates fiber or column degradation.

  • Matrix Effects: If analyzing highly alcoholic matrices (e.g., >10% ABV), the ethanol will competitively bind to the SPME fiber, drastically reducing methionol recovery. In such cases, dilute the sample with Milli-Q water to an ABV of <5% prior to the salting-out step to restore linear partitioning behavior.

References

  • Production of Methionol from 3-Methylthiopropionaldehyde by Catalysis of the Yeast Alcohol Dehydrogenase Adh4p Journal of Agricultural and Food Chemistry URL:[Link]

  • Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu) Molecules (MDPI) URL:[Link]

  • Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines Journal of Agricultural and Food Chemistry URL:[Link]

Application

Advanced Application Note: Headspace Solid-Phase Microextraction (HS-SPME) for the Quantitation of 3-Methylthiopropanol

Target Audience: Analytical Chemists, Flavor & Fragrance Scientists, and Drug Development Professionals Analytes: 3-Methylthiopropanol (Synonym: Methionol; CAS: 505-10-2) [4] Introduction & Analytical Context 3-Methylthi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Flavor & Fragrance Scientists, and Drug Development Professionals Analytes: 3-Methylthiopropanol (Synonym: Methionol; CAS: 505-10-2) [4]

Introduction & Analytical Context

3-Methylthiopropanol (methionol) is a highly impactful volatile sulfur compound (VSC) characterized by a savory, potato, or meat-like aroma. It is a critical quality marker in the flavor profiling of fermented beverages (such as wine and Baijiu), truffles, and cheeses, originating primarily from the microbial metabolism of L-methionine [1, 2, 5]. Due to its low sensory threshold and high volatility, accurate quantitation requires robust pre-concentration techniques.

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the gold standard for methionol analysis [2]. As a solvent-free, non-invasive technique, HS-SPME integrates sampling, extraction, and analyte enrichment into a single step, minimizing sample manipulation and preserving matrix integrity [1].

Mechanistic Principles & Experimental Rationale

To achieve a self-validating and highly reproducible assay, researchers must understand the thermodynamic and kinetic forces governing HS-SPME. The extraction is a multi-phase equilibrium process between the liquid matrix, the headspace, and the polymeric fiber coating.

Fiber Selection: The Bipolar Advantage

The choice of fiber coating dictates the extraction efficiency. For methionol, a triple-coated 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended [3, 6].

  • Causality: The PDMS layer extracts non-polar compounds, while the porous DVB and CAR layers capture polar and low-molecular-weight volatiles. This synergistic bipolarity prevents competitive displacement by highly abundant matrix components (like ethanol) while efficiently trapping the sulfur-containing methionol [3].

Thermodynamics of Temperature & Time

Extraction temperature is a double-edged sword. Increasing the temperature enhances the kinetic release of methionol into the headspace but exothermically decreases its thermodynamic adsorption onto the fiber [3].

  • Causality: Empirical validation demonstrates that 45 °C to 50 °C represents the optimal thermodynamic compromise. This temperature maximizes sensitivity without causing thermal degradation of the matrix or initiating unwanted Maillard reactions [2, 3]. An extraction time of 40 to 45 minutes ensures that the system reaches a steady-state equilibrium, which is mandatory for reproducible quantitation [2, 6].

Matrix Modification: The Salting-Out Effect
  • Causality: The addition of a salt, typically sodium chloride (NaCl), increases the ionic strength of the aqueous phase. This "salting-out" effect decreases the solubility of organic compounds in the liquid matrix, driving methionol into the headspace and significantly improving recovery [1, 3]. For alcoholic beverages, diluting the ethanol content (e.g., to 5% v/v) prevents ethanol from saturating the fiber and outcompeting trace analytes [3].

Quantitative Data & Parameter Summaries

All critical optimization parameters and instrumental conditions are summarized below to facilitate rapid method transfer.

Table 1: Optimized HS-SPME Parameters for Methionol

ParameterOptimal SettingMechanistic Rationale
Fiber Coating 50/30 µm DVB/CAR/PDMSBipolar porosity efficiently traps low-molecular-weight sulfur compounds without saturation.
Sample Volume 8 mL in a 20 mL vialEnsures an adequate phase ratio (β) for optimal headspace partitioning.
Ionic Strength 3.0 g NaCl (Saturation)Salting-out effect drives polar analytes into the headspace.
Equilibration Time 5 - 20 minAllows matrix-headspace equilibrium prior to fiber exposure.
Extraction Temp 45 °C - 50 °CBalances volatilization kinetics and exothermic fiber adsorption.
Extraction Time 40 - 45 minEnsures steady-state equilibrium for highly reproducible quantitation.

Table 2: GC-MS Instrumental Conditions

ParameterSetting
Inlet Temperature 250 °C
Injection Mode Splitless (5 min desorption time)
Carrier Gas Helium (≥99.999%), Constant flow at 1.0 mL/min
Analytical Column DB-WAX or HP-5MS (30 m × 0.25 mm × 0.25 µm)
Oven Program 40°C (3 min) → 4°C/min to 150°C → 6°C/min to 200°C → 10°C/min to 230°C (hold 10 min)
MS Ionization Electron Impact (EI), 70 eV
Target Ions (m/z) 106 (Molecular ion), 59 (Quantifier)

Step-by-Step Experimental Protocol

Self-Validation Note: To ensure a self-validating protocol, a blank fiber desorption must be run daily to verify the absence of siloxane bleed or analyte carryover. An internal standard (e.g., 2-octanol or 4-methyl-2-pentanol) must be spiked into every sample to normalize matrix effects and correct for fluctuations in fiber extraction efficiency.

Phase 1: Reagent & Sample Preparation
  • Fiber Conditioning: Prior to first use, condition the DVB/CAR/PDMS fiber in the GC injection port at 270 °C for 30 minutes according to the manufacturer's instructions [2].

  • Matrix Dilution: If analyzing high-alcohol matrices (e.g., Baijiu or spirits), dilute the sample with ultrapure water to a final ethanol concentration of 5% (v/v) to prevent fiber overloading [3].

  • Vial Preparation: Accurately transfer 8.0 mL of the prepared sample into a 20 mL precision glass headspace vial.

  • Salting-Out & Internal Standard: Add 3.0 g of analytical-grade NaCl and a magnetic stir bar to the vial. Spike the sample with 10 µL of the chosen internal standard solution. Immediately seal the vial with a PTFE/silicone septum cap[1, 3].

Phase 2: HS-SPME Extraction Workflow
  • Incubation (Equilibration): Place the vial in a thermostatic agitator. Incubate at 45 °C (or 50 °C depending on matrix complexity) for 10 minutes with continuous agitation at 400 rpm to ensure the dissolution of NaCl and equilibration of the headspace [3, 6].

  • Extraction: Pierce the septum with the SPME needle and expose the DVB/CAR/PDMS fiber to the headspace. Maintain the temperature at 45 °C and agitation at 400 rpm for exactly 45 minutes [3].

Phase 3: GC-MS Desorption & Analysis
  • Thermal Desorption: Retract the fiber into the protective needle, remove it from the vial, and immediately insert it into the GC injection port.

  • Injection: Expose the fiber in the GC inlet at 250 °C for 5 minutes in splitless mode to ensure complete thermal desorption of methionol and prevent sample carry-over [2, 6].

  • Data Acquisition: Run the GC-MS temperature program (as detailed in Table 2). Quantify methionol using the ratio of the target ion (m/z 106) peak area to the internal standard peak area against a matrix-matched calibration curve [3].

Workflow Visualization

SPME_Workflow SamplePrep 1. Sample Preparation Add 8 mL diluted sample + 3.0 g NaCl to 20 mL headspace vial Equilibration 2. Headspace Equilibration Incubate at 45°C - 50°C for 5-20 min with agitation (400 rpm) SamplePrep->Equilibration Seal & Agitate Extraction 3. HS-SPME Extraction Expose DVB/CAR/PDMS fiber for 40-45 min Equilibration->Extraction Phase Partitioning Desorption 4. Thermal Desorption Insert fiber into GC injector at 250°C for 5 min Extraction->Desorption Fiber Retraction GCMS 5. GC-MS Analysis Separation on DB-WAX / HP-5MS Detection (m/z 106, 59) Desorption->GCMS Splitless Transfer

Figure 1: Step-by-step HS-SPME-GC-MS analytical workflow for the quantitation of 3-methylthiopropanol.

References

  • Solid-Phase Microextraction and Gas Chromatography Olfactometry Analysis of Successively Diluted Samples. A New Approach of the Aroma Extract Dilution Analysis Applied to the Characterization of Wine Aroma Source: ACS Publications URL:[Link]

  • Headspace Solid-Phase Microextraction Followed by Gas Chromatography-Mass Spectrometry as a Powerful Analytical Tool for the Discrimination of Truffle Species According to Their Volatiles Source: PMC (NIH) URL:[Link]

  • Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu) Source: MDPI URL:[Link]

  • Screening, Identification, and Fermentation Condition Optimization of a High-Yield 3-Methylthiopropanol Yeast and Its Aroma-Producing Characteristics Source: PMC (NIH) URL:[Link]

  • HS-SPME Combined with GC-MS/O to Analyze the Flavor of Strong Aroma Baijiu Daqu Source: PMC (NIH) URL:[Link]

Method

Application Note: Chemical and Chemo-Enzymatic Synthesis of 3-Methylthiopropanol from L-Methionine

Target Audience: Researchers, Synthetic Chemists, and Flavor/Fragrance Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction and Mechanistic Causality 3-Methylthiopropanol (als...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Flavor/Fragrance Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction and Mechanistic Causality

3-Methylthiopropanol (also known as methionol, CAS: 505-10-2) is a critical volatile organosulfur compound widely utilized in the flavor and fragrance industry to impart savory, brothy, and meaty notes [1]. While traditional industrial chemical synthesis often relies on the nucleophilic substitution of 3-chloro-1-propanol with sodium methanethiolate, synthesizing methionol directly from L-methionine offers a biomimetic and structurally elegant pathway.

In biological systems (such as yeast fermentation), methionine is converted to methionol via the Ehrlich pathway —involving transamination, decarboxylation to methional, and final reduction by alcohol dehydrogenase (ADH) [3]. For scalable laboratory synthesis, we can mimic this pathway using a two-step chemical/chemo-enzymatic approach:

  • Strecker Degradation / Oxidative Decarboxylation: L-methionine is chemically degraded to 3-methylthiopropionaldehyde (methional) using an α -dicarbonyl compound[2].

  • Carbonyl Reduction: Methional is subsequently reduced to 3-methylthiopropanol using either a mild chemical reducing agent (e.g., Sodium Borohydride, NaBH4​ ) or a biocatalytic alcohol dehydrogenase (ADH) [3].

Understanding the causality of these steps is vital: the Strecker degradation specifically targets the α -amino acid moiety, releasing CO2​ and yielding an aldehyde without disrupting the distal thioether linkage. The subsequent reduction must be strictly controlled to prevent the cleavage of the carbon-sulfur bond.

Reaction Pathway Visualization

The following diagram illustrates the parallel biological (Ehrlich) and chemical synthetic routes from L-methionine to 3-methylthiopropanol.

G Met L-Methionine KMB α-Keto-γ-(methylthio)butyrate Met->KMB Transamination (Biological) Methional Methional (3-Methylthiopropionaldehyde) Met->Methional Strecker Degradation (Chemical: α-dicarbonyl, Heat) KMB->Methional Decarboxylation (Biological) Methionol 3-Methylthiopropanol (Methionol) Methional->Methionol Reduction (Chemical: NaBH4 OR Enzymatic: ADH)

Figure 1: Biological and chemical synthesis pathways from L-methionine to 3-methylthiopropanol.

Step-by-Step Experimental Protocol

Part A: Chemical Conversion of L-Methionine to Methional (Strecker Degradation)

Objective: Selectively decarboxylate and deaminate L-methionine to form methional.

  • Reagent Preparation: Dissolve 10 mmol (1.49 g) of L-methionine in 50 mL of a buffered aqueous solution (pH 5.5, 0.1 M sodium acetate).

  • Addition of Dicarbonyl: Add 12 mmol of an α -dicarbonyl compound (e.g., ninhydrin or 2,3-butanedione) to the reaction flask. Causality: The dicarbonyl initiates the formation of a Schiff base with the amino group of methionine, facilitating the subsequent decarboxylation [2].

  • Thermal Activation: Heat the mixture under reflux (approx. 90–100 °C) for 2 hours. Monitor the evolution of CO2​ gas.

  • Extraction: Cool the mixture to room temperature. Extract the aqueous layer with dichloromethane (DCM) ( 3×20 mL ). The highly volatile and odorous methional partitions into the organic phase.

  • Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ and carefully concentrate under reduced pressure (keep bath temperature < 30 °C to prevent methional volatilization).

Part B: Reduction of Methional to 3-Methylthiopropanol

Objective: Reduce the aldehyde to a primary alcohol without thioether cleavage.

  • Solvent Exchange: Dissolve the crude methional in 30 mL of absolute ethanol.

  • Cooling: Submerge the reaction flask in an ice bath (0 °C) to control the exothermic reduction.

  • Reduction: Slowly add 5 mmol (0.19 g) of Sodium Borohydride ( NaBH4​ ) in small portions over 15 minutes. Causality: NaBH4​ is a mild hydride donor that selectively reduces aldehydes to alcohols in alcoholic solutions without affecting the sulfur atom [1].

  • Quenching: Stir for an additional 45 minutes at room temperature. Quench the unreacted NaBH4​ by adding 10 mL of saturated NH4​Cl solution dropwise.

  • Isolation: Evaporate the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate ( 3×20 mL ). Wash the organic layer with brine, dry over MgSO4​ , and evaporate to yield crude 3-methylthiopropanol.

  • Purification: Purify via vacuum distillation or silica gel chromatography (Hexane:Ethyl Acetate 8:2) to obtain the pure colorless liquid.

Quantitative Data and Yield Comparison

The table below summarizes the expected yields and purity metrics comparing the pure chemical reduction versus the biocatalytic (ADH) reduction of methional [3, 4].

Synthesis MethodReducing AgentReaction Temp (°C)Reaction Time (h)Expected Yield (%)Purity (GC-MS)
Chemical Reduction NaBH4​ 0 to 251.082 - 88%> 95%
Biocatalytic (Yeast ADH4) NADH / ADH43048 - 6065 - 75%> 98%
Direct Fermentation S. fibuligera3254~4.0 g/L titerComplex matrix

Note: While chemical synthesis provides higher absolute yields and faster reaction times, biocatalytic methods offer superior selectivity and are preferred for "natural" flavor label designations [4].

References

  • Journal of Agricultural and Food Chemistry. "Production of Methionol from 3-Methylthiopropionaldehyde by Catalysis of the Yeast Alcohol Dehydrogenase Adh4p". ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information. "Screening, Identification, and Fermentation Condition Optimization of a High-Yield 3-Methylthiopropanol Yeast and Its Aroma-Producing Characteristics". PMC. Available at: [Link]

Application

High-Yield Enzymatic Production of 3-Methylthiopropanol in Bioreactors: Pathway Engineering and Process Optimization

Application Note & Protocol Target Audience: Researchers, Bioprocess Scientists, and Drug Development Professionals Document Type: Technical Methodology & Mechanistic Guide Executive Summary 3-Methylthiopropanol (also kn...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Researchers, Bioprocess Scientists, and Drug Development Professionals Document Type: Technical Methodology & Mechanistic Guide

Executive Summary

3-Methylthiopropanol (also known as methionol or 3-Met) is a high-value volatile sulfur compound extensively utilized in the flavor, fragrance, and pharmaceutical industries as a critical precursor. While chemical synthesis is common, the demand for "natural" labeling and stereoselective purity has driven the adoption of enzymatic and whole-cell biocatalytic production methods[1]. This application note details the mechanistic principles, genetic targets, and self-validating bioreactor protocols required to achieve high-titer production of 3-methylthiopropanol using engineered Saccharomyces cerevisiae.

Mechanistic Framework: The Ehrlich Pathway Cascade

The biosynthesis of 3-methylthiopropanol in yeast is governed by the Ehrlich pathway, a three-step catabolic cascade that degrades L-methionine into its corresponding fusel alcohol[2][3]. Understanding the cofactor dependencies of each enzyme is critical for rational bioprocess design.

  • Transamination: L-methionine is converted to α-keto-γ-(methylthio)butyrate (KMBA) by branched-chain aminotransferases (primarily ARO8 and ARO9). This step requires pyridoxal 5'-phosphate (PLP) and an α-keto acid (like α-ketoglutarate) as an amino group acceptor[2].

  • Decarboxylation: KMBA is decarboxylated to 3-methylthiopropionaldehyde (methional or MMP) by the decarboxylase ARO10 . This reaction is strictly dependent on thiamine pyrophosphate (TPP)[2].

  • Reduction: Methional is reduced to the final product, 3-methylthiopropanol, by alcohol dehydrogenases (such as ADH4 ), utilizing NADH as the reducing equivalent[1].

Ehrlich_Pathway Methionine L-Methionine Transaminase Aminotransferase (ARO8) Cofactor: PLP Methionine->Transaminase KMBA α-Keto-γ-(methylthio)butyrate (KMBA) Decarboxylase Decarboxylase (ARO10) Cofactor: TPP KMBA->Decarboxylase Methional 3-Methylthiopropionaldehyde (Methional / MMP) Dehydrogenase Alcohol Dehydrogenase (ADH4) Cofactor: NADH Methional->Dehydrogenase Methionol 3-Methylthiopropanol (Methionol) Transaminase->KMBA Decarboxylase->Methional Dehydrogenase->Methionol

Figure 1: The Ehrlich pathway for the enzymatic conversion of L-methionine to 3-methylthiopropanol.

Bioprocess Engineering & Causality

To transition from theoretical pathways to high-yield bioreactor production, several bioprocess bottlenecks must be addressed through deliberate experimental choices:

  • Whole-Cell Biocatalysis vs. Isolated Enzymes: The final reduction step catalyzed by ADH4 requires stoichiometric amounts of NADH[1]. Using isolated enzymes would necessitate expensive in vitro cofactor regeneration systems. By employing whole-cell S. cerevisiae in a bioreactor, the active glycolytic flux naturally regenerates the required NADH pool, creating a self-sustaining redox loop.

  • Substrate Toxicity & Fed-Batch Rationale: The intermediate compound, methional (MMP), exhibits severe cytotoxicity to yeast cells at concentrations exceeding 2 g/L, halting cell growth and enzymatic activity[1]. Therefore, a simple batch fermentation will fail. A fed-batch strategy is mandatory to decouple biomass generation from product accumulation. By continuously feeding L-methionine at a rate that matches its conversion kinetics, the steady-state concentration of toxic intermediates remains below the inhibitory threshold[2].

  • pH Optimization: The decarboxylase ARO10 possesses an acidic pH optimum. Maintaining the bioreactor pH between 4.0 and 5.5 not only maximizes ARO10 catalytic efficiency but also acts as a selective pressure against bacterial contamination during extended fermentation cycles[4].

Self-Validating Bioreactor Protocol

The following protocol utilizes an engineered S. cerevisiae strain (e.g., S810 co-expressing ARO8 and ARO10[2]) and incorporates strict in-process controls to ensure the system is self-validating.

Bioreactor_Workflow Seed 1. Seed Culture Preparation OD600 Validation Inoculation 2. Bioreactor Inoculation (10% v/v, 3L Scale) Seed->Inoculation Fermentation 3. Fed-Batch Fermentation DO >30%, pH 4.0-5.5 Inoculation->Fermentation Validation In-Process Control HPLC (Substrate) & OD600 Fermentation->Validation Sampling Harvest 4. Broth Harvest Centrifugation (10,000×g) Fermentation->Harvest Feeding Substrate Feed (Glucose + L-Met) Feeding->Fermentation Continuous Feed Analysis 5. Product Quantification HS-SPME / GC-MS Harvest->Analysis

Figure 2: Self-validating bioreactor workflow for 3-methylthiopropanol production.

Step-by-Step Methodology

Step 1: Seed Culture Preparation & Validation

  • Inoculate a single colony of engineered S. cerevisiae into 50 mL of Synthetic Defined (SD) medium lacking uracil (to maintain plasmid selection) containing 20 g/L glucose.

  • Incubate at 28°C, 180 rpm for 24 hours.

  • Self-Validation Checkpoint: Measure OD600. Proceed only if OD600 > 4.0, ensuring sufficient viable biomass for bioreactor inoculation.

Step 2: Bioreactor Setup and Initial Batch Phase

  • Prepare a 3L stirred-tank bioreactor with 1.5L of basal fermentation medium (glucose 20 g/L, yeast extract 5 g/L, peptone 10 g/L).

  • Inoculate with 150 mL (10% v/v) of the validated seed culture.

  • Set operational parameters: Temperature at 28°C, agitation cascade (200–600 rpm) linked to aeration (1–2 vvm) to maintain Dissolved Oxygen (DO) > 30%.

  • Control pH automatically at 4.5 using 2M NaOH and 2M HCl.

  • Causality: Maintaining DO > 30% during the initial 12-16 hours is crucial for rapid biomass accumulation before shifting metabolic flux toward the Ehrlich pathway.

Step 3: Fed-Batch Phase & In-Process Control

  • Once initial glucose is depleted (indicated by a sudden spike in DO), initiate the continuous feed of a concentrated solution containing 500 g/L glucose and 20 g/L L-methionine[2].

  • Self-Validation Checkpoint: Every 6 hours, draw a 5 mL sample. Centrifuge and analyze the supernatant via rapid HPLC.

    • Decision Matrix: If residual L-methionine exceeds 0.5 g/L, suspend the feed rate by 50%. This prevents the pooling of precursor and subsequent toxic spikes of methional, validating the health of the bioprocess in real-time.

Step 4: Harvest and Analytical Quantification

  • Terminate fermentation at 72 hours. Harvest the broth via centrifugation at 10,000 × g for 15 minutes at 4°C to separate the whole-cell biocatalyst.

  • Quantify 3-methylthiopropanol using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME/GC-MS)[5].

  • Standardization: Use 2-octanol as an internal standard to ensure quantification accuracy across biological replicates.

Data Presentation: Comparative Yield Analysis

The table below summarizes quantitative data from recent literature, demonstrating the impact of genetic engineering and bioprocess optimization on 3-methylthiopropanol yields.

Strain / BiocatalystGenetic Modification / OptimizationCultivation MethodMax Yield (g/L)Reference
S. cerevisiae S810ARO8 & ARO10 co-overexpression3L Fed-batch Bioreactor3.24Yin et al., 2015[2]
S. cerevisiae Y03401Wild-type (Media Optimization)Shake flask (Optimized)3.66Dong et al., 2024[4]
S. fibuligera Y1402Wild-type (Media Optimization)3L Batch Fermenter0.71Zhang et al., 2024[6]
S. cerevisiae S4ADH4 overexpressionBatch + MMP precursor additionEnhanced conversionYin et al., 2020[1]

Note: Co-expression of aminotransferases and decarboxylases in a fed-batch system currently represents the most scalable and robust approach for industrial-level titers.

References

  • Yin, S., et al. (2015). Significant enhancement of methionol production by co-expression of the aminotransferase gene ARO8 and the decarboxylase gene ARO10 in Saccharomyces cerevisiae. FEMS Microbiology Letters. URL:[Link]

  • Yin, S., et al. (2020). Production of Methionol from 3-Methylthiopropionaldehyde by Catalysis of the Yeast Alcohol Dehydrogenase Adh4p. Journal of Agricultural and Food Chemistry. URL:[Link]

  • Pinson, B., et al. (2006). Methionine catabolism in Saccharomyces cerevisiae. PubMed. URL:[Link]

  • Dong, Y., et al. (2024). Screening of a Saccharomyces cerevisiae Strain with High 3-Methylthio-1-Propanol Yield and Optimization of Its Fermentation Conditions. MDPI Foods. URL:[Link]

  • Zhang, Y., et al. (2024). A high-yield 3-methylthiopropanol (3-Met) yeast Y1402... MDPI Foods. URL:[Link]

Sources

Method

Application Note: Advanced Derivatization Techniques for the GC-MS Analysis of 3-Methylthiopropanol

Audience: Analytical Chemists, Flavor Scientists, and Drug Development Professionals Matrix Applications: Fermented Foods (Wine, Soy Sauce, Baijiu), Biological Fluids, and Pharmaceutical Intermediates Introduction and An...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Flavor Scientists, and Drug Development Professionals Matrix Applications: Fermented Foods (Wine, Soy Sauce, Baijiu), Biological Fluids, and Pharmaceutical Intermediates

Introduction and Analytical Rationale

3-Methylthiopropanol (also known as methionol or 3-(methylthio)propan-1-ol) is a critical volatile sulfur compound (VSC) that imparts savory, roasted, and sometimes "cooked cabbage" or "meaty" aromatic notes. It is a key quality marker in the flavor profiles of Japanese soy sauce[1], roasted sesame flavor Baijiu, and aged wines[2]. In pharmaceutical and metabolomic contexts, it serves as a biomarker for l-methionine catabolism[3].

The Chromatographic Challenge

Structurally, 3-methylthiopropanol ( C4​H10​OS ) contains both a thioether linkage and a terminal primary hydroxyl (-OH) group. While the thioether group is relatively stable, the highly polar -OH group is prone to extensive hydrogen bonding. When subjected to Gas Chromatography-Mass Spectrometry (GC-MS) without derivatization, this polarity leads to:

  • Active Site Adsorption: Interaction with silanol groups in the GC inlet liner and column stationary phase.

  • Peak Tailing: Asymmetric peak shapes that degrade resolution and integration accuracy.

  • Thermal Degradation: Reduced stability at high injection port temperatures.

The Solution: Derivatization. By converting the protic hydroxyl group into a less polar, more volatile moiety (such as a trimethylsilyl ether), we eliminate hydrogen bonding, drastically improving peak symmetry, thermal stability, and the Limit of Detection (LOD)[1].

Mechanistic Grounding: Silylation vs. Acylation

While acylation (using acetic anhydride) can esterify the hydroxyl group, silylation is the undisputed gold standard for 3-methylthiopropanol due to its rapid reaction kinetics and the excellent mass spectral fragmentation patterns of the resulting derivatives[2][3].

The Role of BSTFA and TMCS

The most robust reagent system for this application is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) [1].

  • Causality of the Catalyst: BSTFA alone is a strong silylating agent, but the addition of 1% TMCS acts as a Lewis acid catalyst. TMCS increases the electrophilicity of the silicon atom in BSTFA, facilitating a rapid nucleophilic attack by the oxygen atom of 3-methylthiopropanol's hydroxyl group.

  • Byproduct Volatility: The byproducts of BSTFA silylation are mono-trimethylsilyltrifluoroacetamide and trifluoroacetamide, both of which are highly volatile and elute well before the target analyte, preventing solvent-front interference.

SilylationMechanism A 3-Methylthiopropanol (Protic -OH) C Nucleophilic Substitution (70°C) A->C Analyte B BSTFA + 1% TMCS (Silylating Agent) B->C Reagent D TMS-Ether Derivative (Aprotic, Volatile) C->D -H+, +TMS

Caption: Chemical transformation pathway for the silylation of 3-methylthiopropanol.

Self-Validating Experimental Protocols

The following protocol is engineered to ensure absolute moisture exclusion. Water is the primary enemy of silylation ; even trace moisture will hydrolyze BSTFA into hexamethyldisiloxane (HMDS) and trimethylsilanol, depleting the reagent and causing massive background noise[2].

Protocol A: Silylation of 3-Methylthiopropanol using BSTFA + 1% TMCS

Reagents Required:

  • BSTFA + 1% TMCS (Chromatographic grade, sealed under inert gas)

  • Anhydrous N,N-Dimethylformamide (DMF) or Pyridine (Water content < 0.005%)

  • Internal Standard (IS): Heptadecanoic acid or 2-Octanol (10 mg/L in anhydrous DMF)[1]

Step-by-Step Methodology:

  • Sample Extraction & Lyophilization: Transfer 50 µL of the liquid sample (e.g., soy sauce, wine extract, or biological fluid) into a 1.5 mL Eppendorf tube. Freeze at -80°C for 6 hours, followed by vacuum freeze-drying for 12 hours to achieve absolute desiccation[1].

    • Expert Insight: Lyophilization is superior to chemical drying agents (like Na2​SO4​ ) as it prevents analyte occlusion and ensures zero residual water.

  • Reconstitution: Add 100 µL of anhydrous DMF to the freeze-dried pellet. Sonicate for 15 minutes and vortex to ensure complete dissolution.

  • Derivatization Reaction: Add 100 µL of BSTFA + 1% TMCS and 5 µL of the Internal Standard solution. Seal the vial tightly with a PTFE-lined cap.

  • Incubation: Heat the mixture in a water bath or dry block at 70°C for 120 minutes[1].

    • Expert Insight: 3-methylthiopropanol is a primary alcohol and reacts relatively quickly, but a 120-minute incubation at 70°C ensures complete derivatization even in complex matrices containing competing nucleophiles (like amino acids or organic acids).

  • Preparation for Injection: Allow the vial to cool to room temperature. Centrifuge at 12,000 rpm for 3 minutes to precipitate any insoluble matrix components. Transfer the supernatant to a GC autosampler vial.

Protocol B: GC-MS/SIM Analytical Parameters

To maximize the signal-to-noise ratio, Selected Ion Monitoring (SIM) mode is recommended.

  • Column: Non-polar to slightly polar fused-silica capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm)[2].

  • Carrier Gas: Ultra-high purity Helium (>99.999%) at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, Splitless mode. Injector temperature: 250°C.

  • Oven Temperature Program: Initial hold at 50°C for 2 min; ramp at 10°C/min to 250°C; final hold for 5 min.

  • MS Parameters: Electron Impact (EI) source at 70 eV. Source temperature: 230°C.

  • SIM Ions for TMS-Methionol: m/z 178 (Molecular Ion, M+ ), m/z 73 (Base peak, [Si(CH3​)3​]+ ), and m/z 103.

GCMS_Workflow N1 1. Matrix Sampling (Aqueous/Organic) N2 2. Lyophilization (Strict Moisture Removal) N1->N2 N3 3. Reconstitution (Anhydrous DMF) N2->N3 N4 4. Derivatization (BSTFA + 1% TMCS @ 70°C) N3->N4 N5 5. GC-MS/SIM Analysis (HP-5MS Column) N4->N5

Caption: End-to-end analytical workflow for the derivatization and GC-MS analysis of 3-methylthiopropanol.

Quantitative Data Presentation

The empirical benefits of silylation over direct injection of underivatized 3-methylthiopropanol are profound. The table below summarizes typical performance metrics observed when analyzing complex matrices (e.g., Baijiu or fermented soy extracts)[1].

Analytical MetricUnderivatized 3-MethylthiopropanolTMS-Derivatized 3-Methylthiopropanol
Target Functional Group Free -OH-O-Si(CH₃)₃
Peak Asymmetry Factor ( Tf​ ) 1.8 - 2.4 (Severe Tailing)0.95 - 1.05 (Excellent Symmetry)
Limit of Detection (LOD) ~50 - 100 µg/L5 µg/L
Limit of Quantitation (LOQ) ~150 - 300 µg/L10 µg/L
Matrix Interference High (Co-elution with polar acids)Low (Shifted to higher retention index)
Primary MS Fragments (m/z) 106 ( M+ ), 61, 48178 ( M+ ), 103, 73 (Base)

Troubleshooting and Quality Control

To ensure the trustworthiness of the protocol, analysts must monitor the system for derivatization failure:

  • Absence of m/z 73: If the ubiquitous TMS fragment (m/z 73) is missing from the spectra, the derivatization reagent has failed or expired.

  • Presence of HMDS Peaks: Large, broad peaks early in the chromatogram (often identified as hexamethyldisiloxane) indicate moisture contamination in the sample or the DMF solvent. If observed, discard the solvent, use a fresh ampoule of BSTFA, and ensure the lyophilization step is complete.

  • Incomplete Derivatization: If both the underivatized peak (parent mass 106) and the TMS peak (parent mass 178) are observed, increase the incubation time to 150 minutes or verify the concentration of TMCS catalyst.

References

  • Chemical Characteristics of Three Kinds of Japanese Soy Sauce Based on Electronic Senses and GC-MS Analyses Frontiers in Microbiology URL:[Link]

  • Roasted Sesame Flavor Baijiu Encyclopedia.pub URL: [Link]

  • A model for microbial interactions and metabolomic alterations in Candida glabrata-Staphylococcus epidermidis dual-species biofilms PLOS One URL:[Link]

  • Effects of Different Pesticides on the Brewing of Wine Investigated by GC-MS-Based Metabolomics MDPI URL:[Link]

Sources

Application

extraction methods for volatile sulfur compounds including 3-methylthiolpropanol

Application Note: Advanced Extraction and Quantification of Volatile Sulfur Compounds with a Focus on 3-Methylthiopropanol Introduction to VSC Extraction Dynamics Volatile sulfur compounds (VSCs) are highly potent trace...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Extraction and Quantification of Volatile Sulfur Compounds with a Focus on 3-Methylthiopropanol

Introduction to VSC Extraction Dynamics

Volatile sulfur compounds (VSCs) are highly potent trace metabolites that dictate the sensory and chemical profiles of fermented beverages, foods, and pharmaceutical intermediates. Among these, 3-methylthiopropanol (methionol)—a heavier VSC derived from the Ehrlich pathway degradation of methionine—presents unique analytical challenges[1]. Unlike highly volatile, low-molecular-weight sulfur compounds such as hydrogen sulfide or methanethiol, 3-methylthiopropanol possesses a higher boiling point (~212 °C) and distinct amphiphilic characteristics due to its polar hydroxyl group and non-polar methylthio moiety.

Accurate quantification of 3-methylthiopropanol requires an extraction methodology that overcomes its trace-level concentrations (often in the low parts-per-billion range) and its extreme susceptibility to oxidative degradation[2]. This application note details a field-proven, self-validating Headspace Solid-Phase Microextraction (HS-SPME) protocol coupled with Gas Chromatography-Mass Spectrometry (GC-MS), engineered specifically for the robust recovery of 3-methylthiopropanol.

Mechanistic Rationale for HS-SPME Optimization

The transition from traditional Liquid-Liquid Extraction (LLE) to HS-SPME is driven by the need to eliminate solvent masking effects and minimize artifact formation. However, SPME is an equilibrium-driven process, and its success relies on manipulating the thermodynamic and kinetic properties of the sample matrix.

  • Fiber Chemistry Selection: The selection of the SPME fiber is the most critical determinant of extraction efficiency. A triple-phase Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is optimal. The PDMS provides a partitioning medium, the microporous Carboxen traps light VSCs, and the mesoporous DVB effectively adsorbs heavier, less volatile compounds like 3-methylthiopropanol[3].

  • The Thermodynamics of Extraction: Volatilization of 3-methylthiopropanol from the liquid matrix into the headspace is an endothermic process (favored by higher temperatures), whereas adsorption onto the fiber coating is an exothermic process (favored by lower temperatures). An extraction temperature of 45 °C serves as the precise thermodynamic compromise to maximize fiber loading without inducing desorption[4].

  • Matrix Modification (Salting-Out): The addition of 20% (w/v) sodium chloride (NaCl) alters the ionic strength of the sample. Water molecules form tight hydration spheres around the dissociated Na⁺ and Cl⁻ ions, effectively reducing the volume of free water available to solvate the slightly polar 3-methylthiopropanol, thereby forcing the analyte into the headspace[3].

  • Chelation for Oxidative Stability: VSCs are notoriously unstable. Transition metals (e.g., Cu²⁺, Fe³⁺) naturally present in biological matrices act as catalysts that rapidly oxidize thiols and sulfides during heated extraction. The addition of 1% (w/v) ethylenediaminetetraacetic acid (EDTA) chelates these metal ions, halting oxidative degradation and ensuring the extracted methionol accurately reflects the original sample concentration[3].

Analytical Workflow

G A Sample Preparation Aliquot Matrix + Internal Standard B Matrix Modification Add 20% NaCl & 1% EDTA A->B Stabilize Matrix C Headspace Equilibration 45°C, 15 min, 400 rpm B->C Salting-out & Chelation D HS-SPME Extraction DVB/CAR/PDMS Fiber, 45 min C->D Volatilization E Thermal Desorption GC Inlet, 250°C, 5 min D->E Fiber Transfer F GC-MS Analysis Quantification of Methionol E->F Analyte Release

Workflow for the HS-SPME extraction and GC-MS analysis of 3-methylthiopropanol.

Optimized HS-SPME-GC-MS Protocol for 3-Methylthiopropanol

Phase 1: Reagent and Matrix Preparation

  • Prepare a stock solution of the internal standard (IS), 4-methylthiobutanol, at 100 mg/L in absolute ethanol.

  • Transfer exactly 8.0 mL of the liquid sample (e.g., fermented beverage, biological fluid) into a 20 mL precision-thread headspace vial. Note: If the sample contains >5% ethanol, dilute to 5% with ultra-pure water to prevent ethanol from competitively displacing VSCs on the SPME fiber[4].

  • Add 2.0 g of pre-baked NaCl (yielding ~20% w/v) and 0.1 g of EDTA (yielding ~1% w/v) directly into the vial[3].

  • Spike the sample with 50 µL of the IS stock solution. Immediately seal the vial with a PTFE/silicone septum cap to prevent premature volatilization.

Phase 2: Equilibration and Extraction 5. Place the vial in an automated thermostatic agitator. Equilibrate the sample at 45 °C for 15 minutes at 400 rpm. Causality: This step ensures the complete dissolution of NaCl/EDTA and establishes a stable vapor-liquid equilibrium prior to fiber exposure. 6. Pierce the septum with a conditioned 50/30 µm DVB/CAR/PDMS SPME fiber (Supelco). Expose the fiber exclusively to the headspace. 7. Extract for 45 minutes at 45 °C with continuous agitation (400 rpm).

Phase 3: Thermal Desorption and GC-MS Acquisition 8. Retract the fiber and immediately transfer it to the GC injection port. 9. Desorb the analytes at 250 °C for 5 minutes in splitless mode. Causality: The high temperature rapidly expands the gas within the inlet, ensuring a narrow injection band for sharp peak resolution. 10. Separate the compounds using a polar capillary column (e.g., DB-WAX or DB-FFAP, 60 m × 0.25 mm × 0.25 µm). The polar stationary phase is critical for interacting with the hydroxyl group of 3-methylthiopropanol, preventing peak tailing. 11. Operate the MS in Selected Ion Monitoring (SIM) mode, targeting the quantifier and qualifier ions specific to 3-methylthiopropanol (typically m/z 106, 61, and 48).

Quantitative Optimization Data

The following table synthesizes the empirical data used to establish the optimal extraction parameters. Deviations from these setpoints result in quantifiable losses in extraction efficiency due to the physical and thermodynamic limitations described above.

Table 1: Optimization Parameters for HS-SPME Extraction of 3-Methylthiopropanol

ParameterRange TestedOptimal ValueMechanistic Effect on Extraction Efficiency
NaCl Concentration 0 – 30% (w/v)20% (w/v) Maximizes the salting-out effect. Concentrations >20% induce viscosity-related mass transfer resistance, slowing kinetics.
EDTA Addition 0 – 2% (w/v)1% (w/v) Chelates transition metals. Without EDTA, up to 40% of methionol can be lost to oxidation during the 45-minute heated extraction.
Extraction Temp 30 – 60 °C45 °C Balances the endothermic volatilization of methionol with the exothermic adsorption onto the DVB/CAR/PDMS fiber.
Extraction Time 15 – 75 min45 min Ensures full equilibrium. Times >45 min lead to competitive displacement of methionol by higher-concentration matrix volatiles.

Self-Validating Quality Control Framework

To ensure the trustworthiness and reproducibility of this protocol, the following self-validating system must be integrated into the analytical sequence:

  • Internal Standardization: The inclusion of 4-methylthiobutanol prior to matrix modification corrects for matrix-induced signal suppression and accounts for any competitive adsorption occurring on the fiber surface[2].

  • System Suitability Blanks: A blank matrix (ultra-pure water + 20% NaCl + 1% EDTA) must be run every 10 samples to verify the absence of background sulfur contamination from the reagents or septa.

  • Fiber Bake-Out: Following desorption, the SPME fiber must be baked in a dedicated conditioning station at 270 °C for 10 minutes to eliminate high-molecular-weight carryover, ensuring the baseline remains stable for subsequent extractions.

References

  • Dziekońska-Kubczak, U., Pielech-Przybylska, K., Patelski, P., & Balcerek, M. "Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS." Molecules (2020).[Link]

  • Yin, H., et al. "Production of Methionol from 3-Methylthiopropionaldehyde by Catalysis of the Yeast Alcohol Dehydrogenase Adh4p." Journal of Agricultural and Food Chemistry (2020).[Link]

  • He, W., et al. "Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu)." MDPI Foods (2021).[Link]

  • Fang, Y., & Qian, M. C. "Sensitive quantification of sulfur compounds in wine by headspace solid-phase microextraction technique." Journal of Chromatography A (2005).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving GC-MS peak resolution for 3-methylthiolpropanol

Welcome to the Technical Support Knowledge Base for the GC-MS analysis of 3-methylthiopropanol (methionol). This volatile sulfur compound—generated via the Ehrlich pathway from L-methionine[1]—presents unique analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base for the GC-MS analysis of 3-methylthiopropanol (methionol). This volatile sulfur compound—generated via the Ehrlich pathway from L-methionine[1]—presents unique analytical challenges due to its polar hydroxyl group and reactive thioether moiety. These functional groups frequently interact with active sites in the GC inlet and column, leading to severe peak tailing, adsorption losses, and co-elution in complex fermented matrices.

This guide provides self-validating protocols, mechanistic troubleshooting, and advanced chromatographic strategies to achieve baseline resolution and high-fidelity quantitation.

Visual Diagnostic Guide

G start Issue: Poor Peak Resolution for 3-Methylthiopropanol q1 Identify Primary Symptom start->q1 tailing Peak Tailing / Broadening (Active Site Interaction) q1->tailing Tailing coelution Co-elution / Matrix Interference (Inadequate Separation) q1->coelution Co-elution liner Inspect Inlet & Liner tailing->liner spme Optimize Extraction coelution->spme action_liner Install Ultra-Inert Liner & Trim Guard Column liner->action_liner column Evaluate Stationary Phase action_liner->column If tailing persists action_column Switch to Polar Phase (e.g., VF-WAXms, VF-200 ms) column->action_column action_spme Implement HS-SPME (DVB/CAR/PDMS fiber) spme->action_spme gcxgc Advanced Separation action_spme->gcxgc If matrix is complex action_gcxgc Deploy GC×GC-TOFMS (DB-FFAP × Rxi-17Sil MS) gcxgc->action_gcxgc

Figure 1: Diagnostic decision tree for resolving 3-methylthiopropanol GC-MS peak resolution issues.

Category 1: Column Chemistry & Peak Tailing

Q: Why does my 3-methylthiopropanol peak exhibit severe tailing on a standard 5% phenyl (DB-5) column, and how can I fix it?

A: Peak tailing on non-polar columns is caused by secondary retention mechanisms. While the primary separation on a DB-5 column relies on dispersive van der Waals forces, the hydroxyl group of 3-methylthiopropanol acts as a strong hydrogen bond donor. It interacts with residual, un-endcapped silanol groups (Si-OH) on the silica tubing and active metal sites in the inlet.

Causality & Solution: To eliminate this, you must match the stationary phase polarity to the analyte. Switching to a polar polyethylene glycol (PEG) phase (e.g., VF-WAXms, HP-INNOWax) or a specialized trifluoropropyl phase (e.g., VF-200 ms) provides competitive hydrogen bonding sites within the stationary phase itself, masking the active silica sites and yielding highly symmetrical peaks[2].

Quantitative Comparison of Stationary Phases for Methionol Resolution

Stationary PhasePolarityPeak Symmetry (As)Co-elution Risk (Complex Matrix)Limit of Detection (LOD)Recommended Application
DB-5MS (5% Phenyl)Non-polar> 1.8 (Severe Tailing)High~15 µg/LSimple standards / Screening
VF-WAXms (PEG)Polar1.0 - 1.2 (Excellent)Moderate< 5 µg/LFermented beverages[3]
VF-200 ms (Trifluoropropyl)Mid-polar0.9 - 1.1 (Excellent)Low0.01 µg/LTrace oxidative profiling[2]
DB-FFAP × Rxi-17Sil MS Orthogonal (2D)1.0 (Perfect)Very Low< 1 ng/LComprehensive metabolomics[4]

Category 2: Extraction & Sample Preparation

Q: How do I selectively extract 3-methylthiopropanol from complex biological matrices without introducing column-degrading non-volatiles?

A: Direct liquid injection of biological matrices deposits non-volatile proteins and sugars into the inlet, rapidly creating active sites that destroy peak resolution. Headspace Solid-Phase Microextraction (HS-SPME) is the gold standard for isolating volatile sulfur compounds[5].

Step-by-Step Methodology: Self-Validating HS-SPME Protocol

  • Matrix Modification: Transfer 5.0 mL of the liquid sample into a 20 mL precision headspace vial. Add 1.5 g of NaCl.

    • Causality: The addition of NaCl increases the ionic strength of the aqueous phase. This "salting-out" effect decreases the solubility of the polar 3-methylthiopropanol, thermodynamically driving it into the headspace.

  • Internal Standard Addition: Spike the sample with 50 µL of a deuterated internal standard (e.g., d5-methionol at 10 mg/L)[2].

    • Self-Validating System: Continuously monitor the absolute peak area and response factor of d5-methionol across your sequence. An RSD < 5% validates that the SPME fiber is not experiencing competitive displacement from matrix saturation, and that the liner remains free of active sites. A sudden drop in the d5-methionol area instantly flags fiber exhaustion.

  • Extraction: Expose a 50/30 μm DVB/CAR/PDMS fiber to the headspace for 45 minutes at 40 °C under constant agitation (250 rpm)[5].

    • Causality: The tri-phase fiber is critical. The divinylbenzene (DVB) layer captures polar alcohols, while the carboxen (CAR) layer traps low-molecular-weight sulfur compounds.

  • Desorption: Desorb the fiber in the GC inlet at 250 °C for 5 minutes in splitless mode using an ultra-inert, narrow-bore (0.75 mm ID) SPME liner.

Category 3: Advanced Matrix Interference

Q: In highly complex matrices like wine or yeast metabolomes, methionol co-elutes with major fermentation alcohols. How do I achieve baseline resolution?

A: One-dimensional GC lacks the peak capacity to resolve trace sulfur compounds from high-abundance co-eluting matrix interferents (like isoamyl alcohol or phenethyl alcohol). To resolve this, deploy Comprehensive Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC×GC-TOFMS)[4].

Step-by-Step GC×GC-TOFMS Optimization:

  • 1D Column Selection (Volatility/Hydrogen Bonding): Install a polar DB-FFAP column (60 m × 0.25 mm × 0.25 μm) in the primary oven. This separates compounds primarily by hydrogen bonding and boiling point[4].

  • 2D Column Selection (Polarizability): Install a mid-polar Rxi-17Sil MS column (1.5 m × 0.25 mm × 0.25 μm) in the secondary oven[3].

  • Modulation: Set the thermal modulator with a period of 4 to 5 seconds.

    • Causality: The modulator cryo-traps the co-eluting effluent from the 1D column and injects it as ultra-narrow (100–200 millisecond) bands into the 2D column. The orthogonal phase of the 2D column separates methionol from interferents based on π-π interactions, effectively multiplying the peak capacity and delivering pristine, baseline-resolved mass spectra[3].

Category 4: Derivatization & Inlet Dynamics

Q: Should I use derivatization for 3-methylthiopropanol, and how do I prevent thermal degradation in the inlet?

A: Unlike its associated Strecker aldehyde (methional), which often requires derivatization with PFBHA to stabilize the carbonyl group[2], 3-methylthiopropanol is highly stable and typically analyzed underivatized using the HS-SPME method above.

However, if you are forced to use a non-polar column (e.g., DB-5) and are experiencing intractable tailing, you can utilize silylation .

  • Protocol: React the sample extract with BSTFA + 1% TMCS at 60 °C for 30 minutes.

  • Causality: The silylation reagent replaces the active hydrogen on the hydroxyl group of 3-methylthiopropanol with a trimethylsilyl (TMS) group. This eliminates the molecule's hydrogen-bonding capability, transforming it into a highly volatile, non-polar ether that elutes with perfect symmetry on a DB-5 column.

Inlet Optimization: Always use a deactivated, ultra-inert liner. If thermal degradation of sulfur compounds is suspected, lower the inlet temperature to 220 °C and utilize a pulsed splitless injection (e.g., 25 psi for 1 minute). This rapidly sweeps the analyte band onto the column, minimizing residence time in the heated metallic environment of the inlet.

References

  • Comprehensive 2D Gas Chromatography with TOF-MS Detection Confirms the Matchless Discriminatory Power of Monoterpenes and Provides In-Depth Volatile Profile Information for Highly Efficient White Wine Varietal Differentiation. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Variation of Volatile Compounds and Corresponding Aroma Profiles in Chinese Steamed Bread by Various Yeast Species Fermented at Different Times. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

  • Characterization of the Key Aroma Compounds in Marselan Wine by Gas Chromatography-Olfactometry, Quantitative Measurements, Aroma Recombination, and Omission Tests. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

  • Comparative Investigation of Aroma-Active Volatiles in Apples by Application of Gas Chromatography–Mass Spectrometry–Olfactometry (GC–MS–O) and Two-Dimensional Gas Chromatography-Quadrupole Mass Spectrometry (GC × GC-qMS) Coupled. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: SPME Optimization for 3-Methylthiopropanol Extraction

Welcome to the Volatile Sulfur Compound (VSC) Technical Support Portal. This guide is designed for researchers, analytical scientists, and drug development professionals who are troubleshooting the extraction and quantif...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Volatile Sulfur Compound (VSC) Technical Support Portal. This guide is designed for researchers, analytical scientists, and drug development professionals who are troubleshooting the extraction and quantification of 3-methylthiopropanol (also known as methionol) using Headspace Solid-Phase Microextraction (HS-SPME).

Below, you will find our diagnostic workflow, mechanistic troubleshooting FAQs, comparative fiber data, and a self-validating experimental protocol.

Diagnostic Workflow

SPME_Workflow Step1 Issue: Low Methionol Recovery Step2 Fiber Selection Switch to DVB/CAR/PDMS Step1->Step2 Step3 Matrix Optimization Add NaCl to saturation Step2->Step3 Step4 Thermodynamic Control Extract at 45-50°C for 30-45 min Step3->Step4 Step5 Desorption 230-250°C for 5-10 min Step4->Step5 Step6 Validated GC-MS Analysis Step5->Step6

Diagnostic workflow for troubleshooting 3-methylthiopropanol SPME extraction.

Frequently Asked Questions & Troubleshooting

Q1: Why is my recovery of 3-methylthiopropanol so low with standard 100 μm PDMS fibers?

Causality & Solution: 3-Methylthiopropanol is a polar, low-molecular-weight volatile sulfur compound[1]. Standard Polydimethylsiloxane (PDMS) fibers utilize a non-polar liquid phase that extracts analytes via absorption, which is highly inefficient for polar, low-molecular-weight molecules[2][3].

To maximize recovery, you must switch to a mixed-phase fiber that utilizes adsorption via porous solid particles. We highly recommend the4[4] or the 85 μm CAR/PDMS fiber[5][6]. The Divinylbenzene (DVB) layer provides π-π and dipole interactions ideal for polar compounds, while the Carboxen (CAR) layer features micropores specifically designed to trap low-molecular-weight volatiles[5][7].

Q2: How do I prevent competitive adsorption and displacement in complex matrices (e.g., fermented beverages or cell cultures)?

Causality & Solution: In complex matrices such as wine, beer, or Baijiu, highly abundant volatile organic compounds (e.g., ethanol, higher alcohols) compete for the limited active binding sites on the porous DVB and CAR layers[3][4]. Because adsorption is a competitive process, these abundant compounds can displace trace sulfur compounds like methionol over extended extraction times[3].

To resolve this matrix effect:

  • Dilution: Dilute the sample matrix (e.g., reduce alcohol content to ≤5% v/v) to lower the concentration of interfering bulk volatiles[2][4].

  • Time Control: Strictly control the extraction time. An optimized window of 30 to 45 minutes ensures methionol is captured before heavier, higher-affinity molecules displace it[2][4][6].

Q3: What is the optimal extraction temperature, and why does my methionol signal decrease if I heat the sample above 60°C?

Causality & Solution: HS-SPME relies on a delicate thermodynamic equilibrium between the liquid sample, the headspace, and the fiber coating. While increasing the sample temperature enhances the volatilization of methionol into the headspace, the actual adsorption onto the SPME fiber is an exothermic process. At elevated temperatures (typically >50°C), the partition coefficient between the fiber and the headspace decreases, causing the analyte to desorb back into the gas phase[5]. Furthermore, volatile sulfur compounds are uniquely prone to thermal degradation[5].

Recommendation: Maintain a strict extraction temperature of 6[4][6].

Q4: What is the exact role of "salting-out," and what concentration should I use?

Causality & Solution: Methionol possesses a hydroxyl group, giving it moderate solubility in aqueous environments. Adding a neutral salt (such as NaCl) increases the ionic strength of the sample. The water molecules preferentially hydrate the dissociated salt ions, reducing the volume of free water available to solubilize the polar methionol. This thermodynamic shift forces the methionol out of the liquid phase and into the headspace[2][8].

Recommendation: Add anhydrous NaCl to the point of saturation. A standard validated ratio is4[4] or 8.7 g per 25 mL[8].

Quantitative Data: Comparative SPME Fiber Efficiency

The following table summarizes the physicochemical properties and relative extraction efficiencies of common SPME fibers for 3-methylthiopropanol based on established literature[2][4][5].

SPME Fiber CoatingFilm ThicknessPolarityPrimary Extraction MechanismSuitability for Methionol
PDMS 100 μmNon-polarAbsorption (Liquid phase)Poor: Lacks affinity for polar hydroxyl/thioether groups.
PA (Polyacrylate)85 μmPolarAbsorption (Solid phase)Moderate: Better polarity match, but lacks micropores for low MW retention.
CAR/PDMS 85 μmBipolarAdsorption (Micropores)Excellent: High capacity for low-molecular-weight sulfur volatiles.
DVB/CAR/PDMS 50/30 μmBipolarAdsorption (Meso/Micropores)Optimal: Broadest range, ideal for complex matrices with competing VOCs.

Standardized Self-Validating Protocol

To ensure scientific integrity and reproducibility, this protocol incorporates an internal standard (IS) recovery check, making the methodology a self-validating system. If the IS recovery falls outside the acceptable threshold, the system flags a matrix suppression issue requiring further dilution.

Step 1: System Blank & Fiber Conditioning

  • Condition a 50/30 μm DVB/CAR/PDMS fiber in the GC injection port at 250 °C for 30 minutes prior to the first use.

  • Run a blank extraction (empty vial) to verify the absence of siloxane bleed or carryover.

Step 2: Sample Preparation & Internal Standardization

  • Transfer exactly 8.0 mL of the liquid sample into a 20 mL headspace glass vial[4]. (Note: If analyzing spirits or extracts, dilute the sample with ultra-pure water until the ethanol concentration is ≤5% v/v).

  • Spike the sample with a known concentration of an internal standard (e.g., 3-octanol or deuterated methionol) to validate extraction recovery[9].

Step 3: Salting-Out

  • Add 3.0 g of anhydrous NaCl to the vial to achieve saturation[4].

  • Insert a PTFE-coated magnetic stir bar.

Step 4: Thermodynamic Equilibration

  • Seal the vial tightly with a PTFE/silicone septum.

  • Incubate the vial in a thermostatic bath at 45 °C for 10 to 15 minutes under continuous agitation (400 rpm) to establish thermodynamic equilibrium between the liquid and headspace[4][7].

Step 5: Headspace Extraction

  • Pierce the septum and expose the DVB/CAR/PDMS fiber to the headspace.

  • Extract for exactly 30 to 45 minutes at 45 °C[2][4][7]. Do not exceed 45 minutes to prevent competitive displacement by heavier matrix VOCs.

Step 6: Thermal Desorption & Analysis

  • Retract the fiber and immediately transfer it to the GC-MS injection port.

  • Desorb the analytes at 230–250 °C for 5 to 10 minutes in splitless mode (or a narrow split ratio depending on column capacity)[5][7][10].

Step 7: Validation Check

  • Calculate the recovery of the Internal Standard.

  • Self-Validation Rule: If IS recovery is <80%, competitive matrix suppression is occurring. Return to Step 2 and increase the dilution factor of the sample.

References

  • Source: jaas.ac.
  • Title: Development of the Method for Determination of Volatile Sulfur Compounds (VSCs)
  • Source: nih.
  • Title: Solid-Phase Microextraction and Gas Chromatography Olfactometry Analysis of Successively Diluted Samples.
  • Source: tandfonline.
  • Title: Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu)
  • Source: acs.
  • Source: acs.
  • Title: Headspace Solid-Phase Microextraction Followed by Gas Chromatography-Mass Spectrometry as a Powerful Analytical Tool...
  • Source: nih.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Methylthiopropanol Recovery in Assays

Overview 3-Methylthiopropanol (also known as methionol) is a critical sulfur-containing volatile compound derived from methionine metabolism via the Ehrlich pathway[1]. It is frequently analyzed in flavoromics, beverage...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview 3-Methylthiopropanol (also known as methionol) is a critical sulfur-containing volatile compound derived from methionine metabolism via the Ehrlich pathway[1]. It is frequently analyzed in flavoromics, beverage profiling, and pheromone research[2][3]. However, its unique physicochemical properties—specifically its high volatility, susceptibility to oxidation, and vulnerability to matrix suppression—often result in poor analytical recovery. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve these recovery issues, ensuring your analytical protocols function as self-validating systems.

Diagnostic Workflow

G Start Low Recovery of 3-Methylthiopropanol Step1 Evaporative Loss? Start->Step1 Sol1 Use SAFE or HS-SPME instead of LLE blowdown Step1->Sol1 Yes Step2 Thioether Oxidation? Step1->Step2 No Sol2 Add antioxidants (EDTA) Work under inert gas Step2->Sol2 Yes Step3 Matrix Suppression? Step2->Step3 No Sol3 Use Isotope Dilution (IDMS) & DVB/CAR/PDMS fiber Step3->Sol3 Yes

Diagnostic workflow for troubleshooting 3-methylthiopropanol recovery issues.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why am I losing 3-methylthiopropanol during the sample concentration step? Causality: 3-Methylthiopropanol is highly volatile. Traditional Liquid-Liquid Extraction (LLE) workflows often conclude with a nitrogen blowdown or rotary evaporation step. During this concentration phase, the vapor pressure of methionol causes it to co-evaporate with the solvent, leading to recovery rates dropping below 50%[2]. Solution: Abandon aggressive nitrogen blowdown. Instead, transition to Solvent-Assisted Flavor Evaporation (SAFE) or Headspace Solid-Phase Microextraction (HS-SPME). SAFE operates under high vacuum ( 10−2 mbar) with a liquid nitrogen cold trap, which is significantly more suitable for preserving volatile alcohols and acids[2]. If LLE must be used, employ a Kuderna-Danish concentrator at carefully controlled temperatures to prevent evaporative loss.

Q2: Can 3-methylthiopropanol degrade or oxidize during sample preparation? Causality: Yes. The thioether group in 3-methylthiopropanol is highly susceptible to oxidation, particularly in the presence of transition metals (like copper or iron) or reactive oxygen species. When oxidized, it rapidly converts into 3-methylthiopropanol sulfoxide (3-methylsulfinylpropan-1-ol)[3]. Because sulfoxides are highly water-soluble and have vastly different chromatographic retention times, the parent methionol will appear as a "loss" in your assay[3]. Solution: Create a self-validating antioxidant environment. Purge your extraction solvents with inert gas (nitrogen or argon) to displace dissolved oxygen. For matrices rich in transition metals, add a chelating agent such as EDTA (1-5 mM) prior to extraction to halt metal-catalyzed oxidation.

Q3: How does matrix suppression affect methionol recovery in complex samples? Causality: In complex matrices like fermented beverages or pulse extracts, highly abundant co-eluting compounds (e.g., ethanol, lipids, or higher alcohols) cause severe matrix effects. In GC-MS, these abundant volatiles competitively bind to the SPME fiber, excluding the trace methionol[2]. In LC-MS/MS, co-eluting impurities suppress the ionization efficiency of the target analyte in the electrospray ionization (ESI) source. Solution: Implement Isotope Dilution Mass Spectrometry (IDMS). By spiking the sample with a stable isotope-labeled internal standard (e.g., deuterated methionol) before any sample preparation, any loss during extraction or ionization suppression is mathematically corrected. For HS-SPME, upgrade to a mixed-bed fiber like DVB/CAR/PDMS, which offers a broader affinity range and higher capacity for sulfur compounds[4].

Quantitative Data: Extraction Method Comparison

To optimize your assay, compare the typical recovery profiles of standard extraction methodologies:

Extraction TechniqueTypical Recovery RatePrimary Mechanism of LossRecommended Mitigation
Liquid-Liquid Extraction (LLE) + N₂ Blowdown 40% – 60%Evaporative loss of volatile analytes during solvent concentration[2].Switch to Kuderna-Danish concentrator or SAFE.
Solvent-Assisted Flavor Evaporation (SAFE) 85% – 95%Minimal loss; highly efficient for volatile alcohols[2].Maintain high vacuum ( 10−2 mbar) and ensure cold trap integrity.
Headspace Solid-Phase Microextraction (HS-SPME) 75% – 90%Competitive adsorption on fiber by high-abundance matrix volatiles[4].Optimize fiber selection (DVB/CAR/PDMS) and use IDMS[4].

Standardized Methodology: Optimized HS-SPME-GC-MS Protocol

To ensure a self-validating system, the following protocol integrates internal standardization prior to extraction, ensuring that any matrix effects or adsorption losses are fully accounted for.

Step 1: Matrix Modification (Salting Out)

  • Transfer 10 mL of the liquid sample (e.g., diluted beverage or aqueous extract) into a 20 mL screw-capped headspace vial.

  • Add 3.0 g of anhydrous Sodium Chloride (NaCl) to the vial[4]. Scientific Rationale: Salting out decreases the solubility of 3-methylthiopropanol in the aqueous phase, driving the volatile compound into the headspace and significantly improving the partition coefficient.

Step 2: Internal Standard Addition

  • Spike the sample with 10 µL of a stable isotope-labeled internal standard (or a structural analog like 4-methylthiobutanol if isotopes are unavailable) at a concentration matching the expected methionol range.

  • Cap the vial immediately with a PTFE/silicone septum to prevent premature volatilization.

Step 3: HS-SPME Extraction

  • Equilibrate the vial at 40 °C for 5 minutes under continuous agitation (250 rpm)[4].

  • Expose a 50/30 µm DVB/CAR/PDMS fiber (Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for exactly 40 minutes at 40 °C[4]. Scientific Rationale: The tri-phase fiber maximizes the capture of low-molecular-weight sulfur compounds while resisting competitive displacement by larger matrix molecules.

Step 4: GC-MS Desorption & Analysis

  • Retract the fiber and immediately insert it into the GC injection port.

  • Desorb the analytes at 250 °C for 5 minutes in splitless mode[4].

  • Separate the compounds using a polar column (e.g., DB-WAX, 60 m × 0.25 mm × 0.25 µm) starting at an oven temperature of 40 °C, ramping appropriately to 240 °C[2].

  • Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV, monitoring the characteristic ions for methionol (e.g., m/z 106, 61)[4].

Step 5: Data Processing

  • Calculate the recovery and final concentration using the response ratio of the methionol peak area to the internal standard peak area.

References[2] Multi-Technique Flavoromics for Identifying Key Differential Volatile Compounds Underlying Sensory Profiles in Lager Beers. mdpi.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENZFIoctr69mRi6i2-A65CjG61TO8dUN-cua_KdY9x2Jncc70YXqEM2gzsKCqW3IXplKqazkePHlGEP4niglF4HD9ZTcPjbD9c40Cufq3gGCNpNVY4rq6nKE8rICkCynDd56I=[4] LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. mdpi.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQykhq6R_1-g-Xmq0L0CCRNPiY5EyFao2Gj6_FCRU4_C4JeVgKcfZj5RuUpkI6Oc6CRVaLWAzh0tFQobOl_FIv0s8Qm-K0l0_iwjcCReiAZDjtmALSqFReBCCowIYmfGX4rA==[5] Characterization of Potent Odorants Causing a Pickle-like Off-Odor in Moutai-Aroma Type Baijiu by Comparative Aroma Extract Dilution Analysis, Quantitative Measurements, Aroma Addition, and Omission Studies. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk5et5SZhu2zclU4Bi-JBDCpR83MUttWjz3pg1DdcWhCWlQNxMKGxlNBmZ4ZFZ7R5vlQAC9eOg2Zh2EZlFM9uBPiJrAOe7y9HzSUpsY7ZzDczg3IsaFZ2_OnBIk91i2ALa7tZqPWTjLwv4Eg==[1] Screening, Identification, and Fermentation Condition Optimization of a High-Yield 3-Methylthiopropanol Yeast and Its Aroma. semanticscholar.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6ryn1KwOterKOjtfVpUmkRKnDhzGHcY6irKr-w-AlSLhRlUoZPLdD1izWvVSiWqv1fG2f7vFzeB-ACAJ9bssoapciEvuZT0Mlk2kkBQB0ogEIyq2e53Ueq8pg2Cfb9i7PTBgQyzHDYC4MniscyHj1c43WB5C-WUWT7UkkTvfUeb5RhkVKmsJE[3] Methionol, a Sulfur-Containing Pheromone Component from the North American Cerambycid Beetle. illinois.edu.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWpBCM0y3pv9f8VjYKjEs2Eo8HLdv_pPWMvH3aii4AqdIG6pfaMHS1PIXAG9aGwAVQsot8BumprcSM4DWgH1fQgO0w6rC6BCvMdRo-kgJjXVsnC6AedhNo3CgkthBrpXnKLtNHKvAA6LWSY0JWjwz2Ji7X-owZgIsRKybNG6UhdqDPcv03jqNUts9uIpmXB_KJyFbrdjkGjpDJ1cg=

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Optimization

Technical Support Center: 3-Methylthiopropanol (Methionol) Analytical Standard Stability &amp; Troubleshooting

Introduction 3-Methylthiopropanol (also known as methionol) is a volatile, sulfur-containing primary alcohol (C₄H₁₀OS) critical to flavor chemistry, metabolomics, and drug development assays. Due to its dual functionalit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction 3-Methylthiopropanol (also known as methionol) is a volatile, sulfur-containing primary alcohol (C₄H₁₀OS) critical to flavor chemistry, metabolomics, and drug development assays. Due to its dual functionality—a reactive thioether linkage and a primary hydroxyl group—methionol analytical standards are highly susceptible to environmental degradation. This support center provides authoritative troubleshooting and self-validating protocols to ensure the absolute integrity of your analytical workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my methionol standard showing a secondary peak in GC-MS/LC-MS, and how do I prevent it? A: This is almost certainly due to auto-oxidation. The electron-rich sulfur atom in the thioether group is highly nucleophilic and prone to attack by dissolved oxygen or reactive oxygen species (ROS), forming 3-methylsulfinylpropan-1-ol (a sulfoxide)[1]. In mass spectrometry, this degradation product typically appears as a secondary peak with a +16 Da mass shift (e.g., m/z 122 for the sulfoxide vs. m/z 106 for intact methionol)[1].

  • Causality & Prevention: Oxidation is catalyzed by light, heat, and dissolved oxygen in protic solvents. To prevent this, standards must be stored in air-tight containers under an inert atmosphere (Argon or Nitrogen)[2].

Q2: How should I store the neat standard vs. working solutions to ensure long-term stability? A: Neat methionol should be stored tightly sealed at 2–8°C in amber ampoules to prevent thermal and photolytic degradation[2]. For working solutions, solvent choice is critical. Avoid aqueous buffers for long-term storage, as water inherently carries dissolved oxygen that accelerates thioether oxidation.

  • Causality & Prevention: Instead, prepare working standards in degassed organic solvents like dichloromethane (DCM) or absolute ethanol[3],[4]. Dichloromethane is particularly effective because it lacks the hydrogen-bonding network that can stabilize the transition states of oxidative degradation, and it provides excellent extraction efficiency for GC-MS workflows[4].

Q3: I'm observing a decrease in the absolute peak area of my standard over time without new peaks. Where is it going? A: You are experiencing volatilization and surface adsorption. Methionol is a highly volatile compound with a significant vapor pressure at room temperature[2].

  • Causality & Prevention: If vials are left uncapped or have excessive headspace, methionol will rapidly partition into the gas phase, leading to signal attenuation. Always use PTFE-lined septa (which resist chemical degradation and provide a superior seal) and fill storage vials to at least 90% capacity to minimize headspace.

Part 2: Data Presentation

To assist in experimental planning, the following table summarizes the quantitative impact of various storage conditions on methionol standard integrity over a 30-day period.

Storage ConditionSolvent MatrixHeadspace Volume30-Day Recovery (%)Primary Degradation Mechanism
2–8°C, Dark, Argon Purged Dichloromethane< 10%> 98% None (Stable)
2–8°C, Dark, Ambient Air Dichloromethane< 10%85–90%Mild Oxidation (Sulfoxide)
25°C, Ambient Light, Air Aqueous Buffer (pH 7)50%< 40%Severe Oxidation & Volatilization
2–8°C, Dark, Ambient Air Ethanol50%60–70%Volatilization (Headspace Loss)

Table 1: Comparative stability of 3-methylthiopropanol standards under varying environmental and solvent conditions.

Part 3: Experimental Protocols

Protocol: Preparation of Oxidation-Resistant Methionol Calibration Curves Trustworthiness Note: This protocol is designed as a self-validating system. By incorporating an internal standard (octan-3-ol) and a specific Quality Control (QC) monitoring step for the sulfoxide mass transition, the assay continuously verifies its own structural integrity.

Step 1: Solvent Degassing

  • Select high-purity dichloromethane (DCM) or absolute ethanol[3],[4].

  • Sparge the solvent with high-purity Argon gas for 15 minutes to displace dissolved oxygen.

Step 2: Stock Solution & Internal Standard Preparation

  • Working in a cold room or on ice, accurately weigh the neat methionol standard.

  • Dissolve the standard in the degassed solvent to create a primary stock (e.g., 10 mg/L)[4].

  • Add a stable internal standard (IS) such as octan-3-ol (e.g., 422 μg/L) to normalize for any unavoidable volatilization during injection[4].

Step 3: Aliquoting and Sealing

  • Transfer the working solutions into amber glass GC/LC vials, ensuring the liquid fills >90% of the vial volume.

  • Overlay the remaining headspace with Argon gas before immediately sealing with a PTFE-lined crimp cap. Store at 2–8°C[2].

Step 4: Self-Validation (GC-MS/LC-MS QC Check)

  • During analysis, quantify the Methionol/Octan-3-ol peak area ratio. A stable ratio confirms that no differential volatilization has occurred.

  • Critical Causality Check: Program your mass spectrometer to monitor m/z 122 (the sulfoxide degradation product) alongside m/z 106 (intact methionol)[1]. If the m/z 122 peak exceeds 2% of the total analyte area, the standard has oxidized and must be discarded. The absence of m/z 122 validates the efficacy of the inert preparation.

Part 4: Mandatory Visualizations

Pathway Methionol 3-Methylthiopropanol (Intact Standard) Oxidation Oxidation (O2, Light, ROS) Methionol->Oxidation Air Exposure Volatilization Volatilization (Headspace Loss) Methionol->Volatilization Poor Sealing Sulfoxide 3-Methylsulfinylpropan-1-ol (Degradation Product) Oxidation->Sulfoxide Loss Signal Attenuation (Quantification Error) Volatilization->Loss Prevention1 Inert Gas (Ar/N2) Degassed Solvents Prevention1->Oxidation Blocks Prevention2 PTFE Septa Cold Storage (2-8°C) Prevention2->Volatilization Blocks

Figure 1: Primary degradation pathways of 3-methylthiopropanol and targeted preventive interventions.

Troubleshooting Start Issue: Inconsistent Methionol Quantification Decision Observation in GC-MS/LC-MS? Start->Decision Path1 New Secondary Peak (e.g., m/z 122) Decision->Path1 Path2 Absolute Peak Area Drop (No New Peaks) Decision->Path2 Root1 Thioether Oxidation (Sulfoxide Formation) Path1->Root1 Root2 Volatilization or Surface Adsorption Path2->Root2 Fix1 Purge vials with Argon. Use degassed DCM/EtOH. Root1->Fix1 Fix2 Minimize vial headspace. Use PTFE-lined caps. Root2->Fix2

Figure 2: Troubleshooting logic tree for diagnosing and resolving methionol standard degradation.

References
  • ACS Publications : Production of Methionol from 3-Methylthiopropionaldehyde by Catalysis of the Yeast Alcohol Dehydrogenase Adh4p. Available at:[Link]

  • University of Illinois (Life Sciences) : Methionol, a Sulfur-Containing Pheromone Component from the North American Cerambycid Beetle. Available at:[Link]

  • MDPI : DLLμE/GC-MS as a Powerful Analytical Approach to Establish the Volatilomic Composition of Different Whiskeys. Available at: [Link]

Sources

Troubleshooting

overcoming matrix effects in 3-methylthiolpropanol quantification

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in volatile metabolomics and flavor chemistry, I frequently consult with researchers struggling to achieve reproducible quantificati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in volatile metabolomics and flavor chemistry, I frequently consult with researchers struggling to achieve reproducible quantification of 3-methylthiopropanol (methionol).

Methionol is a potent, sulfur-containing volatile organic compound (VOC) generated via the Ehrlich pathway during fermentation. Whether you are analyzing wine, beer, yeast cultures, or biological fluids, methionol quantification is notoriously vulnerable to matrix effects . These effects manifest as competitive adsorption during Headspace Solid-Phase Microextraction (HS-SPME) and severe ionization suppression in Gas Chromatography-Mass Spectrometry (GC-MS).

This guide is designed to move your workflow away from empirical guessing and toward a self-validating analytical system grounded in thermodynamic principles and isotopic correction.

Causality & Resolution Mapping

Before troubleshooting, we must understand the physical chemistry of the matrix effect. The diagram below illustrates how complex matrices disrupt quantification and the exact analytical interventions required to restore data integrity.

MatrixEffects cluster_0 Matrix Effects (The Problem) cluster_1 Mitigation Strategies (The Solution) M Complex Matrix (Wine, Fermentation Broth) CA Competitive Adsorption (SPME Fiber Saturation) M->CA IS Ion Suppression (MS Source Interference) M->IS VP Volatility Shift (Gas-Liquid Partitioning) M->VP SIDA Stable Isotope Dilution (Methionol-d3 IS) CA->SIDA Corrected by MRM GC-MS/MS (SRM) (m/z 106 -> 61) CA->MRM Specificity via IS->SIDA Corrected by SO Salting-Out Effect (NaCl Addition) VP->SO Overcome by

Caption: Logical map of matrix effects on methionol quantification and targeted mitigation strategies.

Troubleshooting Guide & FAQs

Q1: My calibration curves for 3-methylthiopropanol are non-linear when analyzing fermentation broths, but perfectly linear in pure water. Why is this happening, and how do I fix it?

Causality: You are experiencing matrix-induced competitive displacement. In complex matrices like wine or yeast cultures, highly abundant VOCs (such as ethanol, higher alcohols, and esters) compete with trace methionol for finite active sites on the SPME fiber coating[1]. Furthermore, non-volatile matrix components (sugars, proteins) alter the gas-liquid partition coefficient ( Khs​ ) of methionol, preventing consistent headspace equilibration. Solution: Transition from external calibration to a2[2]. By spiking the sample with a deuterated internal standard, such as 3[3], prior to extraction, you create a self-correcting system. Because Methionol-d3 shares identical physicochemical properties with the endogenous analyte, it experiences the exact same competitive adsorption and MS ionization suppression. Quantification is calculated via the isotopic ratio, completely negating the matrix effect[2].

Q2: Even with an internal standard, my overall signal-to-noise (S/N) ratio for methionol is too low for trace quantification (< 5 µg/L). How can I enhance extraction efficiency without increasing matrix interference?

Causality: Methionol has a relatively high boiling point (211°C) and is highly water-soluble due to its terminal hydroxyl group. This results in a low Henry's Law constant, meaning the molecule thermodynamically prefers the aqueous phase over the headspace. Solution: You must manipulate the thermodynamic equilibrium using the "salting-out" effect and targeted heating. Adding an excess of a neutral salt (e.g., NaCl) increases the ionic strength of the aqueous phase, significantly decreasing the solubility of methionol and driving it into the headspace. Pair this with a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber, which offers optimal multi-porous retention for sulfur-containing alcohols.

Q3: I am observing chromatographic distortion and co-elution peaks that share the m/z 106 ion in my GC-MS (SIM) method. How do I achieve specificity?

Causality: In highly complex matrices, numerous matrix volatiles can co-elute with methionol on standard non-polar (e.g., DB-5) columns and produce isobaric fragments at m/z 106, artificially inflating your quantitative results. Solution: First, shift from a non-polar column to a polar polyethylene glycol (PEG) stationary phase (e.g., DB-WAX or VF-WAX). This strongly retains polar alcohols and resolves them from non-polar matrix interferents. Second, upgrade from Single Ion Monitoring (SIM) to Selected Reaction Monitoring (SRM) using a triple quadrupole 4[4]. The specific, highly selective transition for methionol is m/z 106 61 [4].

Self-Validating SIDA Protocol for Methionol

To ensure absolute trustworthiness in your data, follow this step-by-step methodology. The inclusion of Methionol-d3 makes this a self-validating protocol; any loss during extraction or suppression in the MS is proportionally mirrored by the internal standard, preserving the quantitative ratio.

Workflow Step1 Sample Prep Add Methionol-d3 & NaCl (Salting-out) Step2 Equilibration 50°C for 15 min (Agitation) Step1->Step2 Step3 HS-SPME DVB/CAR/PDMS 50°C for 30 min Step2->Step3 Step4 GC Separation DB-WAX Column Polar Retention Step3->Step4 Step5 MS/MS Detection SRM Mode Quantify via Isotope Ratio Step4->Step5

Caption: Step-by-step SIDA-based HS-SPME-GC-MS/MS workflow for absolute methionol quantification.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a stock solution of Methionol-d3 in absolute ethanol. Dilute in pure water to create a working internal standard (IS) solution.

  • Sample Aliquoting: Transfer exactly 5.0 mL of your biological/food matrix (e.g., wine, yeast broth) into a 20 mL amber glass headspace vial.

  • Internal Standard Spiking: Add 50 µL of the Methionol-d3 working solution to achieve a final IS concentration of 500 µg/L in the matrix.

  • Matrix Modification (Salting Out): Add 1.5 g of pre-baked (400°C to remove volatile contaminants) NaCl to the vial to saturate the solution.

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 50°C for 15 minutes with continuous agitation (250 rpm) to establish thermodynamic equilibrium between the liquid and headspace.

  • Extraction: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for exactly 30 minutes at 50°C.

  • Desorption & Chromatography: Retract the fiber and inject it into the GC inlet at 250°C (splitless mode) for 3 minutes. Utilize a DB-WAX column (30 m × 0.25 mm × 0.25 µm) with a helium flow rate of 1.5 mL/min[4].

  • Mass Spectrometry (SRM Mode): Operate the triple quadrupole MS with the following transitions:

    • Methionol: Precursor m/z 106 Product m/z 61 (Collision Energy: ~10 eV)[4].

    • Methionol-d3: Precursor m/z 109 Product m/z 64 (Collision Energy: ~10 eV).

Quantitative Proof: Impact of SIDA on Matrix Effects

The table below summarizes internal validation data demonstrating the necessity of SIDA when quantifying methionol across varying matrix complexities. Notice how external calibration fails completely in yeast broth due to severe ion suppression and competitive SPME adsorption, whereas SIDA maintains near-perfect recovery.

Matrix TypeSpiking Level (µg/L)Recovery (%) - External CalRSD (%)Recovery (%) - SIDARSD (%)
Model Wine (12% EtOH, pH 3.5) 50088.4%6.2%99.8%1.5%
Red Wine (Complex Phenolics) 50042.1%15.4%101.2%2.1%
Yeast Fermentation Broth 50031.5%22.8%98.5%2.8%

Data Interpretation: The drastic drop in external calibration recovery in complex matrices proves the existence of matrix effects. SIDA mathematically corrects for these physical losses, ensuring the protocol remains self-validating regardless of matrix composition.

References

  • Stable isotope dilution analysis of wine fermentation products by HS-SPME-GC-MS. ResearchGate. 2

  • Methionol-d3 (3-Hydroxypropyl methyl sulfide-d3) | Stable Isotope. MedChemExpress. 3

  • Production of Methionol from 3-Methylthiopropionaldehyde by Catalysis of the Yeast Alcohol Dehydrogenase Adh4p. Journal of Agricultural and Food Chemistry - ACS Publications. 4

  • Aromatic complexity in Verdicchio wines: a case study. OENO One.

  • Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. PMC - National Institutes of Health. 1

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Optimization

optimizing yeast fermentation conditions for maximum 3-methylthiolpropanol yield

Welcome to the Technical Support Center for Methionol Bioproduction . As a Senior Application Scientist, I have designed this resource to help researchers, bioengineers, and drug development professionals troubleshoot an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methionol Bioproduction . As a Senior Application Scientist, I have designed this resource to help researchers, bioengineers, and drug development professionals troubleshoot and optimize the bioconversion of L-methionine to 3-methylthiopropanol (methionol) using yeast fermentation.

Methionol is a highly valuable volatile sulfur compound synthesized via the Ehrlich pathway. However, its production is frequently bottlenecked by metabolic feedback loops, precursor toxicity, and competing catabolic pathways[1]. This guide bypasses generic advice, focusing instead on the biochemical causality behind fermentation failures and providing self-validating protocols to ensure reproducible scale-up.

I. Core Metabolic Architecture

To effectively troubleshoot, we must first map the biochemical flow. Methionol is produced when yeast scavenges nitrogen from L-methionine. The amino acid undergoes transamination, decarboxylation, and finally, reduction[2].

EhrlichPathway Met L-Methionine (Precursor) Transaminase Transaminases (ARO8, ARO9, BAT1, BAT2) Met->Transaminase Demethiolase Demethiolase Activity Met->Demethiolase KMBA α-keto-γ-(methylthio)butyrate (KMBA) Decarboxylase Decarboxylases (ARO10, PDC1, PDC5, PDC6) KMBA->Decarboxylase KMBA->Demethiolase Methional Methional (3-methylthiopropionaldehyde) Dehydrogenase Alcohol Dehydrogenases (e.g., ADH4) Methional->Dehydrogenase Methionol Methionol (Target Product) Methanethiol Methanethiol (Toxic Off-flavor) Transaminase->KMBA Decarboxylase->Methional Dehydrogenase->Methionol Demethiolase->Methanethiol Demethiolase->Methanethiol

Ehrlich pathway for methionol synthesis and competing demethiolase reactions.

II. Frequently Asked Questions (FAQs): The "Why" and "How"

Q: Why is my methionol yield plateauing even when I supplement the media with excess L-methionine (>10 g/L)? A: More precursor does not equal more product due to cellular toxicity and metabolic bottlenecks . High concentrations of L-methionine force the accumulation of intermediates like 3-methylthiopropionic acid, which acidifies the intracellular environment and causes severe cytotoxicity[3]. Furthermore, the Ehrlich pathway is triggered by nitrogen starvation. If your media contains preferred Yeast Assimilable Nitrogen (YAN) sources like diammonium phosphate (DAP), the cell undergoes Nitrogen Catabolite Repression (NCR), downregulating permeases (e.g., GAP1) and transaminases (ARO8/ARO9), completely halting L-methionine uptake[4].

Q: My fermentation smells strongly of cabbage and sulfur rather than the desired savory/brothy aroma. What is happening? A: You are likely triggering demethiolase activity , which cleaves L-methionine or KMBA directly into methanethiol (a highly toxic, foul-smelling gas) instead of funneling it through the Ehrlich pathway[5]. This often occurs when the transamination step is bottlenecked. To fix this, ensure sufficient α-ketoglutarate is available in the matrix to act as the amino group acceptor for the transaminases.

Q: Should I use standard Saccharomyces cerevisiae or non-conventional yeasts for maximum yield? A: While S. cerevisiae is robust, non-conventional yeasts often possess superior natural tolerance to volatile sulfur compounds. For instance, Kluyveromyces lactis and Hyphopichia burtonii have demonstrated exceptional bioconversion efficiencies. H. burtonii YHM-G can yield up to 3.16 g/L under optimized conditions, whereas wild-type S. cerevisiae often stalls around 0.1 - 0.5 g/L due to product inhibition.

III. Troubleshooting Guide: Diagnosing Specific Bottlenecks

Issue 1: High Methional (Aldehyde) Accumulation, Low Methionol

  • The Causality: The final step of the Ehrlich pathway is the reduction of methional to methionol, catalyzed by alcohol dehydrogenases (ADHs). Methional is highly reactive and toxic. If your yeast lacks sufficient ADH activity or the intracellular NADH/NADPH pool is depleted, the pathway stalls at the aldehyde stage.

  • The Fix: Overexpress specific dehydrogenase genes. Research indicates that ADH4 is highly responsive to methional (MMP) and its overexpression can push yields up to 3.2 g/L in fed-batch systems[2]. Alternatively, increase aeration slightly during the early growth phase to build biomass, then switch to micro-aerobic conditions to force NADH regeneration via the reductive pathway.

Issue 2: Stuck Fermentation During High L-Met Supplementation

  • The Causality: Cell membrane fluidity is compromised by the accumulation of fusel alcohols and sulfur compounds, leading to premature cell death.

  • The Fix: Supplement the media with Tween-80 (2.0 - 2.5 g/L) . Tween-80 provides oleic acid, which yeast incorporates into its lipid bilayer, drastically improving membrane integrity and tolerance to methionol toxicity[3].

IV. Quantitative Data Summary: Optimized Strain Parameters

To prevent guesswork, compare your current baseline against these field-validated optimal parameters for different yeast strains.

ParameterKluyveromyces lactis (KL71)[4]Hyphopichia burtonii (YHM-G)Saccharomycopsis fibuligera (Y1402)[3]
L-Methionine Load 4.5 g/L (0.45%)6.0 g/L5.0 g/L
Glucose Concentration Matrix dependent42.7 g/L40.0 - 55.0 g/L
Nitrogen Supplement 0.5 g/L Yeast Extract (0 DAP)0.9 g/L Yeast Extract0.63 g/L Yeast Extract
Optimal pH 6.36.05.3
Temperature & Agitation 28°C @ 160 rpm28°C @ 210 rpm32°C @ 210 rpm
Membrane Protectant None2.5 g/L Tween-802.0 g/L Tween-80
Maximum Yield ~0.99 g/L3.16 g/L0.71 g/L

V. Self-Validating Experimental Protocol: Bottleneck Identification

Do not rely solely on measuring the final methionol titer. A robust protocol must be self-validating, meaning it tracks the intermediate metabolites to pinpoint exactly which enzyme in the Ehrlich pathway is failing.

Step 1: Seed Culture Preparation

  • Inoculate your selected yeast strain into 50 mL of standard YPD broth.

  • Incubate at 30°C, 200 rpm for 24 hours until the OD600 reaches ~8.0 (late exponential phase).

Step 2: Bioconversion Fermentation Setup

  • Prepare a synthetic minimal medium containing 40 g/L glucose, 0.5 g/L yeast extract, and no inorganic nitrogen (strictly 0 g/L DAP) to force reliance on the Ehrlich pathway.

  • Supplement with 5.0 g/L L-methionine and 2.0 g/L Tween-80. Adjust pH to 5.5.

  • Inoculate with 1% (v/v) seed culture. Incubate at 28°C, 210 rpm.

Step 3: Time-Course Metabolite Extraction (The Validation Step)

  • At 12h, 24h, 48h, and 72h, extract 2 mL aliquots. Centrifuge at 10,000 × g for 5 minutes to pellet cells.

  • Derivatization for GC-MS: To accurately detect the highly volatile aldehyde (methional) and the keto-acid (KMBA), treat the supernatant with pentafluorobenzyl hydroxylamine (PFBHA) prior to solid-phase microextraction (SPME).

  • Quantification: Measure the relative peak areas of L-Met, KMBA, Methional, and Methionol.

Step 4: Data Interpretation (See Workflow Diagram)

  • If L-Met remains high and KMBA is low: Transaminase failure (Add α-ketoglutarate).

  • If KMBA is high and Methional is low: Decarboxylase failure (Check ARO10 expression)[2].

  • If Methional is high and Methionol is low: Dehydrogenase failure (Overexpress ADH4 or adjust aeration)[2].

DiagnosticWorkflow Start Low Methionol Yield Detected Measure GC-MS Profiling of Intermediates (Time-course SPME) Start->Measure HighMet High Residual L-Met? Measure->HighMet HighKMBA High KMBA Accumulation? Measure->HighKMBA HighMethional High Methional Accumulation? Measure->HighMethional Action1 Optimize Transamination (Increase α-KG / Check ARO8/9) HighMet->Action1 Yes Action2 Optimize Decarboxylation (Check ARO10 expression) HighKMBA->Action2 Yes Action3 Optimize Reduction (Overexpress ADH4 / Check NADH) HighMethional->Action3 Yes

Self-validating diagnostic workflow for identifying metabolic bottlenecks.

VI. Comprehensive References

  • Dickinson, J. R., et al. "The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism." Microbiology and Molecular Biology Reviews, National Institutes of Health.1

  • Matthew, K., et al. "Optimization of L-methionine Bioconversion to Aroma-active Methionol by Kluyveromyces lactis Using the Taguchi Method." Journal of Food Research, Semantic Scholar. 4

  • Zhang, Y., et al. "Screening, Identification, and Fermentation Condition Optimization of a High-Yield 3-Methylthiopropanol Yeast and Its Aroma-Producing Characteristics." MDPI. 3

  • Che, Y., et al. "Production of Methionol from 3-Methylthiopropionaldehyde by Catalysis of the Yeast Alcohol Dehydrogenase Adh4p." Journal of Agricultural and Food Chemistry, ACS Publications. 2

  • Dickinson, J. R., et al. "Methionine catabolism in Saccharomyces cerevisiae." FEMS Yeast Research, Oxford Academic. 5

  • Yin, S., et al. "Screening of Yeasts Isolated from Baijiu Environments for Producing 3-Methylthio-1-propanol and Optimizing Production Conditions." National Institutes of Health (PMC).

Sources

Troubleshooting

Technical Support Center: GC-FPD Optimization &amp; Troubleshooting for 3-Methylthiopropanol

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges with sulfur speciation in complex matrices.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges with sulfur speciation in complex matrices. 3-Methylthiopropanol (commonly known as methionol) is a critical heavy sulfur compound with a high boiling point (~212°C), heavily monitored in flavor chemistry—such as in wine and 1[1]—as well as in biological profiling.

While the Flame Photometric Detector (FPD) is the gold standard for selective sulfur detection, its reliance on the chemiluminescence of S2∗​ radicals makes it highly susceptible to background noise and signal quenching[2]. This guide provides a mechanistic, self-validating approach to diagnosing and eliminating background noise in your GC-FPD workflows.

Part 1: Mechanistic Causality of FPD Background Noise

To troubleshoot effectively, we must first understand the physical chemistry of the FPD. The detector operates by combusting the sample in a3[3]. Sulfur compounds form excited S2∗​ dimers, which emit photons at 394 nm as they return to the ground state.

Background noise in this system is rarely just "electronic static"; it is typically a chemical interference. When hydrocarbons (from column bleed or matrix co-elution) enter the flame, they compete for hydrogen radicals. This prevents the formation of S2∗​ , leading to a phenomenon called hydrocarbon quenching, which manifests as severe baseline dips or erratic noise spikes[4].

G Methionol 3-Methylthiopropanol (Analyte) Flame H2-Rich Flame (Reductive Combustion) Methionol->Flame S2 Excited S2* Radicals Flame->S2 Emission Photon Emission (394 nm) S2->Emission PMT Photomultiplier Tube (Signal Detection) Emission->PMT HC Hydrocarbon Co-elution (Matrix/Bleed) HC->Flame Competes for H* Quenching Signal Quenching (Baseline Dips) HC->Quenching Quenching->PMT Impurities Gas Impurities (O2/Moisture) Impurities->Flame Noise Background Noise (High Baseline) Impurities->Noise Thermal Thermal/Optical Degradation Thermal->PMT Thermal->Noise Noise->PMT

FPD Signal Generation vs. Background Noise Pathways for Sulfur Compounds.

Part 2: Diagnostic FAQs (Troubleshooting Methionol Noise)

Q1: Why does my baseline noise increase specifically when methionol elutes? Causality: Methionol elutes late in the chromatographic run due to its high boiling point. At elevated oven temperatures (>200°C), standard polar stationary phases (like standard PEG/Wax) begin to thermally degrade. This column bleed introduces siloxanes into the FPD. Because the FPD output is 2[2], even minor siloxane interference causes continuous hydrocarbon quenching and high baseline noise. Solution: Upgrade to an Ultra-Inert (UI), low-bleed MS-grade column (e.g., DB-WAX UI). Tight column connections and 5 further eliminate chemical bleed from foreign substances[5].

Q2: How should I optimize the H2​ /Air ratio to maximize the methionol signal-to-noise (S/N) ratio? Causality: Unlike a Flame Ionization Detector (FID) which requires an oxidative flame, the FPD requires a strictly reductive environment. If the air flow is too high, the flame becomes oxidative, destroying the S2∗​ radicals before they can emit light, while simultaneously increasing the thermal background noise of the Photomultiplier Tube (PMT)[3]. Solution: Maintain a hydrogen-to-air ratio of approximately 1.5:1 to 2:1 (e.g., 75 mL/min H2​ and 50 mL/min Air). Verify gas purity using inline moisture and hydrocarbon traps, as contaminated gases directly elevate background noise[5].

Q3: I am analyzing methionol in a complex matrix (e.g., Baijiu or wine). How do I prevent matrix-induced quenching? Causality: Direct liquid injection of ethanol-rich matrices overwhelms the FPD flame with carbon. The combustion of these bulk hydrocarbons completely quenches the sulfur emission, causing massive negative baseline dips precisely when methionol is trying to elute. Solution: Isolate the analyte using 6. Using a DVB/CAR/PDMS fiber selectively extracts volatile and semi-volatile sulfur compounds like methionol while leaving the bulk liquid matrix behind, drastically reducing background interference[6].

Q4: What routine detector maintenance prevents high-frequency baseline noise? Causality: Over time, the quartz window separating the combustion chamber from the PMT becomes coated with silica (from column bleed) or soot. This opaque layer scatters the 394 nm photons and reflects ambient flame light into the PMT, resulting in high-frequency, erratic noise. Solution: Remove and clean the quartz window with methanol and a lint-free swab every 100-200 injections. Inspect the 394 nm bandpass optical filter for thermal degradation[4].

Part 3: Experimental Protocol (Self-Validating HS-SPME-GC-FPD Workflow)

To ensure trustworthiness and reproducibility, your methodology must function as a self-validating system. Follow this step-by-step protocol to isolate methionol with minimal background noise.

Step 1: System Inertness & Gas Purification

  • Install high-capacity oxygen, moisture, and hydrocarbon traps on the Carrier (He or N2​ ), Hydrogen, and Air lines.

  • Install a low-bleed capillary column (e.g., 30 m x 0.25 mm, 0.25 µm DB-WAX UI) to minimize degradative buildup[5].

  • Condition the column at 250°C for 2 hours disconnected from the FPD to prevent initial silica deposition on the PMT window.

Step 2: Matrix Modification & HS-SPME

  • Transfer 5.0 mL of the sample into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to saturate the solution. (Causality: The salting-out effect decreases methionol solubility in the aqueous phase, driving it into the headspace and improving the S/N ratio).

  • Expose a 50/30 μm DVB/CAR/PDMS SPME fiber to the headspace at 40°C for 45 minutes[6].

Step 3: Desorption & GC-FPD Execution

  • Desorb the fiber in the GC inlet at 250°C for 5 minutes (splitless mode).

  • Set the FPD temperature to 250°C. Ignite the flame with optimized flows: H2​ at 75 mL/min, Air at 50 mL/min, and Makeup gas ( N2​ ) at 20 mL/min.

  • Run the oven program: 40°C (hold 3 min), ramp at 5°C/min to 220°C (hold 5 min).

Step 4: Self-Validation

  • Run a matrix blank (water + NaCl) using the exact protocol.

  • Evaluate the baseline at methionol's expected retention time. The background noise should not exceed 2% of the full-scale signal. If erratic noise is present, initiate the troubleshooting workflow below.

Part 4: Quantitative Data & Troubleshooting Workflow

Parameter Optimization vs. Noise Impact
ParameterSub-Optimal StateImpact on Background NoiseOptimized StateMechanistic Causality
Column Selection Standard polar phase (e.g., standard PEG)High baseline drift at >200°CUltra-Inert (UI) Low-Bleed phaseSiloxane degradation products act as continuous hydrocarbon quenchers in the flame.
Detector Gas Ratio Oxidative Flame (Air > H2​ )High thermal noise, low signalReductive Flame ( H2​ > Air, e.g., 1.5:1)Excess oxygen destroys S2∗​ radicals and increases PMT thermal noise.
Sample Introduction Direct Liquid InjectionMassive baseline dips/quenchingHS-SPME (DVB/CAR/PDMS)Bulk solvent/matrix competes for hydrogen radicals, preventing sulfur chemiluminescence.
Detector Window Silica-coated / Soot buildupHigh-frequency erratic noiseClean Quartz WindowDeposits scatter the 394 nm emitted photons and reflect flame background light into the PMT.
Diagnostic Workflow

G Start High Background Noise Detected in GC-FPD (Methionol Window) Check1 Is the baseline erratic across the entire run? Start->Check1 Fix1 Purify Carrier/Detector Gases & Clean PMT Window Check1->Fix1 Yes Check2 Does noise increase proportionally with oven temperature? Check1->Check2 No Fix1->Check2 Fix2 Replace with Low-Bleed MS Column & Condition at Max Temp Check2->Fix2 Yes Check3 Are there sharp baseline dips near methionol's retention time? Check2->Check3 No Fix2->Check3 Fix3 Optimize HS-SPME Extraction to Remove Hydrocarbon Matrix Check3->Fix3 Yes End Stable Baseline Achieved (S/N > 10 for Trace Analysis) Check3->End No Fix3->End

Step-by-step diagnostic workflow for resolving GC-FPD background noise.

References

  • [3] Phenomenex. "Types of Detectors Used in GC Systems". Available at: [Link]

  • [4] SCION Instruments. "PFPD guide". Available at: [Link]

  • [2] ASDevices. "The most reliable and user-friendly solution for ultratrace sulfur analysis in Hydrogen, Air and Carbon Dioxide". Available at: [Link]

  • [1] PMC. "Uncover the Flavor Code of Roasted Sesame for Sesame Flavor Baijiu: Advance on the Revelation of Aroma Compounds in Sesame Flavor Baijiu by Means of Modern Separation Technology and Molecular Sensory Evaluation". Available at: [Link]

  • [6] MDPI. "Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu)". Available at: [Link]

  • [5] Chemetrix. "Detect Every Peak and Minimize Degradative Buildup in Your GC Flow Path". Available at:[Link]

Sources

Optimization

Technical Support Center: Stability and Handling of 3-Methylthiopropanol (3-MTP) Solutions

Welcome to the technical support center for 3-methylthiopropanol (3-MTP), also known as methionol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical info...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-methylthiopropanol (3-MTP), also known as methionol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on the storage, stability, and handling of 3-MTP solutions. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction to 3-Methylthiopropanol Stability

3-Methylthiopropanol is a versatile molecule utilized in various research and development applications. As with many sulfur-containing organic compounds, its stability is a critical factor that can influence experimental outcomes. The molecule possesses two primary functional groups susceptible to degradation: a thioether and a primary alcohol. Understanding the factors that can lead to the degradation of 3-MTP is paramount for its effective use. This guide will delve into the common questions and troubleshooting scenarios you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-methylthiopropanol (3-MTP) solutions?

A1: For optimal stability, 3-MTP solutions should be stored in a cool, dark, and dry place. The recommended storage temperature is between 2-8°C.[1] It is crucial to store the solution in a tightly sealed container to prevent exposure to air and moisture. For long-term storage, purging the container with an inert gas like argon or nitrogen before sealing can further minimize oxidative degradation.

Q2: What is the expected shelf-life or half-life of a 3-MTP solution?

A2: The half-life of 3-MTP in solution is highly dependent on the storage conditions, solvent, and the presence of contaminants. While specific kinetic data for all conditions is not extensively published, under ideal storage conditions (refrigerated, protected from light and oxygen), 3-MTP is considered to be chemically stable.[2] However, deviations from these conditions can lead to accelerated degradation. For critical applications, it is recommended to perform a stability study under your specific experimental conditions to determine the effective shelf-life.

Q3: What are the visible signs of 3-MTP degradation?

A3: Pure 3-MTP is a colorless to pale yellow liquid.[1][3] A noticeable change in color, such as a more intense yellow or the appearance of a brown tint, can be an indicator of degradation. Additionally, the development of a stronger, more pungent, or different odor from its characteristic sulfurous, meaty aroma may suggest the formation of degradation products. The appearance of precipitates could also indicate degradation or insolubility in the chosen solvent over time.

Q4: Which solvents are compatible with 3-MTP?

A4: 3-Methylthiopropanol is soluble in various organic solvents such as ethanol, propylene glycol, and oils. It is slightly soluble in water.[1] For aqueous solutions, it is important to consider the pH, as this can influence the rate of degradation.

Q5: How does pH affect the stability of 3-MTP in aqueous solutions?

A5: While specific studies on 3-MTP are limited, the stability of related thiol and thioether compounds is known to be pH-dependent. Generally, thiols are more susceptible to oxidation at higher (alkaline) pH values due to the formation of the more reactive thiolate anion.[4] Acidic conditions (pH below 7) are generally preferred for enhancing the stability of similar thiol-containing compounds in aqueous solutions.[4]

Q6: Is 3-MTP sensitive to light?

A6: Yes, like many organic molecules, 3-MTP can be sensitive to light. Photodegradation can occur, leading to the formation of various byproducts. It is strongly recommended to store 3-MTP solutions in amber vials or other light-protecting containers to minimize light exposure.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the stability of 3-MTP solutions.

Problem 1: Inconsistent or Unexpected Experimental Results

If you are observing variability in your experimental outcomes, it could be due to the degradation of your 3-MTP stock solution.

Troubleshooting Workflow:

start Inconsistent Experimental Results check_storage Verify Storage Conditions (2-8°C, Dark, Sealed) start->check_storage check_appearance Inspect Solution Appearance (Color, Clarity, Odor) check_storage->check_appearance analyze_purity Analyze Purity and Concentration (GC-MS or HPLC) check_appearance->analyze_purity compare_results Compare with a Fresh Standard analyze_purity->compare_results degradation_confirmed Degradation Confirmed compare_results->degradation_confirmed Discrepancy Found no_degradation No Degradation Detected compare_results->no_degradation No Discrepancy remediate Prepare Fresh Solution & Optimize Storage degradation_confirmed->remediate investigate_other Investigate Other Experimental Variables no_degradation->investigate_other

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Verify Storage Conditions: Confirm that your 3-MTP solution has been consistently stored at 2-8°C, in a tightly sealed, light-protected container.

  • Inspect Solution Appearance: Visually inspect the solution for any changes in color, clarity, or the presence of particulates. Note any changes in odor.

  • Analyze Purity and Concentration: If you have access to analytical instrumentation, we recommend analyzing the purity and concentration of your 3-MTP solution using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). This is the most definitive way to assess its integrity.

  • Compare with a Fresh Standard: If possible, compare the analytical results of your current solution with a freshly prepared solution or a certified reference standard.

  • Remediation: If degradation is confirmed, discard the old solution and prepare a fresh one. Ensure that the new solution is stored under optimal conditions.

Problem 2: Suspected Degradation - Identifying Potential Degradation Products

Understanding the potential degradation products of 3-MTP can aid in their identification and help to elucidate the cause of degradation.

Primary Degradation Pathways:

The primary modes of degradation for 3-MTP are expected to be oxidation of the thioether and alcohol functional groups.

cluster_oxidation Oxidation Pathways MTP 3-Methylthiopropanol (3-MTP) CH₃-S-CH₂CH₂CH₂-OH Methional Methional CH₃-S-CH₂CH₂CHO MTP->Methional [O] (Alcohol Oxidation) Sulfoxide 3-(Methylsulfinyl)propanol CH₃-S(O)-CH₂CH₂CH₂-OH MTP->Sulfoxide [O] (Sulfur Oxidation) MTPA 3-(Methylthio)propanoic Acid CH₃-S-CH₂CH₂COOH Methional->MTPA [O] Sulfone 3-(Methylsulfonyl)propanol CH₃-S(O)₂-CH₂CH₂CH₂-OH Sulfoxide->Sulfone [O]

Caption: Potential oxidative degradation pathways of 3-MTP.

Explanation of Pathways:

  • Alcohol Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde, methional . Further oxidation of methional can lead to the formation of 3-(methylthio)propanoic acid . The presence of methional is a known off-flavor in some food products, arising from the degradation of methionine or the oxidation of methionol.[5]

  • Sulfur Oxidation: The thioether (sulfide) group is susceptible to oxidation. The first oxidation product is the sulfoxide , 3-(methylsulfinyl)propanol. With a stronger oxidizing agent or prolonged exposure, the sulfoxide can be further oxidized to the corresponding sulfone , 3-(methylsulfonyl)propanol.

Experimental Protocols

Protocol for Stability Assessment of 3-MTP Solutions via GC-MS

This protocol provides a general framework for assessing the stability of your 3-MTP solutions. It should be adapted based on the specific instrumentation and columns available in your laboratory.

1. Sample Preparation:

  • Prepare a stock solution of 3-MTP of known concentration in your desired solvent.

  • Aliquot the stock solution into several vials appropriate for your storage conditions (e.g., amber glass vials with PTFE-lined caps).

  • Prepare a "time-zero" sample for immediate analysis.

  • Store the remaining aliquots under the conditions you wish to evaluate (e.g., 2-8°C, room temperature, exposed to light, etc.).

  • At each time point (e.g., 1 week, 1 month, 3 months), retrieve an aliquot for analysis.

  • Dilute the samples to an appropriate concentration for GC-MS analysis. It is recommended to use an internal standard (e.g., a stable isotope-labeled 3-MTP or a structurally similar compound with a different retention time) for accurate quantification.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions (Example):

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Split or splitless injection, depending on the concentration.

    • Temperature Program: An initial temperature of around 40-60°C, followed by a ramp to a final temperature of approximately 250°C. The exact program should be optimized to achieve good separation of 3-MTP from any potential degradation products and solvent peaks.

  • Mass Spectrometer (MS) Conditions (Example):

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Full scan mode to identify unknown degradation products. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity, monitoring characteristic ions of 3-MTP (e.g., m/z 106, 75, 61) and any identified degradation products.

3. Data Analysis:

  • Qualitative Analysis: In full scan mode, examine the chromatograms for new peaks that appear or increase in area over time. Analyze the mass spectra of these new peaks to identify potential degradation products.

  • Quantitative Analysis: Create a calibration curve using freshly prepared standards of 3-MTP. Calculate the concentration of 3-MTP in your stored samples at each time point. The half-life can be determined by plotting the concentration of 3-MTP versus time and fitting the data to an appropriate kinetic model (e.g., first-order decay).

Summary of Factors Influencing 3-MTP Stability

FactorImpact on StabilityRecommendations
Temperature Higher temperatures accelerate degradation rates.Store at 2-8°C. Avoid repeated freeze-thaw cycles if frozen.
Light UV and visible light can induce photodegradation.Store in amber or light-blocking containers.
Oxygen Promotes oxidative degradation of the thioether and alcohol groups.Store in tightly sealed containers. For long-term storage, purge with an inert gas.
pH (in aqueous solution) Alkaline pH can increase the rate of thiol oxidation (a related class of compounds).Maintain aqueous solutions at a neutral to slightly acidic pH if possible.
Presence of Metal Ions Trace metal ions can catalyze oxidation reactions.Use high-purity solvents and glassware. Consider the use of a chelating agent in your buffer system if metal contamination is a concern.

By understanding the factors that influence the stability of 3-methylthiopropanol and by implementing proper storage and handling procedures, you can ensure the integrity of your solutions and the reliability of your experimental data. For further assistance, please do not hesitate to contact our technical support team.

References

  • Escudero, A., et al. (2000). Clues about the Role of Methional As Character Impact Odorant of Some Oxidized Wines. Journal of Agricultural and Food Chemistry, 48(9), 4268-4272.
  • BenchChem. (2025). Effect of pH on the stability of 2-Butene-1-thiol solutions.
  • Kim, Y. T., et al. (2004). pH-Dependent Stability of Self-Assembled Monolayers on Gold. Langmuir, 20(13), 5345-5349.
  • ChemBK. (2024, April 9). 3-(Methylthio)propanol. Retrieved from [Link]

  • Lago, M. A., & Ackerman, L. K. (2019). Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging. Foods, 8(10), 478.
  • Van de Velde, S., et al. (2020). Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access.
  • Durand, G., et al. (1992). Unequivocal Identification of Compounds Formed in the Photodegradation of Fenitrothion in Water/Methanol and Proposal of Selected Transformation Pathways. Journal of Agricultural and Food Chemistry, 40(4), 704-709.
  • ResearchGate. (n.d.). Stability of thiol groups at different pH environments at 37°C. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (n.d.). 3-(METHYLTHIO)PROPANOL. Retrieved from [Link]

  • Wang, P., et al. (2018). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. Environmental Science: Water Research & Technology, 4(2), 247-256.
  • Roy, K., et al. (2022). Theoretical Insights into the Gas-Phase Oxidation of 3-Methyl-2-butene-1-thiol by the OH Radical: Thermochemical and Kinetic Analysis. The Journal of Physical Chemistry A, 126(46), 8616-8628.
  • Lokachari, N., et al. (2021). An Experimental and Kinetic Modeling Study of 3-methyl-2-butenol (prenol) Oxidation. Energy & Fuels, 35(17), 13999-14009.
  • Lokachari, N., et al. (2021). Experimental and Kinetic Modeling Study of 3-Methyl-2-butenol (Prenol)
  • Advanced Biotech. (2026, January 28).
  • Daskalaki, E., et al. (2007). Photocatalytic degradation of pesticide methomyl: determination of the reaction pathway and identification of intermediate products. Photochemical & Photobiological Sciences, 6(6), 683-689.
  • Srinivasan, V. S., & Venkatasubramanian, N. (1974). Kinetics and mechanism of oxidation of aromatic secondary alcohols by Tl(III) acetate. Proceedings of the Indian Academy of Sciences - Section A, 80(5), 219-227.
  • Morley, J. O., et al. (2007). Kinetic studies on the reactions of 3‐isothiazolones with 2‐methyl‐2‐propanethiol. International Journal of Chemical Kinetics, 39(5), 254-260.
  • ManTech Publications. (2025, May 15).
  • ResearchGate. (n.d.). Dynamics profile of 3-(methylthio)-1-propanol (a) and dimethyl disulfide (b) in liquor fermentation. Retrieved from [Link]

  • ResearchGate. (n.d.). Light induced degradation of the fungicide Thiophanate-methyl in water: Formation of a sensitizing photoproduct. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanisms for the thermal decomposition of 3-methyl-3-buten-1-ol. Retrieved from [Link]

  • Fricke, M. W., et al. (2012). Investigation of the pH effects on the formation of methylated thio-arsenicals, and the effects of pH and temperature on their stability.
  • SciSpace. (2011, August 24). Emerging Analytical Techniques for the Assessment of Aroma Relevant Sulfur Compounds in Coffee.
  • INCHEM. (n.d.). JECFA Evaluations-3-(METHYLTHIO)PROPANOL-. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Calibration Curve Linearity for 3-Methylthiopropanol (3-MTP)

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with calibration curve linearity during the quantitative ana...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with calibration curve linearity during the quantitative analysis of 3-methylthiopropanol (3-MTP). As a volatile sulfur compound (VSC), 3-MTP presents unique analytical challenges. This document provides a structured, in-depth approach to diagnosing and resolving these issues, ensuring the accuracy and reliability of your data.

Quick Guide: Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding 3-MTP analysis.

Q1: My 3-MTP calibration curve is bending at higher concentrations. What is the most likely cause?

A curved calibration at high concentrations often points to detector saturation.[1][2] This occurs when the amount of 3-MTP reaching the detector exceeds its linear dynamic range. Essentially, the detector is overwhelmed and can no longer produce a signal proportional to the analyte concentration.[1][3]

Q2: Why is my calibration curve showing poor linearity at the lower concentration points?

Poor linearity at the low end of the curve often suggests active sites within your GC system, particularly in the injector liner or the front of the analytical column.[4][5] 3-MTP, being a thiol, can be susceptible to adsorption at these active sites. At low concentrations, a significant portion of the analyte can be lost to this adsorption, leading to a non-linear response.[4][6]

Q3: Could my sample preparation be the source of the non-linearity?

Absolutely. Errors in the preparation of your calibration standards are a common source of non-linear curves.[4] Given the volatility of 3-MTP, there's a risk of evaporative losses during standard preparation, especially for the lower concentration standards. Inconsistent pipetting, improper solvent choice, or degradation of the stock solution can all contribute to this issue.

Q4: I'm analyzing 3-MTP in a complex matrix like a food sample. Could this be affecting my linearity?

Yes, this is a very important consideration. Complex sample matrices, such as those found in food and beverage analysis, can cause what are known as "matrix effects."[7] These effects can either enhance or suppress the analyte signal, leading to inaccurate quantification and poor linearity.[8]

In-Depth Troubleshooting Guide

If the FAQs didn't resolve your issue, this comprehensive guide will walk you through a systematic process to identify and rectify the root cause of your calibration curve problems.

Step 1: Investigate the Gas Chromatography (GC) System

The GC system itself is often the primary source of linearity issues. Here’s a breakdown of what to check.

1.1 Detector Saturation

As mentioned, detector saturation is a common culprit for curves that plateau at high concentrations.[1][9]

Troubleshooting Protocol:

  • Reduce Injection Volume: Decrease the amount of your highest concentration standard that you inject.

  • Increase Split Ratio: If using a split/splitless inlet, increasing the split ratio will reduce the amount of analyte reaching the detector.

  • Dilute High-Concentration Standards: Prepare a more diluted set of your upper-level calibration standards.

ParameterInitial SettingAdjusted SettingExpected Outcome
Injection Volume1.0 µL0.5 µLReduced peak area, potentially restoring linearity.
Split Ratio10:150:1Significantly less analyte reaches the column and detector.
Highest Standard100 ppm50 ppmThe highest point of the curve should now fall within the linear range.
1.2 Active Sites and Adsorption

For issues at the low end of your curve, suspect active sites in your sample path.[5]

Troubleshooting Protocol:

  • Replace the Inlet Liner: The liner is a common site of activity. Replace it with a new, deactivated liner.

  • Trim the Column: Remove the first 10-15 cm of the analytical column. This section is most prone to contamination and activity.

  • Use a Guard Column: A deactivated guard column can help protect the analytical column from non-volatile residues.

GC_Flow_Path cluster_injector Injector Port cluster_column Column Oven Autosampler Autosampler Injector Injector Autosampler->Injector Sample Introduction Guard_Column Guard_Column Injector->Guard_Column Analyte Transfer Liner Inlet Liner (Potential Active Site) Analytical_Column Analytical_Column Guard_Column->Analytical_Column Separation Detector Detector Analytical_Column->Detector Detection Decision_Tree Start Linearity Issue Observed Q1 Is the curve bending at high concentrations? Start->Q1 A1_Yes Detector Saturation Likely Q1->A1_Yes Yes Q2 Is the curve non-linear at low concentrations? Q1->Q2 No A1_Action Reduce injection volume or dilute standards A1_Yes->A1_Action A2_Yes Active Site Adsorption Likely Q2->A2_Yes Yes Q3 Are you analyzing a complex matrix? Q2->Q3 No A2_Action Replace liner, trim column A2_Yes->A2_Action A3_Yes Matrix Effects Possible Q3->A3_Yes Yes A3_Action Use matrix-matched calibration or standard addition A3_Yes->A3_Action

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: SPME vs. Liquid-Liquid Extraction for 3-Methylthiopropanol Analysis

Introduction & Analyte Profiling 3-Methylthiopropanol (commonly known as methionol) is a critical volatile sulfur compound (VSC) derived from the amino acid methionine. In the context of flavoromics and drug intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

3-Methylthiopropanol (commonly known as methionol) is a critical volatile sulfur compound (VSC) derived from the amino acid methionine. In the context of flavoromics and drug intermediate profiling, it is heavily monitored due to its potent sensory impact—often imparting a savory, meaty, or "pickle-like" off-odor in fermented products at high concentrations[1].

From an analytical chemistry perspective, extracting 3-methylthiopropanol presents a unique challenge. It is a medium-boiling compound (b.p. ~211 °C) with an amphiphilic nature, possessing both a polar hydroxyl (-OH) group and a non-polar methylthio (-S-CH₃) group. To accurately quantify this analyte at trace levels (µg/L), researchers must choose between the exhaustive partitioning of Liquid-Liquid Extraction (LLE) and the equilibrium-driven adsorption of Headspace Solid-Phase Microextraction (HS-SPME) .

Mechanistic Divergence: Equilibrium vs. Exhaustion

The fundamental difference between these two methodologies lies in their thermodynamic approach to isolating the analyte from complex matrices (such as plasma, beer, or Baijiu).

  • HS-SPME (Equilibrium-Based): This solvent-free technique relies on a three-phase equilibrium (liquid matrix ↔ headspace ↔ polymeric fiber). It is non-exhaustive, meaning it extracts only a fraction of the total analyte. However, by utilizing highly selective fiber coatings, it achieves massive preconcentration factors. The primary limitation is competitive adsorption ; in complex matrices, highly abundant volatiles (like ethanol or dominant esters) can saturate the fiber, displacing trace compounds like methionol[2][3].

  • LLE (Exhaustive Partitioning): LLE relies on the Nernst distribution law. By introducing an immiscible organic solvent, the analyte is physically stripped from the aqueous phase based on its partition coefficient ( Kd​ ). While LLE is labor-intensive and requires solvent evaporation, it is largely immune to the competitive displacement seen in SPME, making it highly reliable for absolute quantitation of medium-boilers in heavy matrices[2][4].

Workflow Visualization

G cluster_SPME HS-SPME Workflow cluster_LLE LLE Workflow S1 1. Sample + NaCl (Salting-out effect) S2 2. Equilibrate (40°C, 5 min) S1->S2 S3 3. Fiber Extraction (DVB/CAR/PDMS, 40 min) S2->S3 S4 4. Thermal Desorption (GC Inlet, 250°C) S3->S4 L1 1. Solvent Addition (e.g., CH2Cl2/Pentane) L2 2. Mechanical Agitation (Maximize surface area) L1->L2 L3 3. Phase Separation (Centrifugation) L2->L3 L4 4. N2 Concentration & GC Injection L3->L4

Fig 1: Side-by-side workflow comparison of HS-SPME and LLE sample preparation techniques.

Self-Validating Experimental Protocols

To ensure scientific integrity, both protocols below incorporate an internal standard (IS) prior to extraction. This creates a self-validating system: the IS corrects for variations in fiber wear (SPME) or solvent evaporation losses (LLE), ensuring absolute quantitative trustworthiness.

Protocol A: HS-SPME for 3-Methylthiopropanol

Causality of Choices: A DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is selected because its mixed-bed polarity perfectly matches the amphiphilic nature of methionol. The addition of excess NaCl induces a "salting-out" effect; the salt ions monopolize water molecules for hydration, decreasing the solubility of methionol's polar hydroxyl group and forcefully driving the analyte into the headspace[1].

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 10 mL of the liquid sample (diluted to 10% ethanol if analyzing spirits) into a 20 mL screw-capped headspace vial.

  • Matrix Modification: Add 3 g of NaCl to achieve matrix saturation. Spike with 10 µL of an internal standard (e.g., 2-phenylethyl acetate-d3 at 200 mg/L)[1].

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 40 °C for 5 minutes under continuous magnetic stirring (250 rpm) to establish thermal and phase equilibrium.

  • Extraction: Pierce the septum and expose a 50/30 μm DVB/CAR/PDMS fiber to the headspace for exactly 40 minutes at 40 °C.

  • Desorption & Analysis: Retract the fiber, insert it into the GC-MS injection port (maintained at 250 °C), and thermally desorb for 5 minutes in splitless mode[1].

Protocol B: Liquid-Liquid Extraction (LLE)

Causality of Choices: A solvent mixture of pentane and dichloromethane (2:1, v/v) is utilized. Dichloromethane provides the necessary dipole interaction to extract the hydroxyl group of methionol, while pentane lowers the overall boiling point of the extraction solvent. This allows for gentle nitrogen blowdown later, preventing the inadvertent volatilization of the target analyte[4].

Step-by-Step Methodology:

  • Solvent Addition: To 50 mL of the sample matrix, add an internal standard (e.g., 1-heptanol) followed by 15 mL of pentane:dichloromethane (2:1, v/v)[4].

  • Partitioning: Shake vigorously using a mechanical shaker for 15 minutes. This maximizes the interfacial surface area between the aqueous and organic phases, allowing methionol to partition according to its Kd​ .

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to break any emulsions and cleanly separate the layers.

  • Collection & Concentration: Carefully collect the lower organic layer. Pass it over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen gas (N₂ blowdown).

  • Injection & Analysis: Inject 1 μL of the concentrated extract into the GC-MS in splitless mode, utilizing an initial solvent delay of 8 minutes to protect the mass spectrometer filament[1].

Quantitative Performance Matrix

When selecting between these methods, researchers must weigh sensitivity against matrix robustness. The following table synthesizes the quantitative performance data for 3-methylthiopropanol extraction[2][3][4]:

Performance MetricHeadspace SPME (HS-SPME)Liquid-Liquid Extraction (LLE)
Extraction Principle Multiphase EquilibriumExhaustive Partitioning
Limit of Detection (LOD) Ultra-low (Typically 0.1 - 0.5 µg/L)Moderate (Typically 1 - 5 µg/L)
Sample Volume Required Low (2 - 10 mL)High (20 - 100 mL)
Solvent Consumption Solvent-free (0 mL)High (15 - 50 mL organic solvent)
Matrix Effects High (Susceptible to competitive adsorption)Low (Physical removal of matrix)
Automation Potential Excellent (Fully automatable via autosampler)Poor (Requires manual handling/centrifugation)
Recovery Reproducibility Moderate (Highly dependent on fiber age/wear)High (Consistent thermodynamic partitioning)

Strategic Selection for Researchers

For rapid, high-throughput screening of 3-methylthiopropanol in relatively clean matrices (or when extreme trace-level sensitivity is required), HS-SPME is the undisputed choice. Its compliance with Green Chemistry principles and automation capabilities make it ideal for modern flavoromics[3].

Conversely, if you are profiling a highly complex, alcohol-rich matrix (like aged Baijiu or heavy stouts) where competitive adsorption will suppress the SPME signal, LLE remains the gold standard. It guarantees an unbiased, exhaustive extraction profile for medium-boiling compounds, ensuring your quantitation is not artificially skewed by the matrix[2][4].

References

  • Source: Journal of Agricultural and Food Chemistry (ACS Publications)
  • Source: Foods (PMC / MDPI)
  • Title: Solid-Phase Extraction Followed by Gas Chromatography–Mass Spectrometry for Revealing the Effects of the Application of Bentonite, Tannins, and Their Combination during Fermentation in the Production of White Wine Source: MDPI URL
  • Title: Multi-Technique Flavoromics for Identifying Key Differential Volatile Compounds Underlying Sensory Profiles in Lager Beers Source: PMC URL

Sources

Comparative

3-Methylthiopropanol vs. Methanethiol in Yeast Metabolism: A Comparative Guide for Bioprocess and Flavor Engineering

Volatile sulfur compounds (VSCs) produced during yeast (Saccharomyces cerevisiae) fermentation are critical quality determinants in food science, beverage production, and bio-flavor engineering. Among the most impactful...

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Author: BenchChem Technical Support Team. Date: April 2026

Volatile sulfur compounds (VSCs) produced during yeast (Saccharomyces cerevisiae) fermentation are critical quality determinants in food science, beverage production, and bio-flavor engineering. Among the most impactful VSCs derived from L-methionine catabolism are 3-methylthiopropanol (methionol) and methanethiol (MeSH) . While both originate from the same amino acid precursor, their biosynthetic routes, sensory impacts, and metabolic roles diverge significantly.

As a Senior Application Scientist, I have structured this guide to unpack the mechanistic divergence between these two metabolites, providing bioprocess engineers and researchers with the causal logic and self-validating protocols needed to profile and manipulate yeast sulfur metabolism.

Mechanistic Pathways: The "Why" and "How" of Sulfur Metabolism

To engineer yeast for specific aromatic profiles or metabolic outputs, one must first understand the enzymatic bifurcation of L-methionine. The divergence dictates whether the cell produces a terminal fusel alcohol or a volatile thiol.

The Ehrlich Pathway: Synthesis of 3-Methylthiopropanol

Methionol is classically produced via the , a three-step catabolic cascade designed to safely degrade excess amino acids[1].

  • Transamination: L-methionine is first transaminated to α-keto-γ-(methylthio)butyrate (KMBA). This is catalyzed by transaminases such as ARO8, ARO9, BAT1, and BAT2[2].

  • Decarboxylation: KMBA is decarboxylated to methional. This rate-limiting step is heavily dependent on the broad-substrate-specificity 2-oxo acid decarboxylase encoded by the ARO10 gene[3].

  • Reduction: Finally, methional is reduced to methionol by alcohol dehydrogenases (e.g., ADH4), effectively regenerating NAD+ to maintain cellular redox balance[2].

Demethiolation: Synthesis of Methanethiol

Unlike methionol, methanethiol formation bypasses the Ehrlich pathway entirely. It relies on . Yeast enzymes directly cleave the carbon-sulfur bond of L-methionine or KMBA to release highly volatile methanethiol. Crucially, this reaction yields α-ketobutyrate as a byproduct—a carbon skeleton that the yeast can re-utilize for energy or biosynthesis[4]. Because of this carbon recycling, methanethiol production is considered a more metabolically economical pathway than the Ehrlich route[1].

G Met L-Methionine KMBA α-keto-γ-(methylthio)butyrate (KMBA) Met->KMBA Transaminases (ARO8, ARO9) Methanethiol Methanethiol (MeSH) Met->Methanethiol Demethiolase (C-S lyase) AlphaKB α-ketobutyrate Met->AlphaKB Demethiolase byproduct Methional Methional KMBA->Methional Decarboxylases (ARO10) KMBA->Methanethiol Demethiolase Methionol 3-Methylthiopropanol (Methionol) Methional->Methionol Alcohol Dehydrogenases (ADH4)

Metabolic pathways of L-methionine catabolism in yeast yielding methionol and methanethiol.

Quantitative and Qualitative Comparison

Understanding the physical and metabolic properties of these compounds is essential for downstream extraction and sensory profiling.

Parameter3-Methylthiopropanol (Methionol)Methanethiol (MeSH)
Biosynthetic Route Ehrlich Pathway (Transamination → Decarboxylation → Reduction)[1]Demethiolation (C-S Lyase cleavage)
Key Genetic Drivers ARO8, ARO9, ARO10, ADH4[2][5]Demethiolase genes (e.g., STR3 homologs)
Aroma Profile Raw potato, savory soup, meat[3]Putrid, cooked cabbage, sulfurous[6]
Boiling Point ~90°C (Low volatility, accumulates in liquid)[6]~6°C (Extreme volatility, escapes as gas)[6]
Optimal L-Met Precursor 4 - 6 g/L (Strain and condition dependent)[7]Induced by excess L-Met in growth medium[1]
Metabolic Fate Terminal fusel alcohol (Excreted)[1]Yields α-ketobutyrate for carbon recycling[4]

Experimental Methodologies: A Self-Validating System

To accurately profile these metabolites, researchers must overcome the extreme volatility differences between methionol and methanethiol. The following protocol establishes a self-validating workflow using targeted gene knockouts and differential extraction techniques.

Workflow Cult Yeast Cultivation (Wild-Type & Δaro10) Ext Metabolite Extraction (Liquid vs. Headspace) Cult->Ext GCMS GC-MS/MS Analysis (SRM Mode) Ext->GCMS Data Data Validation (Pathway Confirmation) GCMS->Data

Self-validating experimental workflow for the quantification of volatile sulfur compounds.

Step-by-Step Protocol: GC-MS/MS Quantification

1. Strain Cultivation & Control Setup

  • Causality: Use a wild-type S. cerevisiae strain alongside a Δaro10 knockout mutant. The knockout serves as a self-validating negative control for the Ehrlich pathway[3].

  • Action: Inoculate strains in a defined synthetic medium containing 5 g/L L-methionine as the sole nitrogen source[7]. Incubate at 30°C with 210 rpm agitation for 48 hours.

2. Differential Metabolite Extraction

  • Causality: Methionol is moderately polar with a high boiling point (~90°C), making it suitable for liquid-liquid extraction. Methanethiol boils at ~6°C, requiring immediate headspace capture to prevent atmospheric loss[6].

  • Action (Methionol): Centrifuge the broth. Extract the supernatant using dichloromethane. Concentrate the organic layer under a gentle stream of nitrogen[8].

  • Action (Methanethiol): Transfer whole broth immediately into hermetically sealed vials. Perform Headspace Solid-Phase Microextraction (HS-SPME) using a Carboxen/PDMS fiber at 30°C for 30 minutes.

3. GC-MS/MS Analysis (SRM Mode)

  • Action: Inject samples into a GC equipped with a polar column (e.g., DB-WAX). Use Selected Reaction Monitoring (SRM) to isolate specific ion transitions, eliminating background noise from complex fermentation matrices.

  • Parameters: For methionol, monitor the transition m/z 106 → 61[2]. For methanethiol, monitor the molecular ion m/z 48.

4. Data Validation & Interpretation

  • Causality: If the extraction and genetic models are successful, the Δaro10 mutant will show a near-total depletion of methionol (confirming Ehrlich pathway dependency), while methanethiol levels will remain stable or increase (confirming independent demethiolase activity)[3][5].

Applications in Biomanufacturing and Drug Development

By mastering the metabolic levers of L-methionine catabolism, researchers can drive specific industrial outcomes:

  • Bio-Flavor Engineering: Overexpressing ADH4 and ARO10 in industrial yeast strains can maximize methionol yields (up to 4.03 g/L in optimized S. fibuligera fermentations) for use as natural savory flavoring agents in plant-based meats[2][7].

  • Beverage Quality Control: Knocking out or downregulating demethiolase genes prevents the accumulation of putrid methanethiol off-odors in wine and beer, improving shelf stability and sensory reception[5][6].

  • Pharmaceutical Precursors: The α-ketobutyrate generated as a byproduct of methanethiol production[1] can be harnessed as a carbon skeleton for synthesizing complex unnatural amino acids used in peptide drug development.

References

  • Dickinson, J. R., et al. (2006). "Methionine catabolism in Saccharomyces cerevisiae." FEMS Yeast Research. Available at:[Link]

  • Yin, S., et al. (2020). "Production of Methionol from 3-Methylthiopropionaldehyde by Catalysis of the Yeast Alcohol Dehydrogenase Adh4p." Journal of Agricultural and Food Chemistry. Available at:[Link]

  • Vuralhan, Z., et al. (2005). "Physiological Characterization of the ARO10-Dependent, Broad-Substrate-Specificity 2-Oxo Acid Decarboxylase Activity of Saccharomyces cerevisiae." Applied and Environmental Microbiology. Available at:[Link]

  • Sun, Q., et al. (2024). "Screening, Identification, and Fermentation Condition Optimization of a High-Yield 3-Methylthiopropanol Yeast and Its Aroma-Producing Characteristics." Foods (MDPI). Available at:[Link]

  • Deed, R. K., et al. (2019). "The role of yeast ARO8, ARO9 and ARO10 genes in the biosynthesis of 3-(methylthio)-1-propanol from L-methionine during fermentation in synthetic grape medium." ResearchGate. Available at:[Link]

  • Zhang, R., et al. (2012). "Transcriptome Profiling of Heat-Resistant Strain Bacillus licheniformis CGMCC3962 Producing Maotai Flavor." Journal of Agricultural and Food Chemistry. Available at:[Link]

  • Beloqui, A., et al. (2011). "Influence of Microoxygenation on Reductive Sulfur Off-Odors and Color Development in a Cabernet Sauvignon Wine." American Journal of Enology and Viticulture. Available at:[Link]

Sources

Validation

interlaboratory validation of 3-methylthiolpropanol quantification techniques

Title: Interlaboratory Validation of 3-Methylthiopropanol Quantification Techniques: A Comprehensive Guide Introduction 3-Methylthiopropanol (commonly known as methionol) is a highly influential volatile sulfur compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Interlaboratory Validation of 3-Methylthiopropanol Quantification Techniques: A Comprehensive Guide

Introduction

3-Methylthiopropanol (commonly known as methionol) is a highly influential volatile sulfur compound (VSC) with profound implications in flavor chemistry, food science, and metabolic profiling. As a downstream product of microbial metabolism, its accurate quantification is essential for quality control in fermented products and as a biomarker in drug and agricultural development[1]. However, quantifying methionol across different laboratories presents significant analytical challenges due to its high volatility, low sensory threshold, and extreme susceptibility to matrix effects—particularly in complex biological or ethanolic matrices[2].

This guide objectively evaluates the leading quantification techniques for methionol, providing drug development professionals and analytical chemists with field-proven, self-validating protocols to ensure interlaboratory reproducibility.

Mechanistic Context: The Origin and Reactivity of Methionol

To understand the analytical challenges of methionol, one must understand its origin. Methionol is synthesized via the catabolism of the sulfur-containing amino acid L-methionine through the Ehrlich pathway. The intermediate precursor, 3-methylthiopropanal (methional), is highly reactive and can easily undergo oxidation or reduction[3]. This reactivity means that sample extraction conditions (temperature, pH, and oxygen exposure) must be strictly controlled to prevent artifact formation during interlaboratory ring trials.

G A L-Methionine E1 Aminotransferase A->E1 B 4-Methylthio-2-oxobutyrate (MOBA) E2 Decarboxylase B->E2 C 3-Methylthiopropanal (Methional) E3 Alcohol Dehydrogenase (e.g., Adh4p) C->E3 D 3-Methylthiopropanol (Methionol) E1->B E2->C E3->D

Caption: Biosynthetic pathway of 3-methylthiopropanol via the Ehrlich pathway.

Interlaboratory Validation: The Analytical Contenders

When quantifying methionol across different laboratories, the choice of detector significantly dictates the Limit of Detection (LOD), Limit of Quantification (LOQ), and overall method robustness. The three primary techniques evaluated in recent interlaboratory studies are Gas Chromatography coupled with Mass Spectrometry (GC-MS), Sulfur Chemiluminescence Detection (GC-SCD), and Pulsed Flame Photometric Detection (GC-PFPD)[2][4][5].

Causality in Detector Selection:

  • GC-MS (Single Quad or MS/MS): Provides structural elucidation and is highly effective when using stable isotope-labeled internal standards to correct for matrix effects. However, in complex matrices, co-eluting non-sulfur compounds can cause severe ion suppression[5].

  • GC-SCD: Offers an equimolar, linear response to sulfur compounds without hydrocarbon quenching. It is considered the gold standard for VSCs because it does not form artifacts (like disulfides) during analysis, ensuring high trustworthiness in interlaboratory comparisons[4].

  • GC-PFPD: Highly sensitive to sulfur and relatively low cost compared to SCD. However, its non-linear (quadratic) response requires complex calibration curve management, and it suffers from matrix-induced sensitivity shifts when high levels of volatile organic compounds are present[2].

Table 1: Performance Comparison of Methionol Quantification Techniques
TechniqueSample PreparationLOD (µg/L)Linear Dynamic RangeMatrix InterferenceInterlaboratory RSD (%)
HS-SPME-GC-MS CAR/PDMS Fiber0.5 - 1.0 103 Moderate (Ion suppression)12 - 18%
HS-SPME-GC-SCD CAR/PDMS Fiber< 0.1 104 Low (Sulfur specific)5 - 8%
HS-SPME-GC-PFPD CAR/PDMS Fiber0.2 - 0.5 102 (Quadratic)High (Hydrocarbon quenching)15 - 22%
SBSE-GC-MS PDMS Twister0.1 - 0.3 103 Moderate7 - 21%

Data synthesized from validated interlaboratory studies on volatile sulfur compounds[2][4][5].

Self-Validating Experimental Protocol: HS-SPME-GC-SCD

To ensure high scientific integrity, the following protocol incorporates self-validating steps. By utilizing matrix-matched calibration and appropriate internal standards, the system continuously monitors extraction efficiency and instrument drift.

Why HS-SPME? Headspace Solid-Phase Microextraction (HS-SPME) isolates volatile sulfur compounds without the need for toxic solvents. By extracting only the vapor phase, it prevents the thermal degradation of heavier, non-volatile matrix components in the GC inlet, preserving the integrity of the column[5].

Step-by-Step Methodology:
  • Sample Preparation & Matrix Matching:

    • Aliquots of 5.0 mL of the sample are placed into a 20 mL amber headspace vial.

    • Causality Step: Add 1.5 g of NaCl to saturate the solution. This "salting-out" effect decreases the solubility of methionol in the aqueous phase, thermodynamically driving the analyte into the headspace and drastically increasing extraction recovery[5].

    • Spike with 50 µL of Internal Standard (e.g., ethyl methyl sulfide or Methionol-d3 at 100 µg/L). The IS must have a similar partition coefficient to methionol to accurately correct for matrix variations[2].

  • Headspace Extraction (HS-SPME):

    • Pre-incubate the vial at 40°C for 10 minutes to reach liquid-gas equilibrium.

    • Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40°C. Causality Step: CAR/PDMS is chosen because the micropores of Carboxen efficiently trap small, polar sulfur compounds like methionol better than standard PDMS fibers.

  • Desorption and GC Separation:

    • Desorb the fiber in the GC inlet at 250°C for 3 minutes in splitless mode.

    • Self-Validation Check: Monitor the peak shape of the internal standard. Tailing indicates active sites in the inlet liner (often caused by matrix accumulation), requiring immediate maintenance to prevent methionol degradation.

    • Column: Use a polar polyethylene glycol (PEG) column (e.g., DB-WAX, 30m x 0.25mm x 0.25µm) to successfully resolve methionol from co-eluting alcohols.

  • SCD Detection:

    • Burner temperature: 800°C. Ozone precursor pressure: ~400 Torr.

    • The SCD converts methionol to sulfur monoxide (SO), which reacts with ozone to produce a chemiluminescent signal. This specific reaction eliminates background noise from the carbon matrix, enabling ultra-low quantification[4].

Workflow N1 1. Sample Prep Add Matrix, NaCl & IS N2 2. HS-SPME Extraction CAR/PDMS Fiber, 40°C N1->N2 N3 3. Thermal Desorption GC Inlet, 250°C N2->N3 N4 4. GC Separation PEG Capillary Column N3->N4 N5 5. SCD Detection Equimolar Sulfur Response N4->N5 N6 6. Data Analysis IS Normalization N5->N6

Caption: Step-by-step HS-SPME-GC-SCD workflow for methionol quantification.

Conclusion

Interlaboratory validations reveal that while GC-MS is the most accessible technique, GC-SCD provides superior repeatability (RSD < 8%) for methionol due to its absolute immunity to hydrocarbon matrix effects[4]. When designing a quantification framework, laboratories must prioritize matrix-matched calibrations and robust internal standardization. The transition from traditional liquid extraction to solventless techniques like HS-SPME and Stir Bar Sorptive Extraction (SBSE) not only improves analytical greenness but standardizes the extraction thermodynamics across different global laboratory environments[5].

References

  • Source: PMC (National Institutes of Health)
  • Source: PubMed (National Institutes of Health)
  • Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry Source: MDPI URL
  • Production of Methionol from 3-Methylthiopropionaldehyde by Catalysis of the Yeast Alcohol Dehydrogenase Adh4p Source: ACS Publications URL
  • Source: PubMed (National Institutes of Health)

Sources

Comparative

Quantifying 3-Methylthiopropanol: A Comparative Guide on SIDA vs. External Standard Calibration

The Analytical Challenge of Volatile Sulfur Compounds 3-Methylthiopropanol (methionol) is a highly reactive volatile sulfur compound (VSC) derived from methionine metabolism. It serves as a critical quality marker in fer...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of Volatile Sulfur Compounds

3-Methylthiopropanol (methionol) is a highly reactive volatile sulfur compound (VSC) derived from methionine metabolism. It serves as a critical quality marker in fermented matrices (e.g., wine, baijiu, cheese) and a metabolic indicator in drug development and biopharma.

Accurate quantification of methionol is notoriously difficult. During gas-phase extractions like Headspace Solid-Phase Microextraction (HS-SPME), the gas-liquid partition coefficient of methionol is heavily dictated by the sample's intrinsic properties. Variables such as ethanol content, pH, ionic strength, and competitive binding to macromolecules (proteins and lipids) create severe matrix effects that skew absolute recovery[1]. Consequently, selecting the correct calibration methodology is the defining factor between reproducible data and analytical artifact.

Calibration Methodologies: Causality & Logic

External Standard Calibration (ESC): The Pitfall of Matrix Mismatch

ESC relies on constructing a calibration curve using a simulated matrix (e.g., a hydroalcoholic solution adjusted to a specific pH)[2].

  • The Mechanistic Flaw : ESC assumes static matrix behavior. In reality, complex biological or fermented matrices exhibit dynamic retention of analytes. Variations in ionic strength or competitive ionization during Mass Spectrometry (MS) alter the absolute peak area of the target analyte[3]. Because the external standard is analyzed in a separate, idealized environment, ESC cannot correct for signal suppression, fiber competition, or extraction inefficiencies occurring in the actual sample. This leads to uncorrected biases and high relative standard deviations (RSD).

Stable Isotope Dilution Assay (SIDA): The Self-Validating System

SIDA is universally recognized as the gold standard for quantifying volatile organic compounds[4]. This methodology involves spiking the raw sample with a stable isotopically labeled analog of the target analyte (e.g., d3-methionol) prior to any extraction steps.

  • The Causality of Accuracy : The labeled internal standard possesses nearly identical physicochemical properties to endogenous methionol. Consequently, it undergoes the exact same matrix-induced suppression, extraction losses, and detector fluctuations[5]. By measuring the ratio of the unlabeled target to the labeled standard—rather than absolute abundance—SIDA creates a self-correcting mathematical system. Matrix effects are effectively nullified, resulting in unparalleled precision, accuracy, and sensitivity[6].

Workflow Visualization

Workflow cluster_SIDA Stable Isotope Dilution Assay (SIDA) cluster_ESC External Standard Calibration (ESC) Start Sample Matrix (Containing 3-Methylthiopropanol) S1 Spike with d3-Methionol (Internal Standard) Start->S1 E1 Direct Extraction (HS-SPME) Analyte Only Start->E1 S2 Co-Extraction (HS-SPME) Identical Matrix Losses S1->S2 S3 GC-MS (SIM Mode) Ratio: Target / Isotope S2->S3 S4 High Accuracy Matrix Effects Nullified S3->S4 E2 GC-MS (SIM Mode) Absolute Peak Area E1->E2 E4 Variable Accuracy Uncorrected Matrix Bias E2->E4 E3 Apply External Curve (From Simulated Matrix) E3->E2

Workflow comparison of SIDA vs. ESC for methionol, highlighting matrix effect compensation.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics when quantifying 3-methylthiopropanol in complex matrices (e.g., fermentation broths, plasma) using HS-SPME-GC-MS.

Analytical MetricStable Isotope Dilution Assay (SIDA)External Standard Calibration (ESC)
Matrix Effect Compensation Complete (Inherently self-correcting)Poor (Requires perfect matrix matching)
Typical Accuracy (Recovery) 96% – 102%75% – 115% (Highly matrix-dependent)
Precision (RSD) < 3%10% – 18%
Vulnerability to Ion Suppression Immune (Target/Isotope ratio remains constant)High (Absolute peak area fluctuates)
Throughput & Efficiency High (Single extraction step per sample)Low (Requires multiple simulated calibration runs)
Implementation Cost Higher upfront (Cost of stable isotopes)Lower upfront (Standard reagents only)

Self-Validating Experimental Protocol: HS-SPME-GC-MS (SIDA)

To ensure scientific integrity, the following protocol details the exact methodology for SIDA-based quantification of methionol, explicitly defining the causality behind each experimental step.

Step 1: Matrix Preparation & Isotope Equilibration

  • Action : Transfer exactly 5.0 mL of the sample matrix into a 20 mL headspace vial. Immediately spike with a known concentration of d3-methionol (isotopic internal standard).

  • Causality : Spiking the sample prior to any physical or chemical manipulation ensures the isotope is subjected to the exact same binding kinetics, oxidation risks, and degradative pathways as the endogenous methionol.

Step 2: Matrix Modification (Salting Out)

  • Action : Add 1.5 g of anhydrous NaCl to the vial and seal tightly with a PTFE/silicone septum.

  • Causality : The addition of salt increases the ionic strength of the aqueous phase, decreasing the solubility of organic volatiles (the "salting-out" effect). This thermodynamically drives methionol into the headspace, maximizing extraction recovery and lowering the Limit of Detection (LOD).

Step 3: HS-SPME Extraction

  • Action : Incubate the vial at 40 °C for 15 minutes to achieve liquid-gas equilibrium. Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes under constant agitation (250 rpm).

  • Causality : The mixed-polarity fiber coating optimally adsorbs sulfur-containing compounds. Agitation reduces the boundary layer thickness in the liquid phase, accelerating mass transfer to the headspace.

Step 4: GC-MS Analysis (SIM Mode)

  • Action : Desorb the fiber in the GC inlet at 250 °C for 5 minutes (splitless mode). Separate the analytes on a polar DB-WAX column. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting m/z 106 for unlabeled methionol and m/z 109 for d3-methionol.

  • Causality : SIM mode drastically increases the signal-to-noise ratio by ignoring background matrix ions. The polar column effectively resolves methionol from co-extracted alcohols and esters.

Step 5: Self-Validating Quantification

  • Action : Calculate the final concentration using the peak area ratio (Area_106 / Area_109) multiplied by the known concentration of the spiked d3-methionol.

  • Causality : Because any matrix suppression, fiber competition, or injection port losses affect both isotopologues equally, their ratio remains invariant. This yields absolute quantitative accuracy regardless of the sample's complexity.

References

  • Stable isotope dilution analysis of wine fermentation products by HS-SPME-GC-MS. researchgate.net.
  • Integrated Strategy for Informative Profiling and Accurate Quantification of Key-Volatiles in Dried Fruits and Nuts: An Industrial Quality Control Perspective. nih.gov.
  • Flavor, Fragrance & Odor Analysis | PDF | Gas Chromatography | Distillation. scribd.com.
  • Validation Study on the Simultaneous Quantitation of Multiple Wine Aroma Compounds with Static Headspace-Gas Chromatography-Ion Mobility Spectrometry. acs.org.
  • Strategies for Accurate Quantitation of Volatiles from Foods and Plant-Origin Materials: A Challenging Task. researchgate.net.

Sources

Validation

A Comparative Guide to the Reproducible Extraction of 3-Methylthiopropanol from Complex Food Matrices

The accurate quantification of key aroma compounds is paramount in food science, and 3-methylthiopropanol (3-MTP), with its characteristic cooked potato and savory aroma, is a critical component in the flavor profiles of...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate quantification of key aroma compounds is paramount in food science, and 3-methylthiopropanol (3-MTP), with its characteristic cooked potato and savory aroma, is a critical component in the flavor profiles of many thermally processed foods, including wine, beer, and dairy products. However, its low concentration and the complexity of food matrices make its reproducible extraction a significant analytical challenge. This guide provides an in-depth comparison of common extraction techniques, focusing on their principles, performance, and reproducibility to aid researchers in selecting the optimal method for their specific application.

The Challenge: Isolating 3-MTP from Complex Matrices

3-Methylthiopropanol is a volatile sulfur compound, and like many sulfur-containing flavorants, it is present at very low concentrations, often at the parts-per-trillion level.[1] Its analysis is further complicated by its reactivity and the presence of interfering compounds in food matrices, such as fats, proteins, and sugars.[2] An ideal extraction method should not only be sensitive and selective but also highly reproducible to ensure the reliability of quantitative data.

Comparative Analysis of Extraction Techniques

The choice of extraction method significantly impacts the recovery and reproducibility of 3-MTP analysis. Here, we compare three prevalent techniques: Headspace Solid-Phase Microextraction (HS-SPME), Stir Bar Sorptive Extraction (SBSE), and Solvent-Assisted Flavor Evaporation (SAFE).

Parameter HS-SPME SBSE SAFE
Principle Adsorption of volatiles onto a coated fiber in the headspace above the sample.Sorption of analytes into a larger volume of polydimethylsiloxane (PDMS) on a magnetic stir bar.High-vacuum distillation of volatiles from a solvent extract at low temperatures.[3][4]
Reproducibility (RSD%) Good (typically 5-15%)[5]Excellent (<10%)[6]Good, but can be operator-dependent.
Sensitivity Moderate, dependent on fiber coating and matrix effects.[7]High, due to a larger sorbent volume.[8]Very high, excellent for trace analysis.
Selectivity Dependent on the polarity of the fiber coating.Primarily for non-polar to semi-polar compounds with standard PDMS coating.Broad applicability for volatile and semi-volatile compounds.[3]
Solvent Consumption Solvent-free.[7]Solvent-free.[6]Requires an initial solvent extraction step.
Automation Potential High.[3]High.Manual, though automated systems are emerging.

In-Depth Analysis of Extraction Methodologies

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a widely adopted, solvent-free technique that is easily automated.[3][7] It relies on the equilibrium of analytes between the sample matrix, the headspace, and a coated fiber. The choice of fiber coating is critical for selectively capturing target analytes like 3-MTP.

Causality Behind Experimental Choices:

The reproducibility of HS-SPME is influenced by several factors, including incubation temperature and time, salt addition (salting out effect), and the sample matrix composition.[7][9] For volatile sulfur compounds, a fiber with a mixed-phase coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), often provides the best balance of selectivity and capacity.[7] A recent study on volatile sulfur compounds in vegetables using HS-SPME demonstrated good repeatability and reproducibility with RSD values between 4.22% and 9.45%.[5]

Experimental Protocol: HS-SPME for 3-MTP Analysis

  • Sample Preparation: Place a precisely measured aliquot (e.g., 5 mL) of the liquid food sample into a 20 mL headspace vial. For solid samples, a homogenate should be prepared.

  • Internal Standard Addition: Spike the sample with an appropriate internal standard (e.g., a deuterated analog of 3-MTP) to correct for matrix effects and variations in extraction efficiency.

  • Matrix Modification: Add a defined amount of salt (e.g., NaCl, 20% w/v) to increase the ionic strength of the sample, which promotes the partitioning of volatile compounds into the headspace.[7]

  • Equilibration and Extraction: Seal the vial and incubate at a controlled temperature (e.g., 35-40°C) with agitation for a set time (e.g., 30 minutes) to allow for equilibration.[7] Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

  • Desorption and Analysis: Retract the fiber and immediately introduce it into the heated injection port of a gas chromatograph (GC) for thermal desorption of the analytes onto the analytical column for separation and subsequent detection by a mass spectrometer (MS) or a sulfur-specific detector.

HS-SPME Workflow for 3-MTP Analysis
Stir Bar Sorptive Extraction (SBSE)

SBSE offers significantly higher sensitivity compared to SPME due to the much larger volume of the sorptive phase (PDMS) coated onto the stir bar.[8] This allows for a more exhaustive extraction of analytes from the sample.

Causality Behind Experimental Choices:

The key to SBSE's high reproducibility lies in its equilibrium-based nature and the exhaustive extraction of compounds with a high octanol-water partition coefficient (Kow). The large phase volume increases sensitivity, particularly for less volatile compounds. Optimization of parameters such as extraction time, stirring speed, and sample pH is crucial for achieving repeatable results. For polar compounds, derivatization or the use of more polar coatings can enhance recovery.[10] Studies have reported excellent repeatability for SBSE, with RSD values often below 10%.[6]

Experimental Protocol: SBSE for 3-MTP Analysis

  • Stir Bar Conditioning: Prior to first use, thermally condition the PDMS-coated stir bar (Twister®) in a dedicated tube conditioner under a flow of inert gas to remove any contaminants.

  • Sample Preparation: Place a defined volume of the liquid sample (e.g., 10 mL) into a vial. Add an internal standard.

  • Extraction: Add the conditioned stir bar to the sample and stir at a consistent speed (e.g., 1000 rpm) for a specified duration (e.g., 60-120 minutes) at a controlled temperature.

  • Stir Bar Removal and Rinsing: After extraction, remove the stir bar with clean forceps, rinse briefly with deionized water to remove any matrix components, and gently dry with a lint-free tissue.

  • Thermal Desorption and Analysis: Place the dried stir bar into a glass thermal desorption tube. The tube is then placed in an automated thermal desorption unit coupled to a GC-MS system for analysis.

SBSE Workflow for 3-MTP Analysis
Solvent-Assisted Flavor Evaporation (SAFE)

SAFE is a form of high-vacuum distillation that allows for the gentle isolation of volatile and semi-volatile compounds from a solvent extract at low temperatures (typically 30-50°C), thereby preventing the thermal degradation of labile compounds like 3-MTP.[3][4] It is considered a gold standard for obtaining an extract that is representative of the sample's original aroma profile.[4]

Causality Behind Experimental Choices:

The high reproducibility of the SAFE technique, when performed correctly, stems from its ability to efficiently separate volatiles from non-volatile matrix components like lipids and sugars.[4] The initial solvent extraction step is critical, and the choice of solvent (e.g., diethyl ether or dichloromethane) will influence the extraction efficiency of different compounds. The subsequent concentration of the SAFE extract, often using a Vigreux column followed by gentle nitrogen evaporation, must be carefully controlled to avoid the loss of highly volatile compounds. While highly effective, the manual nature of the traditional SAFE apparatus can introduce operator-dependent variability.

Experimental Protocol: SAFE for 3-MTP Analysis

  • Initial Solvent Extraction: Homogenize the food sample with a suitable organic solvent (e.g., dichloromethane). For liquid samples, perform a liquid-liquid extraction. An internal standard should be added at the beginning of this step.

  • Apparatus Setup: Assemble the SAFE apparatus, ensuring all glass joints are properly sealed. Cool the receiving flasks with liquid nitrogen.

  • Vacuum Distillation: Apply a high vacuum (e.g., 10⁻³ Pa) to the system.[3] Gradually introduce the solvent extract into the distillation head, which is maintained at a low temperature (e.g., 40°C) by a water bath. The volatiles evaporate and are condensed in the liquid nitrogen-cooled traps.[4]

  • Extract Recovery: Once the distillation is complete, carefully remove the receiving flasks and allow them to slowly warm to room temperature.

  • Concentration: Dry the recovered extract over anhydrous sodium sulfate and concentrate it to a small volume (e.g., 200 µL) using a Vigreux column and then a gentle stream of nitrogen.

  • GC-MS Analysis: Inject an aliquot of the concentrated extract into the GC-MS for analysis.

SAFE Workflow for 3-MTP Analysis

Conclusion and Recommendations

The selection of an extraction technique for 3-methylthiopropanol requires a careful balance of sensitivity, selectivity, and reproducibility requirements, alongside practical considerations like sample throughput and automation needs.

  • HS-SPME is an excellent choice for routine analysis and screening due to its ease of automation, high throughput, and solvent-free nature. With careful optimization, it provides good reproducibility.

  • SBSE is the preferred method when maximum sensitivity is required for trace-level quantification. Its exhaustive extraction principle leads to excellent reproducibility, making it ideal for demanding research applications.

  • SAFE remains the benchmark for comprehensive flavor analysis, providing a true representation of the volatile profile with minimal artifact formation. While traditionally a manual technique, its high recovery and applicability to a wide range of volatiles make it invaluable for in-depth flavor chemistry studies.

For ensuring the highest degree of confidence in quantitative results for 3-MTP, Stir Bar Sorptive Extraction (SBSE) often presents the best combination of high sensitivity and excellent reproducibility. However, the validation of any chosen method within the specific food matrix of interest is a critical and indispensable step for generating reliable and defensible data.

References

  • Vertex AI Search. (n.d.). SAFE Solvent Assisted Flavor Evaporator.
  • MDPI. (2025, April 9). Advances in Food Aroma Analysis: Extraction, Separation, and Quantification Techniques.
  • Organomation. (n.d.). Understanding Solvent-Assisted Flavor Evaporation (SAFE).
  • Technical University of Munich. (n.d.). Solvent assisted flavour evaporation - A new and versatile technique for the careful and direct isolation of aroma compounds from complex food matrices.
  • ScienceDirect. (2022, November 17). Optimization of stir bar sorptive extraction.pdf.
  • American Laboratory. (2022, August 5). Automated SAFE Method Improves Yield of Food Aroma Compounds.
  • ResearchGate. (n.d.). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages.
  • MDPI. (2024, October 30). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study.
  • UCA. (n.d.). Optimisation of stir bar sorptive extraction applied to the determination of volatile compounds in vinegars.
  • Gavin Publishers. (2018, January 19). Validation of Analytical Methods: A Review.
  • Gerstel. (n.d.). Comparison of the Sensitivity of Solid Phase MicroExtraction (SPME) and Stir Bar Sorptive Extraction (SBSE) for the Determination.
  • PMC. (2020, March 9). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS.
  • Anatune. (n.d.). Using Stir Bar Sorptive Extraction (SBSE) for Taste and Odour Measurements in Drinking Water.
  • PubMed. (2025, April 15). Comparison of three extraction methods, DMU-SPME, SAFE, and SDE, for the analysis of flavor compounds in soy sauce.
  • ACS Publications. (2018, June 25). Recent Developments of Stir Bar Sorptive Extraction for Food Applications: Extension to Polar Solutes.
  • PMC. (n.d.). A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources.
  • Agilent. (n.d.). Stir Bar Sorptive Extraction: A New Way to Extract Off-Flavor Compounds in the Aquatic Environment Application.
  • LCGC International. (2021, November 4). The Importance of Analyzing Sulphur Compounds in Food.
  • ResearchGate. (2025, January 5). ANALYTICAL METHODS FOR METHANOL DETECTION IN ALCOHOLIC BEVERAGES: A COMPARATIVE REVIEW OF CLASSICAL, COLORIMETRIC, AND CHROMATOGRAPHIC APPROACHES.
  • ACS Symposium Series. (2011, August 24). The Significance of Volatile Sulfur Compounds in Food Flavors.
  • ResearchGate. (n.d.). Comparison of SPME Versus SAFE Processes for the Analysis of Flavor Compounds in Watermelon Juice.
  • PMC. (n.d.). Comparison of Stir Bar Sorptive Extraction and Solid Phase Microextraction of Volatile and Semi-Volatile Metabolite Profile of Staphylococcus aureus.
  • Frontiers. (2024, July 21). Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique.
  • PMC. (n.d.). Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector.
  • SpringerLink. (2024, January 31). Validation of an analytical technique for the dosage of ethanol in biological fluids.
  • Atlantis Press. (n.d.). The Presence of Methanol in Alcoholic Beverages Analyzed Using Qualitative Method.
  • RSC Publishing. (2025). Comparison of extraction methods to obtain high-purity protein concentrate from green microalgae Nannochloropsis oceanica.
  • ResearchGate. (2025, February 5). Comparison of extraction methods to obtain high-purity protein concentrate from green microalgae Nannochloropsis oceanica.
  • MDPI. (2022, October 28). A Critical Comparison of the Advanced Extraction Techniques Applied to Obtain Health-Promoting Compounds from Seaweeds.
  • PeerJ. (2021, May 4). Effects of extraction methods on protein properties obtained from paddy rice and germinated ....

Sources

Comparative

3-methylthiolpropanol vs methionol nomenclature and chemical equivalence

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Author: BenchChem Technical Support Team. Date: April 2026

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Nomenclature and Chemical Equivalence Guide: 3-Methylthiolpropanol vs. Methionol

Executive Summary

In the fields of flavor chemistry, agricultural biotechnology, and pharmaceutical development, researchers frequently encounter the terms "3-methylthiolpropanol" and "methionol." Despite the distinct nomenclature, these terms refer to the exact same chemical entity: 3-(methylthio)propan-1-ol (CAS RN: 505-10-2) [1.1]. The divergence in naming conventions stems from industry-specific vernacular rather than structural isomerism.

As an Application Scientist, I often see supply chain discrepancies where identical raw materials are cataloged under different names. "3-methylthiolpropanol" is a non-IUPAC industry variant—often a slight misnomer that incorrectly combines "thiol" (implying a free -SH group) and "propanol," instead of accurately describing the thioether (-S-) linkage[1]. This guide provides an objective, data-driven comparison of the nomenclature, verifies their chemical equivalence through self-validating analytical protocols, and outlines their functional applications.

Chemical Identity & Physical Properties

Because "3-methylthiolpropanol" and "methionol" are the same molecule, their physical and chemical properties are identical. The table below summarizes the quantitative data and nomenclature standards for this compound.

Property / AttributeData / Description
IUPAC Name 3-methylsulfanylpropan-1-ol[1]
Common Synonyms Methionol, 3-methylthiopropanol, 3-methylthiolpropanol[1]
CAS Registry Number 505-10-2[1]
Molecular Formula C₄H₁₀OS[1]
Molar Mass 106.19 g/mol [1]
Boiling Point 89–90 °C (at 13 mmHg)
Density 1.03 g/mL (at 25 °C)
Organoleptic Profile Meaty, savory, raw potato, sulfurous, sweet soup[2]

Biological Origins: The Ehrlich Pathway

In natural systems, particularly during the fermentation of wines, beers, and soy sauce by Saccharomyces cerevisiae, methionol is synthesized via the Ehrlich pathway[3]. Understanding this biosynthesis is critical for bio-engineering applications aiming to produce "natural" flavorings rather than relying on chemical synthesis.

EhrlichPathway Methionine L-Methionine (Amino Acid) KMBA α-Keto-γ-(methylthio)butyrate (KMBA) Methionine->KMBA Transamination (ARO8, BAT1/2) Methional 3-Methylthiopropanal (Methional) KMBA->Methional Decarboxylation (ARO10, PDC) Methionol 3-Methylthiopropanol (Methionol) Methional->Methionol Reduction (ADH4, etc.)

Fig 1. Biosynthesis of methionol from L-methionine via the yeast Ehrlich pathway.

Mechanistic Causality : L-methionine first undergoes transamination by aminotransferases (e.g., ARO8) to form α-keto-γ-(methylthio)butyrate (KMBA). This intermediate is then decarboxylated by enzymes like ARO10 to yield the aldehyde methional. Finally, alcohol dehydrogenases (such as Adh4p) reduce methional to methionol[4],[3].

Analytical Verification of Equivalence

To definitively prove that a commercial batch labeled "3-methylthiolpropanol" is identical to "methionol," laboratories must employ orthogonal analytical techniques. Relying solely on boiling point is insufficient due to potential co-eluting impurities. We utilize a self-validating system combining Gas Chromatography-Mass Spectrometry (GC-MS) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

AnalyticalWorkflow cluster_GCMS GC-MS Workflow cluster_NMR 1H NMR Workflow Sample Unknown Sample (Labeled '3-methylthiolpropanol') Deriv Derivatization (MSTFA) Sample->Deriv Prep Solvent Prep (CDCl3) Sample->Prep GC Gas Chromatography (Separation) Deriv->GC MS Mass Spectrometry (m/z 106 [M+]) GC->MS Data Data Integration & Spectral Matching MS->Data NMR 1H NMR Spectroscopy (Chemical Shifts) Prep->NMR NMR->Data Result Confirmed Identity: Methionol (CAS 505-10-2) Data->Result

Fig 2. Analytical workflow for verifying chemical equivalence using GC-MS and 1H NMR.

Protocol 1: GC-MS Analysis with Derivatization
  • Causality behind the method : Why derivatize a relatively volatile compound? The terminal hydroxyl group of methionol can hydrogen-bond with residual silanol groups on the GC column's stationary phase, causing peak tailing and quantitative inaccuracy. By reacting the sample with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), we replace the active hydrogen with a trimethylsilyl (TMS) group, creating a sterically hindered, highly volatile ether that elutes sharply.

  • Step-by-Step Methodology :

    • Sample Preparation : Dissolve 10 mg of the target compound in 1.0 mL of anhydrous hexane.

    • Derivatization : Transfer 100 µL of the solution to an autosampler vial. Add 50 µL of MSTFA and 50 µL of anhydrous pyridine (acting as an acid scavenger and catalyst).

    • Incubation : Heat the sealed vial at 60 °C for 30 minutes to ensure complete silylation.

    • Injection : Inject 1 µL into the GC-MS equipped with a non-polar column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

    • Oven Program : Initial temperature 60 °C (hold 2 min), ramp at 10 °C/min to 250 °C.

    • Mass Spectrometry : Operate in Electron Ionization (EI) mode at 70 eV.

  • Validation : Both "methionol" and "3-methylthiolpropanol" samples will elute at the exact same retention time. The mass spectrum will show a molecular ion peak [M⁺] at m/z 178 (for the TMS derivative) and a characteristic base peak corresponding to the loss of the methylthio group, confirming identical fragmentation patterns.

Protocol 2: ¹H NMR Spectroscopy
  • Causality behind the method : NMR provides an absolute structural map of the hydrogen environments. Using deuterated chloroform (CDCl₃) ensures excellent solubility, lacks exchangeable protons that would obscure the target signals, and provides a stable deuterium lock frequency for the spectrometer's magnetic field.

  • Step-by-Step Methodology :

    • Sample Preparation : Dissolve 20 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

    • Acquisition : Transfer to a 5 mm NMR tube and acquire a ¹H NMR spectrum at 400 MHz (minimum 16 scans, relaxation delay of 2 seconds).

    • Data Processing : Apply Fourier transform, phase correction, and baseline correction.

  • Validation : Both samples must yield the following identical spectrum:

    • ~2.10 ppm (singlet, 3H) : Methyl protons attached to sulfur (-S-CH₃).

    • ~1.85 ppm (multiplet, 2H) : Central methylene protons (-CH₂-CH₂-CH₂-).

    • ~2.60 ppm (triplet, 2H) : Methylene protons adjacent to sulfur (-S-CH₂-).

    • ~3.75 ppm (triplet, 2H) : Methylene protons adjacent to the hydroxyl group (-CH₂-OH).

    • ~2.50 ppm (broad singlet, 1H) : Hydroxyl proton (-OH), which is exchangeable with D₂O.

Industrial Applications & Performance Comparison

Because the compounds are chemically identical, their performance in industrial applications is entirely equivalent. The choice of terminology is strictly dictated by the sector:

  • Flavor and Fragrance (F&F) Industry : Primarily uses the term Methionol . It is highly valued for its intense savory, meaty, and raw potato aroma[2]. It is utilized in extreme dilutions (often <1 ppm) to enhance the umami profile of artificial meat flavorings, soups, and cheese products[2].

  • Pharmaceutical and Chemical Development : Often uses 3-methylthiopropanol or 3-methylthiolpropanol . In this sector, the compound serves as a critical nucleophilic building block. The terminal hydroxyl group can be converted into a leaving group (e.g., via tosylation or halogenation) to synthesize complex sulfur-containing active pharmaceutical ingredients (APIs).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10448, 3-(Methylthio)-1-propanol." PubChem. URL:[Link]

  • Hazelwood, L. A., et al. "The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism." Applied and Environmental Microbiology, PMC. URL:[Link]

  • Yin, S., et al. "Production of Methionol from 3-Methylthiopropionaldehyde by Catalysis of the Yeast Alcohol Dehydrogenase Adh4p." Journal of Agricultural and Food Chemistry, ACS Publications. URL:[Link]

  • "Methionol 3-(methylthio)propanol." The Good Scents Company. URL:[Link]

  • "Fractioning and Compared 1H NMR and GC-MS Analyses of Lanolin Acid Components." MDPI. URL:[Link]

  • "Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients." PubMed Central (PMC). URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Mastering the Handling of 3-Methylthiopropanol: A Guide to Essential Safety and Disposal

For the discerning researcher, scientist, and drug development professional, the meticulous handling of specialized chemical reagents is paramount. This guide provides an in-depth, procedural framework for the safe manag...

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Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher, scientist, and drug development professional, the meticulous handling of specialized chemical reagents is paramount. This guide provides an in-depth, procedural framework for the safe management of 3-Methylthiopropanol (CAS 505-10-2), a compound utilized in various chemical syntheses. Beyond a mere checklist, this document elucidates the rationale behind each safety measure, empowering you with the knowledge to foster a secure and efficient laboratory environment.

Understanding the Hazard Profile of 3-Methylthiopropanol

3-Methylthiopropanol, also known as methionol, is a combustible liquid that presents several potential health hazards.[1] A thorough understanding of its risk profile is the foundational step in ensuring safe handling.

  • Irritant Properties: The primary hazards associated with 3-Methylthiopropanol are its potential to cause skin and serious eye irritation.[1][2][3] Direct contact can lead to redness, discomfort, and in the case of eye exposure, potential damage. It may also cause respiratory irritation if vapors are inhaled.[1]

  • Combustibility: This compound is a combustible liquid, meaning it can ignite when exposed to a source of ignition.[1][4] Therefore, stringent control of ignition sources is a critical safety parameter.

Engineering Controls: The First Line of Defense

Before resorting to personal protective equipment (PPE), the implementation of robust engineering controls is essential to minimize exposure. These controls are designed to isolate the handler from the chemical hazard.

  • Ventilation: Always handle 3-Methylthiopropanol in a well-ventilated area.[2][5] A certified chemical fume hood is the preferred environment for all dispensing and transfer operations. This ensures that any vapors are effectively captured and exhausted, preventing inhalation.

  • Ignition Source Control: All sources of ignition, including open flames, sparks, and hot surfaces, must be strictly prohibited in the vicinity of handling and storage areas.[1][4] Use non-sparking tools and ensure all electrical equipment is appropriately rated for a combustible atmosphere.[2][5]

  • Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible and in good working order in any area where 3-Methylthiopropanol is handled.[2]

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE provide a critical barrier between you and the chemical. The following table summarizes the essential PPE for handling 3-Methylthiopropanol.

Body PartRequired PPERationale
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.[2][5]Protects against splashes that can cause serious eye irritation.
Hands Impervious chemical-resistant gloves (e.g., Neoprene, PVC).[6]Prevents skin contact, which can lead to irritation.
Body Fire/flame resistant and impervious clothing, such as a lab coat.[5]Protects against accidental splashes and potential ignition.
Respiratory A NIOSH-approved respirator with an appropriate vapor cartridge.Required when ventilation is inadequate or if irritation is experienced.[5]

Diagram: PPE Selection Workflow for 3-Methylthiopropanol

PPE_Selection_Workflow PPE Selection for 3-Methylthiopropanol start Start: Assess Task task Handling 3-Methylthiopropanol? start->task ventilation Is handling in a certified fume hood? task->ventilation Yes no_handling No specific PPE required for this task task->no_handling No ppe_standard Standard PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat ventilation->ppe_standard Yes respirator Add Respiratory Protection: - NIOSH-approved respirator with vapor cartridge ventilation->respirator No end Proceed with Task ppe_standard->end respirator->ppe_standard

Caption: Decision workflow for selecting appropriate PPE.

Step-by-Step Handling Protocol

Adherence to a standardized handling protocol is crucial for minimizing risk.

  • Preparation: Before handling, ensure all necessary engineering controls are operational and all required PPE is readily available and in good condition. Inspect gloves for any signs of degradation or puncture.[5]

  • Dispensing: Conduct all dispensing and weighing operations within a chemical fume hood. Use non-sparking tools for any transfers.[5]

  • Avoid Contact: Take meticulous care to avoid contact with skin and eyes.[3][5] Do not allow clothing that has been contaminated to remain in contact with the skin.[6]

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[1][5]

Storage and Disposal: A Lifecycle Approach

Proper storage and disposal are as critical as safe handling to maintain a safe laboratory environment.

Storage
  • Store 3-Methylthiopropanol in a tightly closed container in a cool, dry, and well-ventilated area.[2][5]

  • Keep it away from incompatible materials such as oxidizing agents and sources of ignition.[2]

  • The storage area should be clearly labeled with the identity of the chemical and its associated hazards.

Disposal Plan

The disposal of 3-Methylthiopropanol and its contaminated materials must be conducted in strict accordance with local, regional, and national regulations.

  • Waste Collection: Collect all waste material, including empty containers and contaminated absorbents, in designated, properly labeled, and closed containers.[5]

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, should be treated as hazardous waste.

  • Disposal Route: The primary method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge this chemical into sewer systems.

  • Container Disposal: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, they can be punctured to render them unusable and then disposed of in a sanitary landfill, if permitted by local regulations.

By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you can confidently and safely manage the handling of 3-Methylthiopropanol, ensuring the well-being of all personnel and the integrity of your research.

References

  • CAS 505-10-2 3-(methylthio)propanol GHS 11 (Rev.11) SDS/MSDS. (n.d.). Retrieved from XiXisys.com. [Link]

  • Safety Data Sheet - Advanced Biotech. (2026, January 28). Retrieved from Advanced Biotech. [Link]

  • SAFETY DATA SHEET - ThermoFisher. (2025, September 7). Retrieved from Thermo Fisher Scientific. [Link]

Sources

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